Galanin (1-13)-Spantide I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C138H199N35O30 |
|---|---|
Molecular Weight |
2828.3 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2R)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-5-amino-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C138H199N35O30/c1-72(2)54-95(117(144)183)160-122(188)97(56-74(5)6)163-127(193)104(63-83-68-150-90-35-21-18-32-87(83)90)166-126(192)101(59-79-28-14-13-15-29-79)164-128(194)103(62-82-67-149-89-34-20-17-31-86(82)89)165-121(187)91(45-47-110(141)177)156-120(186)92(46-48-111(142)178)157-133(199)108-39-26-52-172(108)136(202)93(36-22-23-49-139)158-134(200)109-40-27-53-173(109)137(203)94(37-24-50-147-138(145)146)159-132(198)107-38-25-51-171(107)115(182)70-152-119(185)96(55-73(3)4)161-123(189)98(57-75(7)8)162-125(191)100(60-80-41-43-84(176)44-42-80)155-114(181)69-151-118(184)77(11)153-131(197)106(71-174)169-129(195)105(64-112(143)179)167-124(190)99(58-76(9)10)168-135(201)116(78(12)175)170-130(196)102(154-113(180)65-140)61-81-66-148-88-33-19-16-30-85(81)88/h13-21,28-35,41-44,66-68,72-78,91-109,116,148-150,174-176H,22-27,36-40,45-65,69-71,139-140H2,1-12H3,(H2,141,177)(H2,142,178)(H2,143,179)(H2,144,183)(H,151,184)(H,152,185)(H,153,197)(H,154,180)(H,155,181)(H,156,186)(H,157,199)(H,158,200)(H,159,198)(H,160,188)(H,161,189)(H,162,191)(H,163,193)(H,164,194)(H,165,187)(H,166,192)(H,167,190)(H,168,201)(H,169,195)(H,170,196)(H4,145,146,147)/t77-,78+,91-,92-,93-,94+,95-,96-,97-,98-,99-,100-,101-,102-,103+,104+,105-,106-,107-,108-,109-,116-/m0/s1 |
InChI Key |
LTAFNTKZCARRFJ-HPWFANMZSA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin (1-13)-Spantide I, also known as C7, is a synthetic chimeric peptide that has emerged as a valuable tool in the study of the galaninergic system. This document provides a comprehensive technical overview of this compound, including its structure, mechanism of action, and key experimental data. Detailed methodologies for its synthesis, purification, and application in various in vitro and in vivo assays are presented to facilitate its use in research and drug development.
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including nociception, feeding behavior, and neuroendocrine regulation.[1] These diverse effects are mediated through three G protein-coupled receptor subtypes: GALR1, GALR2, and GALR3.[2][3] To elucidate the specific roles of these receptors and the overall function of the galaninergic system, potent and selective antagonists are essential.
This compound is a first-generation galanin receptor antagonist.[4] It is a chimeric peptide constructed from two distinct moieties: the N-terminal 1-13 amino acid fragment of galanin and Spantide I, a known antagonist of the substance P (NK1) receptor.[4][5] This unique structure confers upon it the ability to bind to galanin receptors and antagonize the effects of endogenous galanin.[6][7]
Physicochemical Properties
| Property | Value | Reference |
| Amino Acid Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2 | [8] |
| Molecular Formula | C138H199N35O30 | [8] |
| Molecular Weight | 2828.34 g/mol | [8][9] |
| CAS Number | 143868-20-6 | [5][8] |
Mechanism of Action
This compound functions as a competitive antagonist at galanin receptors.[3] The galanin (1-13) portion of the chimera is responsible for binding to the galanin receptors, while the Spantide I moiety is thought to contribute to the antagonistic activity and stability of the peptide.[4] By occupying the receptor binding site, it prevents the endogenous ligand, galanin, from activating the receptor and initiating downstream signaling cascades.[3]
Signaling Pathways
Galanin receptors couple to various intracellular signaling pathways. GALR1 and GALR3 are primarily coupled to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.[3][10] GALR2 can couple to both Gi/o and Gq/11 proteins, resulting in either inhibition of adenylyl cyclase or stimulation of phospholipase C, which in turn leads to an increase in intracellular calcium.[10][11] this compound, as an antagonist, is expected to block these galanin-induced signaling events.
Quantitative Data
Binding Affinity
This compound exhibits high affinity for galanin receptors, although its selectivity across the different subtypes has not been fully characterized in a single comprehensive study. The available data from various tissues and cell lines are summarized below.
| Receptor/Tissue | Ligand | Assay Type | Affinity (nM) | Reference |
| Rat Spinal Cord | [125I]-Galanin | Radioligand Binding | Kd = 1.16 | [7][12] |
| Rat Hypothalamic Membranes | [125I]-[Tyr26]-porcine galanin | Radioligand Displacement | IC50 = 0.2 | [6] |
Note: The specific galanin receptor subtype(s) in these preparations were not fully differentiated.
Experimental Protocols
Synthesis and Purification
This compound is synthesized using standard solid-phase peptide synthesis (SPPS) protocols, followed by purification using reversed-phase high-performance liquid chromatography (RP-HPLC).
5.1.1. Solid-Phase Peptide Synthesis (SPPS)
A general protocol for the synthesis of a chimeric peptide like this compound is outlined below. This process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
Protocol:
-
Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminally amidated peptide). Swell the resin in a suitable solvent like dimethylformamide (DMF).
-
First Amino Acid Coupling: Couple the first C-terminal Fmoc-protected amino acid to the resin using a coupling agent (e.g., HBTU/DIEA in DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of piperidine (B6355638) in DMF.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
-
Subsequent Amino Acid Couplings: Repeat the coupling, washing, and deprotection steps for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection: After the final amino acid has been coupled, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Precipitation and Lyophilization: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the peptide, and then dissolve it in a water/acetonitrile mixture for lyophilization.
5.1.2. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Purification
The crude peptide is purified using RP-HPLC to obtain a highly pure product.
Protocol:
-
Column: Use a preparative C18 column.
-
Mobile Phase:
-
Solvent A: 0.1% TFA in water.
-
Solvent B: 0.1% TFA in acetonitrile.
-
-
Gradient: Elute the peptide using a linear gradient of increasing Solvent B concentration. The exact gradient will need to be optimized based on the hydrophobicity of the peptide.
-
Detection: Monitor the elution profile at 220 nm and 280 nm.
-
Fraction Collection: Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
In Vitro Assays
5.2.1. Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to galanin receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express galanin receptors (e.g., rat hypothalamus or cell lines overexpressing specific GALR subtypes).
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled galanin ligand (e.g., [125I]-galanin) and varying concentrations of unlabeled this compound in a suitable binding buffer.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
5.2.2. Functional Assays
These assays measure the ability of this compound to antagonize galanin-induced cellular responses.
-
cAMP Assay:
-
Culture cells expressing GALR1 or GALR3.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of galanin in the presence of a phosphodiesterase inhibitor.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available ELISA or HTRF kit.
-
Determine the IC50 value for the inhibition of galanin-stimulated cAMP reduction.
-
-
Calcium Mobilization Assay:
-
Culture cells expressing GALR2.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of galanin.
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader or microscope.
-
Determine the IC50 value for the inhibition of galanin-induced calcium mobilization.
-
In Vivo Assays
5.3.1. Antagonism of Galanin-Induced Feeding
This experiment assesses the ability of this compound to block the orexigenic (appetite-stimulating) effects of galanin.
Protocol:
-
Animal Model: Use adult male rats, cannulated for intracerebroventricular (ICV) or site-specific (e.g., paraventricular nucleus) microinjections.
-
Acclimation: Acclimate the rats to the testing environment and handling procedures.
-
Drug Administration:
-
Administer this compound via microinjection into the desired brain region.
-
After a short pre-treatment period, administer galanin via the same route.
-
Control groups should receive vehicle injections.
-
-
Food Intake Measurement: Provide a pre-weighed amount of a palatable food source and measure the cumulative food intake at various time points post-injection.
-
Data Analysis: Compare the food intake between the different treatment groups to determine if this compound significantly reduces galanin-induced feeding.
5.3.2. Modulation of the Nociceptive Flexor Reflex
This assay investigates the effect of this compound on galanin-mediated modulation of spinal nociceptive processing.
Protocol:
-
Animal Model: Use decerebrate, spinalized rats to isolate the spinal reflex circuitry.
-
Intrathecal Catheterization: Implant an intrathecal catheter for drug delivery to the spinal cord.
-
Reflex Measurement: Elicit the flexor reflex by electrical stimulation of a sensory nerve (e.g., the sural nerve) and record the resulting electromyographic (EMG) activity from a flexor muscle (e.g., the tibialis anterior).
-
Drug Administration:
-
Administer galanin intrathecally to induce facilitation of the flexor reflex.
-
In a separate group of animals, co-administer this compound with galanin.
-
-
Data Analysis: Compare the magnitude of the flexor reflex facilitation in the presence and absence of this compound to determine its antagonistic effect.
Conclusion
This compound is a foundational tool for investigating the physiological and pathological roles of the galaninergic system. Its ability to antagonize galanin receptors has provided valuable insights into galanin's involvement in feeding, pain, and other neurological processes. This technical guide provides a comprehensive resource for researchers and drug development professionals, offering detailed information on its properties and experimental applications. Further research with more subtype-selective antagonists will continue to refine our understanding of the complexities of galanin signaling.
References
- 1. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. dspace.ut.ee [dspace.ut.ee]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. lifetein.com [lifetein.com]
- 10. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galanin stimulates Ca2+ mobilization, inositol phosphate accumulation, and clonal growth in small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Galanin (1-13)-Spantide I: Structure, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-Spantide I is a synthetic chimeric peptide that has garnered significant interest in neuroscience and pharmacology due to its potent antagonist activity at galanin receptors. This technical guide provides a comprehensive overview of its structure, a detailed methodology for its chemical synthesis, and an in-depth look at its biological activity and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the study of neuropeptide signaling and the development of novel therapeutics targeting galanin and related receptor systems.
Structure of this compound
This compound is a rationally designed chimeric molecule constructed from two distinct peptide fragments: the N-terminal (1-13) fragment of galanin and the substance P antagonist, Spantide I.[1][2] This unique combination confers a dual-receptor interaction profile, although its primary characterization is as a galanin receptor antagonist.
The primary structure, including its amino acid sequence, is detailed below:
Amino Acid Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2[3][4]
Structural Details: The peptide consists of 25 amino acid residues. Notably, it incorporates three D-amino acids (D-Arg, D-Trp, D-Trp) within the Spantide I portion, which contributes to its stability and antagonist properties. The C-terminus is amidated.
| Property | Value | Reference |
| Molecular Formula | C138H199N35O30 | [3] |
| Molecular Weight | 2828.34 g/mol | [3] |
| Chimeric Composition | Galanin (1-13) N-terminal fragment linked to Spantide I | [1][2] |
Chemical Synthesis of this compound
The synthesis of a chimeric peptide such as this compound is most effectively achieved through solid-phase peptide synthesis (SPPS), typically employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[5][6] The following protocol is a representative methodology based on standard SPPS procedures for complex peptides.
General Solid-Phase Peptide Synthesis (SPPS) Protocol
Resin Selection and Preparation: A Rink Amide resin is a suitable solid support for the synthesis of a C-terminally amidated peptide. The resin is initially swelled in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[7]
Amino Acid Coupling Cycle: The synthesis proceeds from the C-terminus to the N-terminus through a series of iterative cycles. Each cycle consists of two main steps:
-
Fmoc-Deprotection: The Fmoc protecting group on the N-terminal amino acid of the growing peptide chain is removed using a solution of 20% piperidine (B6355638) in DMF.
-
Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent and then added to the deprotected N-terminus of the peptide-resin. Common coupling reagents include HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA).
Washing Steps: Between each deprotection and coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.
Cleavage and Deprotection
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptide-resin with a cleavage cocktail, such as Reagent K (trifluoroacetic acid/thioanisole/water/phenol/ethanedithiol).[5]
Purification and Characterization
The crude peptide is precipitated from the cleavage cocktail using cold diethyl ether, centrifuged, and the pellet is washed and dried. The peptide is then purified to a high degree using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical RP-HPLC.
Biological Activity and Signaling Pathways
This compound is a potent antagonist at galanin receptors, with a high affinity for spinal galanin receptors.[2] Its chimeric nature suggests potential interactions with neurokinin-1 (NK1) receptors as well, due to the Spantide I moiety.
Antagonism at Galanin Receptors
Galanin exerts its biological effects through three G-protein coupled receptor (GPCR) subtypes: GalR1, GalR2, and GalR3.[1][8] These receptors are coupled to different intracellular signaling cascades. This compound competitively inhibits the binding of endogenous galanin to these receptors, thereby blocking their downstream signaling.
| Ligand | Receptor Affinity (IC50/Kd) | Reference |
| This compound (C7) | IC50: 0.2 nM (rat hypothalamic membranes) | [9] |
| This compound | Kd: 1.16 nM (spinal galanin receptor) | [2] |
GalR1 and GalR3 Signaling: GalR1 and GalR3 primarily couple to inhibitory G-proteins (Gi/o).[8][10] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[8] This, in turn, can modulate the activity of protein kinase A (PKA) and downstream effectors.
GalR2 Signaling: GalR2 is unique among the galanin receptors as it primarily couples to Gq/11 proteins.[11][12] Activation of GalR2 stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
Potential Interaction with NK1 Receptors
The Spantide I component of the chimera is a known antagonist of the neurokinin-1 (NK1) receptor, the primary receptor for substance P.[13][14] The NK1 receptor is also a GPCR that couples to Gq/11 proteins, leading to the activation of the phospholipase C pathway, similar to GalR2.[14][15] While the primary focus of this compound has been on galanin receptors, its potential to antagonize NK1 receptor signaling should be considered in experimental designs.
Experimental Protocols for Characterization
The biological activity of this compound as a receptor antagonist can be characterized using a variety of in vitro assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound to galanin receptors.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the galanin receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Competitive Binding: Incubate the cell membranes with a constant concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and increasing concentrations of unlabeled this compound.
-
Separation and Detection: Separate the bound and free radioligand by rapid filtration. The radioactivity of the filters is then measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which can be converted to a Ki (inhibition constant) value.[16]
Functional Assays
Functional assays measure the ability of the antagonist to block the signaling cascade initiated by an agonist.
a) cAMP Assay (for GalR1 and GalR3):
-
Cell Culture: Use cells expressing GalR1 or GalR3.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound. Then, stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) and a galanin agonist.
-
cAMP Measurement: Measure intracellular cAMP levels using a commercially available kit (e.g., ELISA or HTRF-based assay).
-
Analysis: Determine the ability of this compound to inhibit the agonist-induced decrease in forskolin-stimulated cAMP levels.
b) Calcium Mobilization Assay (for GalR2 and NK1):
-
Cell Loading: Load cells expressing GalR2 or NK1 with a calcium-sensitive fluorescent dye (e.g., Fura-2 or Fluo-4).[17][18]
-
Antagonist Incubation: Incubate the cells with varying concentrations of this compound.
-
Agonist Stimulation: Add a specific agonist (galanin for GalR2, substance P for NK1) and measure the change in intracellular calcium concentration using a fluorescence plate reader.[19]
-
Analysis: Quantify the inhibitory effect of this compound on the agonist-induced calcium flux.
c) CRE-Luciferase Reporter Assay (for GalR1 and GalR3): This assay measures changes in gene expression downstream of cAMP signaling.[20][21]
-
Cell Transfection: Co-transfect cells with a plasmid encoding the galanin receptor and a reporter plasmid containing the luciferase gene under the control of a cAMP response element (CRE).
-
Treatment: Treat the cells with the galanin agonist in the presence and absence of this compound.
-
Luciferase Assay: Measure luciferase activity using a luminometer.
-
Analysis: Determine the extent to which the antagonist blocks the agonist-induced change in luciferase expression.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the galanin system. Its well-defined structure, established synthetic route, and potent antagonist activity make it a cornerstone in the study of galanin receptor signaling. The detailed information provided in this guide on its synthesis and biological characterization is intended to facilitate further research into the therapeutic potential of modulating galanin and related neuropeptide pathways.
References
- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. peptide.com [peptide.com]
- 5. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemistry.du.ac.in [chemistry.du.ac.in]
- 8. pnas.org [pnas.org]
- 9. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determining receptor-ligand interaction of human galanin receptor type 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ionbiosciences.com [ionbiosciences.com]
- 19. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The CRE luc bioluminescence transgenic mouse model for detecting ligand activation of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Profile of a Chimeric Galanin Antagonist: Galanin (1-13)-Spantide I
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The neuropeptide galanin, a key player in a multitude of physiological processes including feeding, nociception, and neuroendocrine regulation, exerts its effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3. The development of receptor antagonists has been pivotal in dissecting the complex roles of the galaninergic system. This technical guide provides a comprehensive overview of the discovery, history, and key experimental data for Galanin (1-13)-Spantide I (also known as C7), a significant chimeric peptide antagonist in the study of galanin signaling.
Discovery and Historical Context
The journey to this compound is rooted in the strategic design of chimeric peptides to achieve high-affinity galanin receptor antagonists. The N-terminal fragment of galanin, specifically residues 1-13, was identified as crucial for receptor binding. Early research focused on combining this fragment with C-terminal portions of other bioactive peptides to modulate receptor interaction.
This compound is a product of this chimeric strategy, ingeniously fusing the galanin (1-13) fragment with Spantide I, a known antagonist of the Substance P receptor.[1][2] This design aimed to leverage the binding properties of the galanin fragment while potentially introducing antagonistic activity. This approach led to the creation of a new class of pharmacological tools to probe the functions of galanin in vivo and in vitro.
Physicochemical Properties and Structure
This compound is a synthetic peptide with the following primary structure:
-
Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2
-
Composition: It is a chimera of Galanin (1-13) and Spantide I.[2]
Quantitative Data: Binding Affinities
This compound exhibits high affinity for galanin receptors. The following table summarizes key binding affinity data from the literature. It is important to note that direct comparative studies of C7 against all three cloned receptor subtypes (GALR1, GALR2, GALR3) are not extensively reported in the initial discovery papers, which often utilized tissue homogenates containing a mix of receptor subtypes.
| Ligand | Receptor/Tissue Preparation | Species | Assay Type | Affinity (Kd/IC50) | Reference |
| This compound (C7) | Spinal Galanin Receptor | Not Specified | Radioligand Binding | Kd = 1.16 nM | [2] |
| This compound (C7) | Rat Hypothalamic Membranes | Rat | Competition Binding ([125I]-Galanin) | IC50 = 0.2 nM | [3] |
| Porcine Galanin (1-29) | Rat Hypothalamic Membranes | Rat | Competition Binding ([125I]-Galanin) | IC50 = 0.8 nM | [3] |
| M40 | Rat Hypothalamic Membranes | Rat | Competition Binding ([125I]-Galanin) | IC50 = 15 nM | [3] |
| Galanin Receptor Ligand M35 | Human GALR1 | Human | Radioligand Binding | Ki = 0.11 nM | [4][5] |
| Galanin Receptor Ligand M35 | Human GALR2 | Human | Radioligand Binding | Ki = 2.0 nM | [4][5] |
Experimental Protocols
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for the synthesis of chimeric peptides like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Workflow for Solid-Phase Peptide Synthesis
Caption: Workflow for Fmoc-based solid-phase peptide synthesis of this compound.
Detailed Methodology:
-
Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin's linker by treating it with a solution of 20% piperidine in DMF.
-
Amino Acid Coupling: Couple the C-terminal amino acid (Leucine in this case) to the deprotected resin. This is typically done using an activating agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like DIEA (N,N-diisopropylethylamine) in DMF.
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the full peptide chain is assembled, cleave it from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved by treating the peptide-resin with a cleavage cocktail, commonly containing trifluoroacetic acid (TFA) and scavengers like triisopropylsilane (B1312306) (TIS) and water.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final product should be confirmed by analytical HPLC and mass spectrometry.
Radioligand Competition Binding Assay
This protocol describes how to determine the binding affinity of this compound for galanin receptors in a tissue homogenate.
Workflow for Radioligand Competition Binding Assay
Caption: Workflow for a radioligand competition binding assay to determine the affinity of this compound.
Detailed Methodology:
-
Membrane Preparation: Homogenize the tissue of interest (e.g., rat hypothalamus) in a suitable buffer and prepare a crude membrane fraction by centrifugation.
-
Assay Setup: In a series of tubes, combine the membrane preparation, a fixed concentration of a radiolabeled galanin ligand (e.g., [125I]Galanin), and varying concentrations of the unlabeled competitor, this compound. Include controls for total binding (no competitor) and non-specific binding (excess unlabeled galanin).
-
Incubation: Incubate the mixture to allow the binding to reach equilibrium.
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding).
In Vivo Antagonism of Galanin-Induced Feeding
This protocol outlines a typical experiment to assess the ability of this compound to block the effects of galanin on food intake in rats.
Workflow for In Vivo Feeding Study
Caption: Workflow for an in vivo study of this compound's effect on galanin-induced feeding.
Detailed Methodology:
-
Animal Preparation: Use adult male rats surgically implanted with a guide cannula aimed at a cerebral ventricle (e.g., the lateral ventricle). Allow the animals to recover fully.
-
Habituation: Acclimatize the rats to the experimental conditions, including handling and the presentation of the specific food to be used in the test.
-
Drug Administration: On the test day, administer an intracerebroventricular (ICV) injection of either vehicle or this compound. After a specified pretreatment time, administer a second ICV injection of either vehicle or galanin.
-
Feeding Measurement: Immediately after the second injection, present the rats with a pre-weighed amount of a palatable food. Measure the amount of food consumed at various time points.
-
Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA) to determine if this compound significantly attenuated the increase in food intake induced by galanin.
Signaling Pathways
Galanin receptors are coupled to different G-proteins, leading to distinct intracellular signaling cascades. This compound, as an antagonist, is expected to block these pathways.
Galanin Receptor Signaling Pathways
Caption: Simplified signaling pathways for GALR1/3 and GALR2, and the antagonistic action of this compound.
-
GALR1 and GALR3: These receptors primarily couple to Gi/o proteins.[6] Activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. This compound would block this inhibitory effect.
-
GALR2: This receptor is predominantly coupled to Gq/11 proteins.[6] Upon activation, it stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC). This compound would prevent this stimulation.
Conclusion
This compound has been an invaluable tool in elucidating the physiological roles of galanin. Its development marked a significant step in the creation of high-affinity peptide antagonists for galanin receptors. While newer, more subtype-selective, and non-peptide antagonists have since been developed, the foundational research conducted with chimeric peptides like this compound has been instrumental in advancing our understanding of the galaninergic system and its potential as a therapeutic target. This guide provides a technical foundation for researchers and drug development professionals working in this dynamic field.
References
Galanin (1-13)-Spantide I: A Technical Guide to a Galanin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide that has been instrumental in elucidating the physiological roles of the galanin system. Comprised of the N-terminal 1-13 amino acid fragment of galanin linked to the substance P antagonist, spantide, this molecule acts as a potent antagonist at galanin receptors. This technical guide provides a comprehensive overview of this compound, including its binding characteristics, its effects on intracellular signaling pathways, and detailed experimental protocols for its use in research. The information is intended to serve as a valuable resource for researchers in neuroscience, endocrinology, and drug development.
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a diverse array of physiological processes, including nociception, feeding behavior, and cognition. These effects are mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP). In contrast, GalR2 primarily signals through Gq/11 proteins, activating phospholipase C and subsequent downstream signaling cascades.[1]
The development of selective antagonists has been crucial for dissecting the specific functions of these receptor subtypes. This compound was one of the early chimeric peptide antagonists developed for this purpose.[2] Its unique structure, combining the galanin receptor binding domain with a substance P antagonist moiety, confers upon it the ability to block the actions of endogenous galanin.
Quantitative Binding Data
The affinity of this compound for galanin receptors has been characterized in various tissues and cell lines. While comprehensive data for each receptor subtype is limited, the available information demonstrates its high affinity for galanin receptors, particularly in the spinal cord and hypothalamus.
| Ligand | Receptor/Tissue | Species | Assay Type | Affinity (Kd/IC50) | Reference |
| This compound (C7) | Spinal Galanin Receptor | Rat | Radioligand Binding | 1.16 nM (Kd) | [3] |
| This compound (C7) | Hypothalamic Membranes | Rat | Radioligand Binding | 0.2 nM (IC50) |
Signaling Pathways and Mechanism of Action
This compound exerts its antagonistic effects by competitively binding to galanin receptors, thereby preventing the downstream signaling initiated by the endogenous ligand, galanin.
Antagonism of GalR1 and GalR3 (Gi/o-coupled) Signaling
GalR1 and GalR3 activation by galanin leads to the inhibition of adenylyl cyclase through the Gi/o protein pathway, resulting in decreased intracellular cAMP levels. This compound blocks this effect by occupying the receptor binding site and preventing the conformational change required for G-protein activation.
Figure 1: Antagonism of GalR1/GalR3 signaling by this compound.
Antagonism of GalR2 (Gq/11-coupled) Signaling
Activation of the GalR2 receptor by galanin initiates a signaling cascade through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC), respectively. This compound can block this entire pathway by preventing the initial receptor activation.
Figure 2: Antagonism of GalR2 signaling by this compound.
Experimental Protocols
The following protocols are provided as a guide for researchers utilizing this compound in their studies. These should be adapted based on the specific experimental requirements.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for galanin receptors using a radiolabeled galanin tracer (e.g., [¹²⁵I]-Galanin).
Materials:
-
Cell membranes expressing the galanin receptor of interest (e.g., from transfected cell lines or tissue homogenates).
-
Assay Buffer: 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA.[4]
-
Wash Buffer: 25 mM HEPES, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA.[4]
-
[¹²⁵I]-Galanin (human).[4]
-
This compound.
-
Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM).
-
GF/C filter plates, presoaked in 0.5% polyethyleneimine (PEI).[4]
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
Incubate the plate for 60 minutes at 27°C with gentle agitation.[4]
-
Terminate the reaction by rapid filtration through the pre-soaked GF/C filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer.[4]
-
Dry the filter plate and add scintillation cocktail.
-
Count the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis and calculate the Ki using the Cheng-Prusoff equation.
Figure 3: Workflow for a radioligand binding assay.
In Vivo Study: Inhibition of Galanin-Induced Feeding
This protocol outlines a method to assess the antagonist activity of this compound on galanin-induced feeding behavior in rats following intracerebroventricular (ICV) injection.
Materials:
-
Adult male rats (e.g., Sprague-Dawley), surgically implanted with a guide cannula into a lateral ventricle.
-
Galanin solution in sterile saline.
-
This compound solution in sterile saline.
-
Sterile saline (vehicle control).
-
Microinjection pump and tubing.
-
Injector cannula that extends slightly beyond the guide cannula.
-
Food pellets and water, ad libitum.
-
Balances for weighing food intake and animals.
Procedure:
-
Allow animals to recover fully from cannula implantation surgery.
-
Habituate the animals to the injection procedure.
-
On the day of the experiment, animals are typically satiated.
-
Divide the animals into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Galanin, Spantide + Galanin).
-
Administer the first ICV injection (Vehicle or this compound) at a slow infusion rate (e.g., 0.5-1.0 µL/min).[5] The total volume is typically 1-5 µL for rats.[5]
-
After a short pre-treatment period, administer the second ICV injection (Vehicle or Galanin).
-
Immediately after the second injection, provide pre-weighed food pellets.
-
Measure cumulative food intake at various time points (e.g., 30, 60, 120 minutes).
-
Analyze the data to determine if this compound significantly reduces galanin-induced food intake compared to the control group.
Figure 4: Workflow for an in vivo feeding study.
Conclusion
This compound remains a valuable pharmacological tool for investigating the complex roles of the galanin system. Its ability to antagonize galanin receptors has contributed significantly to our understanding of galanin's involvement in various physiological and pathological processes. This technical guide provides a centralized resource of its binding properties, mechanism of action, and key experimental protocols to facilitate its effective use in future research endeavors. Further characterization of its binding profile across all three receptor subtypes and the development of even more selective antagonists will continue to advance our knowledge of galanin signaling.
References
- 1. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. benchchem.com [benchchem.com]
A Technical Guide to the Chimeric Nature of Galanin (1-13)-Spantide I
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of Galanin (1-13)-Spantide I, a synthetic chimeric peptide that has become a valuable tool in neuropharmacology. It is composed of the N-terminal fragment of the neuropeptide galanin (amino acids 1-13) covalently linked to Spantide I, a known antagonist of the Substance P (NK1) receptor.[1] This unique construction yields a potent galanin receptor antagonist.[2] This guide details its molecular structure, receptor binding profile, mechanism of action through key signaling pathways, and the experimental protocols used for its characterization. Quantitative data are presented in tabular format for clarity, and complex biological and experimental processes are illustrated using detailed diagrams.
Introduction to the Constituent Systems
The Galaninergic System
The galaninergic system is a neuromodulatory network involving the neuropeptide galanin and its three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[3] Galanin is widely expressed in the central and peripheral nervous systems and is implicated in a multitude of physiological processes, including pain, feeding, memory, and neuroendocrine control.[3] The N-terminal portion of galanin is highly conserved across species and is critical for receptor binding and activation.[4]
The Tachykinin System
The tachykinin system includes neuropeptides like Substance P (SP), which exert their effects through three primary receptors: NK1, NK2, and NK3.[5] Substance P shows the highest affinity for the NK1 receptor.[5] The activation of the SP/NK1R system is a key component of neuroinflammation, pain transmission, and emesis.[5][6] Spantide I is a synthetic peptide designed as a competitive antagonist for tachykinin receptors, effectively blocking the actions of Substance P.[7]
Rationale for the Chimeric Peptide
Chimeric peptides are engineered by combining distinct peptide fragments to create novel molecules with tailored pharmacological properties. This compound was developed by linking the galanin receptor-binding domain (Galanin 1-13) with a known peptide antagonist (Spantide I).[1] This strategy aimed to create a high-affinity ligand that occupies the galanin receptor binding pocket without initiating a downstream signal, thereby acting as an antagonist.
Molecular Composition and Structure
This compound is a fusion of two distinct pharmacophores. The N-terminal galanin fragment serves to target the chimera to galanin receptors, while the C-terminal Spantide I portion contributes to the overall structure and antagonistic properties.
-
Galanin (1-13) Moiety: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro. This sequence contains the essential residues for high-affinity binding to galanin receptors.[2][4]
-
Spantide I Moiety: D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2. This is a known Substance P antagonist.[2][7]
The complete sequence of the chimeric peptide is Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2.[2]
Receptor Pharmacology and Quantitative Data
This compound is characterized primarily as a galanin receptor antagonist.[2] Its primary function is to block the effects of endogenous galanin, such as galanin-induced feeding in rats.[1][2]
Table 1: Properties of Constituent Peptides
| Peptide Fragment | Primary Target(s) | Known Function |
|---|---|---|
| Galanin (1-13) | GalR1, GalR2, GalR3 | Agonist; essential for receptor binding |
| Spantide I | NK1 Receptor | Competitive antagonist |
Table 2: Binding Affinity of this compound
| Ligand | Receptor Target | Affinity Constant (Kd) | Tissue/System |
|---|
| this compound | Galanin Receptor | 1.16 nM | Spinal Cord Membranes |
Data sourced from multiple references.[1][8][9]
Signaling Pathways and Mechanism of Action
To understand the antagonistic nature of this compound, it is essential to first understand the signaling pathways activated by endogenous galanin.
Galanin Receptor Signaling
Galanin receptors couple to different G-protein families to initiate diverse intracellular responses.
-
GalR1 and GalR3: These receptors predominantly couple to the Gi/o family of G-proteins.[10] Activation leads to the inhibition of adenylyl cyclase (AC), which decreases intracellular cyclic AMP (cAMP) levels and subsequently reduces Protein Kinase A (PKA) activity.[10][11] The Gβγ subunits released upon Gi/o activation can also directly open G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[11]
-
GalR2: This receptor is more versatile, coupling to both Gi/o and Gq/11 proteins.[10][12] In addition to the Gi/o pathway, Gq/11 activation stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[11] IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates Protein Kinase C (PKC).[11][13] Both GalR1 and GalR2 can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, albeit through different mechanisms: GalR1 via a Gβγ-dependent pathway and GalR2 via a PKC-dependent pathway.[12]
Mechanism of Antagonism
This compound exerts its antagonistic effect by competitively binding to galanin receptors. The Galanin (1-13) portion of the chimera ensures high-affinity docking to the receptor, but the overall conformation, likely influenced by the bulky Spantide I tail, prevents the conformational change necessary for G-protein coupling and activation. By occupying the receptor, it blocks endogenous galanin from binding and initiating the signaling cascades described above.
Experimental Protocols
The characterization of chimeric peptides like this compound relies on a suite of standard biochemical and pharmacological assays.
Solid-Phase Peptide Synthesis (SPPS)
This is the standard method for producing synthetic peptides.
-
Resin Preparation: The C-terminal amino acid (Leucine) is covalently attached to an insoluble polymer resin support.
-
Deprotection: The N-terminal protecting group (typically Fmoc) of the resin-bound amino acid is removed.
-
Coupling: The next N-terminally protected amino acid in the sequence is activated and added, forming a peptide bond with the deprotected amino acid on the resin.
-
Wash: Excess reagents are washed away.
-
Iteration: Steps 2-4 are repeated for each amino acid in the sequence until the full peptide is assembled on the resin.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin support, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).
-
Purification: The crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The final product's identity and purity are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or IC50) of a test compound.
-
Tissue/Cell Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the target receptor (e.g., GalR1). The total protein concentration is quantified.
-
Assay Setup: A series of tubes is prepared. Each tube contains:
-
A fixed concentration of radiolabeled ligand (e.g., [125I]-Galanin).
-
A fixed amount of membrane preparation.
-
A buffer solution.
-
Increasing concentrations of the unlabeled competitor ligand (this compound).
-
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes (and thus the bound radioligand) while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on each filter is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of receptor activation for Gi/o-coupled receptors.
-
Cell Culture: Plate cells expressing the target receptor (e.g., HEK293-GalR1) in a multi-well plate and grow to confluence.
-
Pre-incubation: Wash the cells and pre-incubate them with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Treatment: Treat cells with:
-
A cAMP-stimulating agent like Forskolin (to activate adenylyl cyclase and produce a baseline cAMP signal).
-
A known agonist (e.g., Galanin) to confirm receptor function.
-
The test compound (this compound) alone to test for agonist activity.
-
Forskolin plus the test compound to test for antagonist activity against endogenous tone.
-
Forskolin plus a known agonist, along with increasing concentrations of the test compound (this compound) to measure antagonism.
-
-
Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit, such as an ELISA-based competitive immunoassay or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
Data Analysis: An antagonist will reverse the agonist-induced inhibition of the forskolin-stimulated cAMP signal. Data are analyzed to determine the potency of the antagonist.
Applications in Research
This compound serves as a critical pharmacological tool for elucidating the physiological roles of the galaninergic system. Its primary applications include:
-
Behavioral Studies: Investigating the role of galanin in feeding, anxiety, and depression by blocking the effects of endogenous or exogenously applied galanin.[1]
-
Pain Research: Probing the involvement of galanin in nociceptive pathways in the spinal cord.
-
Neuroendocrine Studies: Determining the function of galanin in regulating hormone release from the pituitary.[14]
Conclusion
This compound is a rationally designed chimeric peptide that effectively combines the receptor-targeting properties of the N-terminal galanin fragment with the antagonistic functionality associated with Spantide I. Its high affinity for galanin receptors and its ability to block downstream signaling make it an indispensable antagonist for in vitro and in vivo studies aimed at understanding the complex biology of the galaninergic system.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 5. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System [jneurology.com]
- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 7. Spantide II, a novel tachykinin antagonist having high potency and low histamine-releasing effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. On the existence and function of galanin receptor heteromers in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
The Role of Galanin (1-13)-Spantide I in Feeding Behavior: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, plays a significant role in modulating a variety of physiological processes, including feeding behavior.[1] The targeted study of galanin's effects necessitates the use of specific antagonists. Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide that has emerged as a valuable tool in elucidating the mechanisms by which galanin influences food intake.[2][3] This technical guide provides an in-depth overview of the use of this compound in feeding behavior studies, detailing its mechanism of action, experimental protocols, and the underlying signaling pathways.
This compound is a synthetically created peptide combining the N-terminal fragment of galanin (amino acids 1-13) with spantide, a substance P receptor antagonist.[2] This unique structure confers a high affinity for galanin receptors, enabling it to act as a potent antagonist.[2] Its application in research has been pivotal in confirming the role of endogenous galanin in the regulation of food consumption, particularly in the context of galanin-induced hyperphagia.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the properties and effects of this compound.
Table 1: Binding Affinity of this compound
| Parameter | Value | Species | Tissue/Receptor | Reference |
| Kd | 1.16 nM | Not Specified | Spinal Galanin Receptor | [2] |
| IC50 | 0.2 nM | Rat | Hypothalamic Membranes | [4] |
Table 2: In Vivo Efficacy of this compound in Antagonizing Galanin-Induced Feeding
| Animal Model | Administration Route | Galanin Dose | This compound Dose | Effect on Food Intake | Reference |
| Satiated Rats | Intracerebroventricular (ICV) | Not Specified | Equimolar to or less than galanin | Significant inhibition of galanin-induced consumption of a palatable mash | [5] |
| Free-feeding Rats | Microinjection into Amygdala and Paraventricular Nucleus (PVN) | Not Specified | Not Specified | Antagonized galanin-induced feeding | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments involving this compound.
Protocol 1: Intracerebroventricular (ICV) Cannulation and Injection in Rats
This protocol outlines the surgical implantation of an ICV cannula for the direct administration of substances into the cerebral ventricles of rats.
1. Surgical Procedure:
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Stereotaxic Surgery: Secure the anesthetized rat in a stereotaxic frame.
-
Incision and Exposure: Make a midline incision on the scalp to expose the skull. Clean and dry the skull surface.
-
Cannula Implantation: Using stereotaxic coordinates relative to bregma, drill a small hole in the skull over the target lateral ventricle. Lower a guide cannula to the desired depth.
-
Securing the Cannula: Secure the cannula to the skull using dental cement and anchoring screws.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before any behavioral experiments. A dummy cannula should be kept in the guide cannula to maintain patency.
2. Injection Procedure:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Insert an injector cannula connected to a microsyringe.
-
Infuse the desired volume of this compound solution (typically 1-5 µl) over a period of 1-2 minutes.
-
Leave the injector in place for an additional minute to allow for diffusion before replacing the dummy cannula.
DOT Script for ICV Cannulation Workflow:
Caption: Workflow for ICV cannulation and injection.
Protocol 2: Microinjection into the Paraventricular Nucleus (PVN)
This protocol details the direct injection of substances into a specific brain region, the PVN, which is a key site for the regulation of feeding.
1. Surgical and Injection Procedure:
-
The surgical procedure for implanting a guide cannula is similar to the ICV protocol, but with stereotaxic coordinates specifically targeting the PVN.
-
The injection procedure is also similar, with the volume of injectate typically being smaller (e.g., 0.5 µl) to ensure localized effects.
2. Behavioral Testing:
-
Following microinjection of galanin, with or without the antagonist this compound, food intake is measured at specific time points (e.g., 1, 2, and 4 hours post-injection).
-
For macronutrient selection studies, animals are provided with separate sources of protein, carbohydrate, and fat, and the intake of each is recorded. Standard laboratory chow typically consists of approximately 24% protein, 65% carbohydrate, and 9% fat by energy content.[6]
DOT Script for PVN Microinjection Experimental Design:
Caption: Experimental design for PVN microinjection studies.
Protocol 3: Behavioral Satiety Sequence (BSS) Analysis (Proposed)
While no studies were found that directly apply BSS analysis to this compound, this proposed protocol outlines how such an experiment could be designed to provide a more nuanced understanding of the antagonist's effect on feeding behavior. The BSS is a characteristic sequence of behaviors (feeding, grooming, resting) that occurs as an animal transitions from a state of hunger to satiety.[7][8][9]
1. Habituation:
-
Habituate food-deprived rats to the testing environment and the specific diet to be used.
2. Experimental Procedure:
-
Administer this compound (or vehicle) via the desired route (e.g., ICV).
-
After a predetermined time, present the animal with a pre-weighed amount of food.
-
Videorecord the animal's behavior for a set period (e.g., 60 minutes).
3. Behavioral Scoring:
-
Score the videotapes for the duration and frequency of specific behaviors, including:
-
Feeding: Gnawing, chewing, and ingesting food.
-
Active Behaviors: Locomotion, rearing, exploring.
-
Grooming: Face washing, body grooming.
-
Resting: Immobility, often in a hunched posture.
-
4. Data Analysis:
-
Analyze the temporal organization of these behaviors to determine if this compound alters the natural progression of the satiety sequence when blocking galanin's effects. A disruption of the normal sequence could indicate that the antagonist is producing aversive side effects rather than a specific effect on satiety.
DOT Script for BSS Analysis Workflow:
Caption: Proposed workflow for BSS analysis.
Signaling Pathways
Galanin exerts its effects through three G-protein coupled receptor subtypes: GALR1, GALR2, and GALR3.[10][11] In the context of feeding, these receptors are densely expressed in hypothalamic nuclei, such as the PVN.[10] this compound acts by competitively binding to these receptors, thereby blocking the downstream signaling cascades initiated by endogenous galanin.
-
GALR1 and GALR3: These receptors are primarily coupled to Gi/o proteins.[10] Activation of these receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the opening of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[10] This results in neuronal hyperpolarization and a reduction in neurotransmitter release.
-
GALR2: This receptor is primarily coupled to Gq/11 proteins.[10] Its activation stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).[10]
DOT Script for Galanin Receptor Signaling in Feeding Regulation:
Caption: Galanin receptor signaling pathways in feeding regulation.
Conclusion
This compound is an indispensable pharmacological tool for investigating the role of the galaninergic system in the control of feeding behavior. Its high affinity and antagonist properties allow for the specific blockade of galanin receptors, enabling researchers to dissect the physiological functions of endogenous galanin. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate the design and interpretation of future studies in this important area of neuropharmacology and drug development. The proposed application of Behavioral Satiety Sequence analysis offers a promising avenue for gaining a more refined understanding of how galanin and its antagonists modulate the complex interplay of behaviors associated with food intake and satiety.
References
- 1. The role of galanin in feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. peptide.com [peptide.com]
- 4. Stimulation of feeding by galanin: anatomical localization and behavioral specificity of this peptide's effects in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcdr.net [jcdr.net]
- 7. scielo.br [scielo.br]
- 8. biorxiv.org [biorxiv.org]
- 9. Behavioral correlates of oral and postingestive satiety in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neuropeptidergic Control of Feeding: Focus on the Galanin Family of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide on the Effects of Galanin (1-13)-Spantide I on Luteinizing Hormone Release
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galanin (1-13)-Spantide I, a chimeric peptide developed as a galanin receptor antagonist, exhibits a paradoxical effect on luteinizing hormone (LH) release. Comprising the N-terminal fragment of galanin (1-13) and the substance P antagonist Spantide[1][2], this molecule was designed to block galanin's biological actions. However, direct experimental evidence from in vitro studies using porcine anterior pituitary cells demonstrates that this compound functions as a galanin receptor agonist in this system, stimulating basal LH release in a dose-dependent manner. This technical guide synthesizes the available preclinical data, details the relevant signaling pathways, and provides the experimental methodologies used to elucidate these findings, offering a comprehensive resource for researchers in neuroendocrinology and pharmacology.
Introduction to the Hypothalamic-Pituitary-Gonadal (HPG) Axis
The regulation of reproductive function is governed by the intricate interplay of hormones within the Hypothalamic-Pituitary-Gonadal (HPG) axis. The hypothalamus releases Gonadotropin-Releasing Hormone (GnRH), which acts on the gonadotroph cells of the anterior pituitary gland[3][4]. This stimulation triggers the synthesis and secretion of two critical gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)[5]. LH is essential for inducing ovulation and supporting the corpus luteum in females, and for stimulating testosterone (B1683101) production in males[6].
The Role of Galanin in Neuroendocrine Regulation
Galanin is a widely expressed neuropeptide that exerts neuromodulatory effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3[7][8]. Within the HPG axis, galanin is co-expressed in GnRH neurons and is present in the anterior pituitary, suggesting a role in modulating LH secretion[7][9]. Studies have shown that galanin can potentiate GnRH-stimulated LH release, an effect that appears to be dependent on the circulating estrogen environment[10][11].
This compound: A Chimeric Peptide Antagonist
This compound (also known as C7) is a synthetic peptide created by fusing the N-terminal active fragment of galanin (amino acids 1-13) with Spantide I, a known antagonist of the substance P (NK1) receptor[1][2][12]. This design was intended to create a competitive antagonist at galanin receptors. While it has been used to study galanin's effects on feeding behavior, its impact on the reproductive axis has yielded unexpected results[1].
Preclinical Data: The Agonistic Effect of this compound on LH Release
Contrary to its classification as a galanin antagonist, in vitro studies on porcine anterior pituitary cells have demonstrated that this compound stimulates basal LH release. This suggests it acts as a functional agonist in the gonadotrophs of this species. The following tables summarize the quantitative findings from key experiments.
Table 1: Effect of this compound on Basal LH Release
| Compound | Concentration (µM) | Mean LH Release (% of Control) | Experimental Model | Source |
| Control (Basal) | - | 100% | Porcine Anterior Pituitary Monolayer Culture | [10] |
| This compound | 0.2 | ~125% | Porcine Anterior Pituitary Monolayer Culture | [10] |
| This compound | 1.0 | ~140% | Porcine Anterior Pituitary Monolayer Culture | [10] |
Note: Data are estimated from graphical representations in the cited source. The study demonstrated a dose-dependent stimulatory (agonistic) effect.
Table 2: Comparative Effects of Galanin and Other Antagonists on LH Release
| Condition | Mean LH Release (Relative Units) | Experimental Model | Finding | Source |
| Galanin (0.2 µM) | Stimulated | Porcine Perifused Pituitary Fragments | Galanin stimulates LH release | [10] |
| Galanin (0.2 µM) + M15 (Galantide) | No Blockade | Porcine Perifused Pituitary Fragments | M15 was ineffective at blocking galanin's effect | [10] |
| Galanin (0.2 µM) + M40 | No Blockade | Porcine Perifused Pituitary Fragments | M40 was ineffective at blocking galanin's effect | [10] |
| GnRH-induced LH + M32 | Inhibited | Porcine Pituitary Monolayer Culture | M32 inhibited GnRH-stimulated LH release | [10] |
Note: This table highlights the complex pharmacology observed in the porcine model, where this compound acted as an agonist, while other antagonists were either ineffective or inhibitory under different conditions[10].
Signaling Pathways and Mechanisms of Action
LH is released from gonadotrophs via the activation of the Gq/11 pathway by GnRH. Galanin receptors signal through different G proteins, with GALR1/3 typically coupling to Gi/o (inhibitory) and GALR2 coupling to Gq/11 (stimulatory)[8][13]. The observed agonism of this compound suggests it may preferentially activate a stimulatory pathway, such as that mediated by GALR2.
Diagram 1: GnRH-Mediated LH Release Pathway
Caption: Canonical GnRH receptor signaling pathway in gonadotrophs.
Diagram 2: Galanin Receptor Signaling Pathways
Caption: Differential signaling of Galanin receptor subtypes.
Diagram 3: Proposed Agonistic Action of this compound
Caption: Hypothesized agonist action via a stimulatory Galanin receptor.
Experimental Protocols
The following section outlines a generalized protocol for an in vitro experiment designed to assess the effects of test compounds on LH release from anterior pituitary cells, based on methodologies described in the literature[10].
Anterior Pituitary Cell Culture
-
Tissue Collection: Anterior pituitaries are aseptically collected from subject animals (e.g., prepubertal female pigs).
-
Enzymatic Digestion: The tissue is minced and subjected to enzymatic dissociation using enzymes such as trypsin and DNase in a suitable buffer (e.g., Hank's Balanced Salt Solution) to obtain a single-cell suspension.
-
Cell Plating: Cells are washed, counted, and plated into multi-well culture plates at a predetermined density (e.g., 2.5 x 10^5 cells/well).
-
Incubation: Cells are maintained in a humidified incubator (37°C, 5% CO2) in a defined culture medium (e.g., DMEM with serum and antibiotics) for 48-72 hours to allow for attachment and recovery.
Luteinizing Hormone Release Assay
-
Pre-incubation Wash: Prior to the experiment, the culture medium is removed, and cells are washed multiple times with a serum-free medium to remove endogenous hormones.
-
Treatment Incubation: Cells are incubated with the test compounds (e.g., this compound, GnRH, Galanin) at various concentrations for a defined period (e.g., 4 hours). A control group receives only the vehicle.
-
Supernatant Collection: At the end of the incubation period, the culture medium (supernatant) is collected from each well.
-
Hormone Quantification: The concentration of LH in the collected supernatant is measured using a validated immunoassay, such as a Radioimmunoassay (RIA) or a highly sensitive Enzyme-Linked Immunosorbent Assay (ELISA)[14].
-
Data Analysis: LH concentrations are normalized to control values and analyzed for statistical significance.
Diagram 4: Experimental Workflow for In Vitro LH Release Assay
Caption: Workflow for assessing compound effects on pituitary LH release.
Discussion and Conclusion
The available data present a compelling paradox: this compound, a putative galanin antagonist, demonstrates clear agonistic activity on basal LH release in porcine pituitary cultures[10]. This finding challenges its classification and suggests that its biological activity is highly context-dependent.
Several factors could explain this observation:
-
Receptor Subtype Specificity: The peptide may act as an antagonist at one galanin receptor subtype (e.g., in the CNS for feeding behavior) but as an agonist at another subtype present on pituitary gonadotrophs (e.g., GALR2).
-
Species Differences: The observed agonism in a porcine model may not translate to other species, such as rats or humans. The pharmacology of galanin receptors can differ across species.
-
Chimeric Nature: The fusion of the galanin fragment with Spantide may have created a novel conformation that, while retaining binding affinity, activates rather than blocks receptor signaling in certain cellular contexts.
For researchers and drug development professionals, this case underscores the critical importance of functional screening in relevant physiological systems. A compound's classification as an "antagonist" based on binding affinity or its effects in one system may not predict its action in another. The unexpected agonism of this compound on LH release highlights a unique pharmacological tool and a complex area of galanin biology that warrants further investigation to fully delineate its mechanism of action and potential therapeutic implications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Physiology, Luteinizing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Physiology, Luteinizing Hormone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 6. junotechno.com [junotechno.com]
- 7. Galanin in the regulation of the hypothalamic-pituitary-adrenal axis (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galanin System in Human Glioma and Pituitary Adenoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. karger.com [karger.com]
- 11. Galanin enhancement of gonadotropin-releasing hormone-stimulated luteinizing hormone secretion in female rats is estrogen dependent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Modified Ultra-Sensitive ELISA for Measurement of LH in Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Core Properties of Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin (1-13)-Spantide I, also known as C7, is a synthetic chimeric peptide that has been instrumental in elucidating the physiological roles of the neuropeptide galanin. This technical guide provides a comprehensive overview of the core properties of this compound, with a focus on its binding characteristics, functional activity as a galanin receptor antagonist, and the underlying signaling pathways it modulates. Detailed experimental methodologies are provided to facilitate the practical application of this compound in research and development settings. All quantitative data are summarized for clarity, and key concepts are visualized through diagrams to enhance understanding.
Introduction
Galanin is a widely distributed neuropeptide involved in a diverse array of physiological processes, including nociception, feeding, and cognition. Its actions are mediated through three G protein-coupled receptors: GALR1, GALR2, and GALR3. To investigate the specific functions of galanin and its receptors, subtype-selective ligands are essential. This compound was developed as a tool to probe these functions. It is a chimeric peptide constructed from the N-terminal fragment of galanin (amino acids 1-13), which is crucial for receptor binding, and Spantide I, a known substance P receptor antagonist.[1][2] This combination yields a potent galanin receptor antagonist.[3]
Physicochemical Properties
-
Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2[4]
-
Molecular Formula: C138H199N35O30[4]
-
Molecular Weight: 2828.34 g/mol [4]
-
Structure: A chimeric peptide of Galanin (1-13) and Spantide I.[2]
Quantitative Data: Binding Affinity and Functional Potency
The following tables summarize the binding affinity and functional potency of this compound for galanin receptors. These values have been compiled from various studies and may differ based on the experimental conditions, such as the tissue preparation and radioligand used.
Table 1: Binding Affinity of this compound
| Parameter | Receptor/Tissue | Value | Reference |
| Kd | Spinal Galanin Receptor | 1.16 nM | [2] |
| Kd | Spinal Cord Galanin Receptors | nanomolar range | [3] |
| IC50 | Rat Hypothalamic Membranes (Displacement of 125I-[Tyr26]-porcine galanin) | 0.2 nM |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (IC50 and subsequently Ki) of this compound for galanin receptors in rat brain tissue.
Objective: To quantify the ability of this compound to displace a radiolabeled galanin ligand from its receptors.
Materials:
-
Rat brain tissue (e.g., hypothalamus or spinal cord)
-
125I-[Tyr26]-porcine galanin (Radioligand)
-
This compound (unlabeled competitor)
-
Porcine galanin (for defining non-specific binding)
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 0.1% BSA
-
Wash Buffer: Cold 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Methodology:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold binding buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation step.
-
Resuspend the final pellet in binding buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane preparation (typically 50-100 µg of protein), 50 µL of 125I-[Tyr26]-porcine galanin (at a concentration near its Kd, e.g., 0.1-0.5 nM), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane preparation, 50 µL of 125I-[Tyr26]-porcine galanin, and 50 µL of a high concentration of unlabeled porcine galanin (e.g., 1 µM).
-
Competition: 50 µL of membrane preparation, 50 µL of 125I-[Tyr26]-porcine galanin, and 50 µL of varying concentrations of this compound (e.g., from 10-12 M to 10-6 M).
-
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound).
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Feeding Behavior Study
This protocol outlines a method to assess the antagonistic effect of this compound on galanin-induced feeding in rats.[5]
Objective: To determine if this compound can block the increase in food intake caused by the central administration of galanin.
Materials:
-
Male Sprague-Dawley rats with indwelling cannulae targeted to the paraventricular nucleus (PVN) of the hypothalamus.
-
Galanin solution (e.g., 1 µg/µL in sterile saline).
-
This compound solution (e.g., 1 µg/µL in sterile saline).
-
Sterile saline (vehicle).
-
Standard rat chow and water.
-
Microinjection pumps and syringes.
Methodology:
-
Animal Preparation:
-
House rats individually with ad libitum access to food and water.
-
Allow rats to recover from cannula implantation surgery for at least one week.
-
Habituate rats to the microinjection procedure.
-
-
Experimental Procedure:
-
On the test day, remove food from the cages 2 hours before the injections.
-
Divide the rats into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Galanin, this compound + Galanin).
-
At the start of the dark cycle, perform microinjections into the PVN. For the antagonist group, inject this compound 15 minutes prior to the galanin injection. The injection volume is typically 0.5 µL per side.
-
Immediately after the final injection, return pre-weighed food pellets to the cages.
-
Measure food intake at regular intervals (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each rat at each time point.
-
Compare the food intake between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in food intake in the this compound + Galanin group compared to the Vehicle + Galanin group indicates an antagonistic effect.
-
Signaling Pathways
This compound exerts its antagonistic effects by blocking the signaling cascades initiated by galanin binding to its receptors. The three galanin receptor subtypes couple to different G proteins and activate distinct downstream pathways.
-
GALR1 and GALR3: These receptors primarily couple to Gi/o proteins. Activation of Gi/o leads to the inhibition of adenylyl cyclase , resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] This inhibition of the cAMP/PKA pathway is a key mechanism of galanin's inhibitory effects.
-
GALR2: In contrast, GALR2 predominantly couples to Gq/11 proteins. Activation of Gq/11 stimulates phospholipase C (PLC) , which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).[7]
This compound, by competitively binding to these receptors, prevents the conformational changes required for G protein activation, thereby blocking these downstream signaling events.
Conclusion
This compound is a valuable pharmacological tool for investigating the roles of the galaninergic system. Its high affinity for galanin receptors and its demonstrated antagonist activity in both in vitro and in vivo models make it a cornerstone for studies on galanin-mediated physiological processes. This guide provides the essential information and methodologies for researchers to effectively utilize this compound in their experimental designs, ultimately contributing to a deeper understanding of galanin biology and its potential as a therapeutic target.
References
- 1. US20050009847A1 - Compounds and methods for increasing neurogenesis - Google Patents [patents.google.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. peptide.com [peptide.com]
- 5. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanin--a neuropeptide with inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galanin and galanin antagonists: molecular and biochemical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Galanin (1-13)-Spantide I (CAS Number: 143868-20-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin (1-13)-Spantide I is a chimeric peptide that has emerged as a valuable tool in neuroscience and pharmacology for studying the galanin receptor system. This document provides a comprehensive technical overview of this compound, including its biochemical properties, mechanism of action as a galanin receptor antagonist, and its role in elucidating galanin-mediated signaling pathways. This guide incorporates quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows to support researchers in their exploration of the galaninergic system.
Introduction
Galanin is a widely distributed neuropeptide involved in a diverse array of physiological processes, including nociception, feeding behavior, and neuroendocrine regulation. Its effects are mediated through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. To investigate the specific roles of these receptors, subtype-selective antagonists are essential. This compound, also known as C7, is a synthetic chimeric peptide that functions as a galanin receptor antagonist.[1][2] It is composed of the N-terminal 1-13 amino acid fragment of galanin, which is crucial for receptor binding, fused to Spantide, a known antagonist of the substance P receptor.[3][4] This unique structure allows it to bind to galanin receptors and competitively inhibit the actions of endogenous galanin.
Biochemical and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 143868-20-6 | - |
| Molecular Formula | C₁₃₈H₁₉₉N₃₅O₃₀ | - |
| Molecular Weight | 2828.34 g/mol | - |
| Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂ | - |
| Appearance | White to off-white powder | - |
| Solubility | Soluble in water | - |
| Storage | Store at -20°C | - |
Mechanism of Action and Receptor Binding
This compound acts as a competitive antagonist at galanin receptors. By binding to these receptors, it blocks the physiological effects induced by the endogenous ligand, galanin.
Receptor Binding Affinity
Quantitative binding studies have demonstrated the high affinity of this compound for galanin receptors. Notably, a dissociation constant (Kd) has been determined in the spinal cord, a region with a mixed population of galanin receptor subtypes.
| Ligand | Receptor Population | Tissue | Affinity (Kd) | Reference |
| This compound | Spinal Galanin Receptors | Rat Spinal Cord | 1.16 nM | [3][4] |
Galanin Receptor Signaling Pathways
Galanin receptors couple to various G proteins to initiate downstream signaling cascades. The antagonistic action of this compound can be understood in the context of these pathways.
-
GALR1 and GALR3: These receptors primarily couple to inhibitory G proteins (Gi/o). Upon activation by galanin, they inhibit the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can subsequently modulate the activity of protein kinase A (PKA) and other downstream effectors.
-
GALR2: In contrast, GALR2 predominantly couples to Gq/11 proteins. Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). There is also evidence suggesting that GALR2 can couple to Gi/o proteins to activate the mitogen-activated protein kinase (MAPK) pathway.
Below are diagrams illustrating the signaling pathways of the galanin receptors.
Experimental Protocols
The following sections provide representative protocols for characterizing the interaction of this compound with galanin receptors. These are generalized methods and may require optimization for specific experimental conditions.
Radioligand Binding Assay (Competitive Inhibition)
This protocol describes a competitive binding assay to determine the affinity of this compound for galanin receptors using a radiolabeled galanin ligand.
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the galanin receptor of interest in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by differential centrifugation.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of radiolabeled galanin (e.g., ¹²⁵I-Galanin), and varying concentrations of unlabeled this compound. Include control wells for total binding (radioligand and membranes only) and non-specific binding (in the presence of a high concentration of unlabeled galanin).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the concentration of this compound. Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement
This protocol describes how to assess the antagonistic activity of this compound on GALR1 and GALR3 by measuring its effect on forskolin-stimulated cAMP production.
Methodology:
-
Cell Culture: Culture cells stably expressing GALR1 or GALR3 in a suitable medium.
-
Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Assay:
-
Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Add a fixed concentration of galanin (agonist) and a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Stimulate the cells with forskolin (B1673556) to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the measured cAMP levels against the concentration of this compound. A decrease in the galanin-induced inhibition of forskolin-stimulated cAMP production will indicate the antagonistic effect of the peptide.
Solid-Phase Peptide Synthesis
This compound can be synthesized using standard Fmoc-based solid-phase peptide synthesis (SPPS) protocols.
General Procedure:
-
Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, for the synthesis of a C-terminally amidated peptide.
-
Amino Acid Coupling: Sequentially couple the Fmoc-protected amino acids corresponding to the this compound sequence. Each coupling cycle involves:
-
Fmoc Deprotection: Removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Washing: Thoroughly washing the resin to remove excess reagents.
-
Coupling: Activation and coupling of the next Fmoc-protected amino acid using a coupling reagent such as HBTU/HOBt in the presence of a base like DIEA.
-
-
Cleavage and Deprotection: Once the full peptide sequence is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product should be confirmed by mass spectrometry and analytical HPLC.
Conclusion
This compound is a potent and valuable antagonist of galanin receptors. Its chimeric structure allows for high-affinity binding and effective blockade of galanin-mediated signaling. This technical guide provides a foundational understanding of its properties and the experimental approaches used to study its interactions with the galaninergic system. Further research, particularly to delineate its binding affinities at the individual galanin receptor subtypes, will continue to refine our understanding of its pharmacological profile and its utility as a research tool.
References
An In-depth Technical Guide to the Molecular and Functional Characteristics of Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chimeric peptide Galanin (1-13)-Spantide I, a significant tool in galanin-related research. The document details its molecular properties, the signaling pathways it modulates, and standardized experimental protocols for its characterization.
Quantitative Data Summary
Galanin (1-1-13)-Spantide I is a synthetic chimeric peptide created by linking the N-terminal 1-13 fragment of galanin to Spantide I, a known tachykinin receptor antagonist. This design strategy aimed to produce a high-affinity antagonist for galanin receptors. The molecular weights and sequences of the chimeric peptide and its constituent parts are summarized below.
| Peptide | Amino Acid Sequence | Molecular Weight ( g/mol ) | Molecular Formula |
| This compound | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2 | 2828.34[1][2][3] | C138H199N35O30[1] |
| Galanin (1-13) | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-NH2 | 1346.7[4] | C63H91N15O17 |
| Spantide I | D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2 | 1497.82 | C75H108N20O13 |
Galanin Signaling Pathways and Antagonism by this compound
Galanin exerts its physiological effects through three distinct G protein-coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors are coupled to different intracellular signaling cascades. This compound acts as an antagonist, blocking the downstream effects of galanin binding to these receptors.
-
GALR1 and GALR3 Signaling: These receptors are primarily coupled to inhibitory G proteins (Gi/o). Upon activation by galanin, the Gi/o protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is typically associated with inhibitory neuromodulation.
-
GALR2 Signaling: In contrast, GALR2 is coupled to Gq/11 proteins. Activation of GALR2 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium concentration.
The logical action of the antagonist is to competitively bind to these galanin receptors, thereby preventing the native ligand, galanin, from initiating these signaling events.
Experimental Protocols
The characterization of galanin receptor antagonists like this compound typically involves radioligand binding assays to determine binding affinity and functional assays to assess the blockade of receptor signaling.
Radioligand Competition Binding Assay
This protocol determines the affinity (Ki) of this compound for a specific galanin receptor subtype by measuring its ability to compete with a radiolabeled ligand.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human galanin receptor of interest (e.g., HEK293-hGALR1).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled galanin (e.g., [125I]-galanin) to each well.
-
Add increasing concentrations of the unlabeled competitor, this compound.
-
To determine non-specific binding, add a high concentration of unlabeled galanin to a set of wells.
-
Initiate the binding reaction by adding the prepared cell membranes.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Calcium Imaging Assay
This protocol assesses the ability of this compound to block GALR2-mediated calcium mobilization.
Methodology:
-
Cell Preparation:
-
Plate cells stably expressing hGALR2 in a 96-well, black-walled, clear-bottom plate.
-
Allow cells to adhere and grow to an appropriate confluency (typically 80-90%).
-
-
Dye Loading:
-
Wash the cells with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark for a specified time (e.g., 30-60 minutes) at 37°C.
-
Wash the cells gently to remove excess dye.
-
-
Antagonist Pre-incubation:
-
Add varying concentrations of this compound to the wells.
-
Incubate for a short period (e.g., 10-20 minutes) to allow the antagonist to bind to the receptors.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).
-
Establish a baseline fluorescence reading for several seconds.
-
Inject a constant concentration of galanin (agonist) into the wells to stimulate the GALR2 receptors.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 1-2 minutes). The increase in fluorescence corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data to the response seen with the agonist alone (0% inhibition) and the baseline (100% inhibition).
-
Plot the normalized response against the logarithm of the antagonist concentration and fit to a dose-response curve to determine the IC50 value for the functional blockade.
-
References
Galanin (1-13)-Spantide I: A Technical Overview for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-Spantide I, also known as C7, is a synthetic chimeric peptide that has emerged as a valuable tool in neuroscience research. It is constructed by linking the N-terminal fragment of galanin (amino acids 1-13) to Spantide I, a known antagonist of the substance P receptor.[1][2] This strategic combination has yielded a potent antagonist of galanin receptors, demonstrating high affinity, particularly for those located in the spinal cord.[2][3] Its primary utility lies in its ability to competitively block the actions of the endogenous neuropeptide galanin, thereby enabling researchers to investigate the physiological and pathological roles of the galaninergic system. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Properties and Mechanism of Action
This compound functions as a competitive antagonist at galanin receptors (GALRs).[1][4] There are three main subtypes of galanin receptors: GALR1, GALR2, and GALR3, all of which are G-protein coupled receptors (GPCRs). GALR1 and GALR3 are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[5] Conversely, GALR2 is typically coupled to Gq/11 proteins, and its activation stimulates phospholipase C (PLC), leading to an increase in intracellular calcium. By binding to these receptors without initiating these downstream signaling cascades, this compound effectively blocks the effects of endogenous or exogenously applied galanin.
Quantitative Data Summary
The following tables summarize the binding affinity and potency of this compound from various in vitro studies.
| Parameter | Value | Tissue/Cell Line | Species | Reference |
| IC50 | 0.2 nM | Hypothalamic membranes | Rat | |
| Kd | 1.16 nM | Spinal cord | Rat | [2][3] |
IC50: Half maximal inhibitory concentration; Kd: Equilibrium dissociation constant.
Key Research Applications and Experimental Protocols
This compound has been instrumental in elucidating the role of galanin in several physiological processes, most notably in feeding behavior and nociception.
Investigation of Feeding Behavior
Galanin is known to stimulate food intake, particularly the consumption of fats. This compound has been used to antagonize this effect, providing evidence for the role of endogenous galanin in appetite regulation.[1][6]
Experimental Protocol: Inhibition of Galanin-Induced Feeding in Rats
This protocol outlines the procedure for assessing the antagonist effect of this compound on galanin-induced food intake in satiated rats.
Materials:
-
Male Sprague-Dawley rats (250-300g) with stereotaxically implanted cannulae in the lateral cerebral ventricle.
-
Galanin (porcine)
-
This compound
-
Sterile saline solution (0.9%)
-
A highly palatable food source (e.g., wet cookie mash)
-
Microinjection pump and syringes
Procedure:
-
Animal Preparation: Allow rats to recover for at least one week following cannula implantation surgery. Handle the animals daily to acclimate them to the injection procedure.
-
Habituation: For several days prior to the experiment, habituate the satiated rats to the testing cages and the palatable food source for a set period (e.g., 60 minutes).
-
Drug Preparation: Dissolve galanin and this compound in sterile saline to the desired concentrations.
-
Microinjection: On the test day, gently restrain the rat and perform the intracerebroventricular (ICV) microinjection.
-
Control Group: Inject with sterile saline.
-
Galanin Group: Inject with galanin (e.g., 1 nmol in 5 µl).
-
Antagonist Group: Co-inject this compound (e.g., 1-5 nmol) with galanin.
-
Antagonist Control Group: Inject with this compound alone.
-
-
Food Presentation: Immediately after the injection, present the pre-weighed palatable food to the rat.
-
Data Collection: Measure the amount of food consumed at specific time points (e.g., 15, 30, and 60 minutes) by weighing the remaining food.
-
Data Analysis: Compare the food intake between the different treatment groups using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests). A significant reduction in food intake in the antagonist co-injection group compared to the galanin-only group indicates successful antagonism.
Experimental Workflow for Feeding Behavior Study
Workflow for investigating the effect of this compound on feeding behavior.
Modulation of Nociception
Galanin has a complex, often biphasic, role in pain modulation at the spinal cord level. This compound has been utilized to block the effects of galanin on nociceptive reflexes, such as the flexor reflex, thereby helping to dissect the contribution of galanin to pain processing.
Experimental Protocol: Antagonism of Galanin-Induced Facilitation of the Flexor Reflex in Rats
This protocol describes the procedure to evaluate the antagonist effect of intrathecally administered this compound on the galanin-facilitated flexor reflex in decerebrate, spinalized rats.
Materials:
-
Male Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for decerebration and spinalization
-
Intrathecal catheter
-
Galanin
-
This compound
-
Sterile saline solution (0.9%)
-
Electromyography (EMG) recording equipment
-
Nerve stimulator
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and perform a tracheotomy.
-
Perform a craniotomy and decerebration at the intercollicular level.
-
Perform a laminectomy at the thoracic level to expose the spinal cord and perform spinalization.
-
Implant an intrathecal catheter with its tip at the lumbar level.
-
-
Flexor Reflex Elicitation and Recording:
-
Isolate the sural nerve for stimulation.
-
Insert EMG electrodes into the ipsilateral hamstring muscle to record the flexor reflex.
-
Deliver single electrical stimuli to the sural nerve at an intensity that evokes a stable baseline flexor reflex.
-
-
Drug Administration:
-
Administer drugs intrathecally via the catheter.
-
Baseline: Record the baseline flexor reflex.
-
Galanin Administration: Administer a dose of galanin known to facilitate the reflex (e.g., 10-100 ng).
-
Antagonist Co-administration: In a separate group of animals, co-administer this compound (e.g., 100-500 ng) with galanin.
-
Antagonist Control: Administer this compound alone.
-
-
Data Collection: Record the EMG response of the hamstring muscle following each nerve stimulation.
-
Data Analysis: Quantify the magnitude of the flexor reflex (e.g., by integrating the EMG signal). Compare the reflex magnitude before and after drug administration across the different treatment groups. A significant reduction in the galanin-induced facilitation of the reflex in the presence of this compound demonstrates its antagonist activity.
Experimental Workflow for Flexor Reflex Assay
Workflow for assessing the effect of this compound on the flexor reflex.
Signaling Pathways and Antagonism
The antagonist action of this compound can be visualized through its impact on the signaling pathways initiated by galanin binding to its receptors.
Antagonism of GALR2 signaling by this compound.
Conclusion
This compound is a potent and valuable pharmacological tool for investigating the diverse roles of the galaninergic system. Its ability to competitively antagonize galanin receptors has provided significant insights into the involvement of galanin in regulating feeding behavior, nociception, and other neurological processes. The detailed protocols and signaling pathway diagrams provided in this guide are intended to facilitate the design and execution of future research utilizing this important compound. As research into the complexities of neuropeptide signaling continues, this compound will undoubtedly remain a key asset for scientists and drug development professionals.
References
Understanding the peptide sequence of Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide that has been instrumental in the study of the galaninergic system.[1] It is a synthetic construct composed of the N-terminal 13 amino acids of galanin linked to Spantide I, a known tachykinin receptor antagonist. This guide provides a comprehensive overview of the peptide's sequence, its interaction with galanin receptors, the associated signaling pathways, and detailed experimental protocols for its characterization.
Peptide Sequence and Physicochemical Properties
This compound is a 24-amino acid peptide.
Sequence: Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-Arg-Pro-Lys-Pro-Gln-Gln-Trp-Phe-Trp-Leu-Leu-NH2
| Property | Value |
| Molecular Formula | C138H199N35O30 |
| Molecular Weight | 2828.34 g/mol |
| Structure | Chimeric Peptide: Galanin (1-13) + Spantide I |
Interaction with Galanin Receptors
This compound is recognized as a high-affinity ligand for galanin receptors. However, a critical aspect of its pharmacology is the discrepancy between its in vivo and in vitro activities. In numerous in vivo studies, it functions as a galanin receptor antagonist.[2] Conversely, when tested in vitro on cloned galanin receptor subtypes expressed in cell lines, it, along with other chimeric galanin peptides, often exhibits agonist or partial agonist activity.[2]
Quantitative Data for Receptor Binding
Precise binding affinities of this compound for the individual galanin receptor subtypes (GalR1, GalR2, and GalR3) are not extensively reported in publicly available literature. Most studies have characterized its binding in tissues expressing a mixture of these receptors.
| Receptor Preparation | Ligand | Affinity (IC50/Kd) | Reference |
| Rat Hypothalamic Membranes | 125I-[Tyr26]-porcine Galanin 1-29 | 0.2 nM (IC50) | (Crawley et al., 1993) |
| Spinal Cord Membranes | 125I-Galanin | 1.16 nM (Kd) | [3][4] |
Signaling Pathways
Galanin receptors are G-protein coupled receptors (GPCRs) that modulate distinct downstream signaling cascades. The antagonistic action of this compound in vivo would be expected to block these pathways.
-
GalR1 and GalR3: These receptors primarily couple to inhibitory G-proteins of the Gi/o family. Activation of GalR1 and GalR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
GalR2: This receptor predominantly couples to Gq/11 G-proteins. Its activation stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC).
Below are diagrams illustrating the signaling pathways of the galanin receptors.
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Competitive Radioligand Binding Assay
This protocol is a representative method for determining the binding affinity of this compound to galanin receptors.
Detailed Steps:
-
Membrane Preparation: Tissues (e.g., rat hypothalamus) or cells expressing galanin receptors are homogenized in a cold buffer and centrifuged to pellet the membranes. The membrane pellet is then resuspended in an appropriate assay buffer.
-
Incubation: In assay tubes, the membrane preparation is incubated with a fixed concentration of a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) and varying concentrations of unlabeled this compound. Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are washed with cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Blockade of Galanin-Induced Feeding
This protocol outlines the methodology used to assess the antagonist effect of this compound on feeding behavior.
Procedure:
-
Animal Preparation: Adult male rats are surgically implanted with a cannula in the lateral ventricle or directly into a specific brain region like the paraventricular nucleus of the hypothalamus.
-
Acclimatization: Animals are allowed to recover from surgery and are habituated to the experimental conditions.
-
Drug Administration: Satiated rats are microinjected with either vehicle, galanin alone, this compound alone, or a combination of this compound followed by galanin.
-
Behavioral Observation: Immediately after injection, pre-weighed food is presented to the rats, and food intake is measured at specific time points (e.g., 1, 2, and 4 hours post-injection).
-
Data Analysis: The amount of food consumed is calculated and statistically analyzed to determine if this compound significantly blocks the increase in food intake induced by galanin.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological roles of the galaninergic system. Its characterization as an in vivo antagonist, despite potential in vitro agonist properties, highlights the complexity of galanin receptor pharmacology. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the design and execution of studies involving this important chimeric peptide. Further research is warranted to fully elucidate its binding and functional characteristics at the individual galanin receptor subtypes.
References
In-Depth Technical Guide: Galanin (1-13)-Spantide I Binding Affinity for Galanin Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a widely distributed neuropeptide that exerts a variety of neuromodulatory effects in the central and peripheral nervous systems through the activation of three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. The development of receptor-selective ligands is crucial for elucidating the specific physiological roles of these receptor subtypes and for their potential as therapeutic targets. Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide composed of the N-terminal fragment of galanin (amino acids 1-13) and the substance P antagonist, spantide. This document provides a comprehensive technical overview of the binding affinity of this compound for galanin receptors, including available quantitative data, detailed experimental methodologies, and an exploration of the associated signaling pathways.
Data Presentation: Binding Affinity of this compound and Other Galanin Ligands
While specific binding affinity data (Ki or Kd) for this compound at each of the cloned galanin receptor subtypes (GalR1, GalR2, and GalR3) is not extensively available in the public domain, studies on tissues expressing native galanin receptors have demonstrated its high affinity.
Table 1: Binding Affinity of this compound in Native Tissues
| Ligand | Preparation | Radioligand | Parameter | Value (nM) | Reference |
| This compound (C7) | Rat Hypothalamic Membranes | 125I-[Tyr26]-porcine galanin | IC50 | 0.2 | [1] |
| This compound | Spinal Galanin Receptor | Not Specified | Kd | 1.16 | [2] |
It is important to note that these values are derived from tissues containing a mixed population of galanin receptor subtypes. However, it has been observed that chimeric peptide ligands, such as M15 and M40, which are structurally similar to C7, exhibit a 10- to 80-fold higher affinity for GalR1 and GalR2 over GalR3.
For comparative purposes, the binding affinities of the endogenous ligand, galanin, and a well-characterized fragment, galanin (2-11), at cloned human galanin receptors are presented below.
Table 2: Comparative Binding Affinities of Galanin and Galanin (2-11) at Cloned Human Galanin Receptors
| Ligand | Receptor Subtype | Cell Line | Parameter | Value (nM) |
| Galanin | GalR1 | CHO | Ki | 1.70 ± 1.2 |
| GalR2 | CHO | Ki | 2.71 ± 0.9 | |
| GalR3 | Flp-In T-REx 293 | Ki | 4.33 ± 0.6 | |
| Galanin (2-11) | GalR1 | CHO | Ki | No Detectable Binding |
| GalR2 | CHO | Ki | 14.6 ± 2.2 | |
| GalR3 | Flp-In T-REx 293 | Ki | 186 ± 74 |
Data compiled from studies on stably transfected cell lines.
Functional Activity
This compound is primarily characterized as a galanin receptor antagonist in vivo. However, in vitro studies on cell lines expressing individual cloned galanin receptor subtypes suggest that many chimeric galanin peptides, including C7, can act as full or partial agonists[3]. This highlights the complexity of its pharmacological profile and the importance of the experimental context.
Experimental Protocols
The determination of binding affinity for ligands like this compound typically involves radioligand competition binding assays. Below is a detailed, representative protocol for such an assay using a cell line stably expressing a galanin receptor subtype.
Radioligand Competition Binding Assay Protocol
1. Cell Culture and Membrane Preparation:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably transfected with the human GalR1, GalR2, or GalR3 receptor gene.
-
Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum, antibiotics (penicillin/streptomycin), and a selection agent (e.g., G418) to maintain receptor expression. Cells are grown to 80-90% confluency at 37°C in a humidified atmosphere with 5% CO2.
-
Membrane Preparation:
-
Wash cultured cells with ice-cold phosphate-buffered saline (PBS).
-
Scrape cells into ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with a protease inhibitor cocktail, pH 7.4).
-
Homogenize the cell suspension using a Dounce homogenizer or sonicator.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh lysis buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in a suitable assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) and determine the protein concentration using a standard method (e.g., BCA assay).
-
Store membrane aliquots at -80°C until use.
-
2. Competition Binding Assay:
-
Radioligand: 125I-labeled galanin (human or porcine) at a concentration close to its Kd value for the specific receptor subtype.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Procedure:
-
In a 96-well plate, add the following components in order:
-
Assay buffer.
-
A range of concentrations of the unlabeled competitor ligand (this compound).
-
A fixed concentration of 125I-galanin.
-
The cell membrane preparation (typically 10-50 µg of protein per well).
-
-
For determining non-specific binding, a high concentration (e.g., 1 µM) of unlabeled galanin is used in place of the competitor ligand.
-
For determining total binding, only the radioligand and membranes are added to the assay buffer.
-
Incubate the plate with gentle agitation for a sufficient time to reach equilibrium (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 30°C).
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution to reduce non-specific binding (e.g., 0.3% polyethyleneimine).
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
3. Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of the competitor ligand (this compound).
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualization of Signaling Pathways and Experimental Workflow
Galanin Receptor Signaling Pathways
Galanin receptors couple to different G proteins, leading to distinct downstream signaling cascades.
Caption: Overview of Galanin Receptor Signaling Pathways.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps in a typical radioligand competition binding assay.
Caption: Workflow of a Radioligand Competition Binding Assay.
Conclusion
This compound is a high-affinity chimeric peptide that has been instrumental in studying the physiological roles of the galaninergic system. While it is widely regarded as a galanin receptor antagonist in vivo, its activity profile in vitro can be more complex, potentially exhibiting agonistic properties at cloned receptors. The lack of comprehensive, publicly available data on its binding affinity for individual galanin receptor subtypes underscores the need for further research to fully characterize its pharmacological profile. The methodologies and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals working with this and other galanin receptor ligands.
References
Methodological & Application
Application Notes and Protocols for Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-Spantide I, also known as C7, is a synthetic chimeric peptide that functions as a potent and high-affinity antagonist for galanin receptors. It is composed of the N-terminal (1-13) fragment of galanin, which is crucial for receptor recognition, linked to Spantide I, a known antagonist of the substance P receptor.[1][2] This unique structure allows it to effectively block the physiological actions of galanin, a neuropeptide widely distributed in the central and peripheral nervous systems that is involved in a variety of biological processes, including feeding, pain perception, and neuroendocrine regulation.
These application notes provide detailed protocols for the use of this compound in common experimental paradigms, along with key quantitative data and visualizations of the underlying signaling pathways and experimental workflows.
Data Presentation
Quantitative Data Summary
The following table summarizes the binding affinities of this compound for galanin receptors in different tissue preparations.
| Ligand | Preparation | Radioligand | Parameter | Value | Reference |
| This compound (C7) | Rat hypothalamic membranes | ¹²⁵I-[Tyr²⁶]-porcine galanin 1-29 | IC₅₀ | 0.2 nM | --INVALID-LINK-- |
| This compound | Spinal galanin receptor | Not Specified | Kd | 1.16 nM | --INVALID-LINK--[1][2] |
Experimental Protocols
In Vitro Radioligand Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for galanin receptors in rat brain tissue.
Objective: To quantify the ability of this compound to displace a radiolabeled galanin analog from its receptor binding sites.
Materials:
-
This compound
-
Rat hypothalamic tissue
-
¹²⁵I-[Tyr²⁶]-porcine galanin 1-29 (Radioligand)
-
Unlabeled galanin (for non-specific binding determination)
-
Homogenization Buffer: 50 mM Tris-HCl (pH 7.4) containing protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA (pH 7.4)
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Polyethyleneimine (PEI)
-
Scintillation fluid
-
Microcentrifuge tubes
-
96-well plates
-
Harvester and scintillation counter
Protocol:
-
Membrane Preparation:
-
Dissect rat hypothalami on ice and place them in ice-cold homogenization buffer.
-
Homogenize the tissue using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh homogenization buffer and repeating the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation at -80°C until use.
-
-
Binding Assay:
-
Pre-soak the glass fiber filters in 0.3% PEI for at least 2 hours to reduce non-specific binding.
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of ¹²⁵I-galanin (final concentration ~0.1 nM), and 100 µL of membrane preparation (50-100 µg protein).
-
Non-specific Binding: 50 µL of unlabeled galanin (final concentration 1 µM), 50 µL of ¹²⁵I-galanin, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of varying concentrations of this compound, 50 µL of ¹²⁵I-galanin, and 100 µL of membrane preparation.
-
-
Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Quickly wash the filters three times with 3 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve using non-linear regression analysis.
-
In Vivo Antagonism of Galanin-Induced Feeding Behavior
This protocol outlines a procedure to assess the antagonist effect of this compound on feeding behavior stimulated by galanin in rats, administered via intracerebroventricular (ICV) injection.
Objective: To determine if this compound can block the orexigenic (appetite-stimulating) effects of galanin.
Materials:
-
This compound
-
Galanin
-
Sterile saline solution (0.9% NaCl)
-
Adult male rats (e.g., Sprague-Dawley) with stereotaxically implanted cannulae in the lateral ventricle
-
Palatable food source (e.g., wet cookie mash or high-fat diet)
-
Microinjection pump and syringes
-
Animal scale
Protocol:
-
Animal Preparation and Acclimation:
-
Surgically implant a guide cannula into the lateral ventricle of each rat using stereotaxic coordinates. Allow the animals to recover for at least one week.
-
Handle the rats daily to acclimate them to the experimental procedures.
-
Acclimate the rats to the palatable food source by providing it for a short period each day for several days before the experiment.
-
Ensure the rats are satiated by providing ad libitum access to their standard chow and water before the experiment begins.
-
-
Drug Preparation and Administration:
-
Dissolve this compound and galanin in sterile saline to the desired concentrations.
-
On the day of the experiment, divide the satiated rats into experimental groups (e.g., Saline + Saline, Saline + Galanin, this compound + Galanin).
-
Administer the first ICV injection (e.g., saline or this compound) in a volume of 1-5 µL over 1 minute.
-
After a short interval (e.g., 10-15 minutes), administer the second ICV injection (e.g., saline or galanin).
-
-
Feeding Behavior Measurement:
-
Immediately after the second injection, present a pre-weighed amount of the palatable food to each rat.
-
Measure the amount of food consumed over a specific period (e.g., 30 or 60 minutes) by weighing the remaining food.
-
Monitor and record any other behaviors (e.g., grooming, activity levels).
-
-
Data Analysis:
-
Calculate the food intake for each animal.
-
Compare the food intake between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant reduction in food intake in the this compound + Galanin group compared to the Saline + Galanin group indicates an antagonist effect.
-
Mandatory Visualizations
Galanin Receptor Signaling Pathways
Galanin receptors (GALR1, GALR2, and GALR3) are G-protein coupled receptors that mediate the effects of galanin. This compound acts as an antagonist at these receptors, blocking the downstream signaling cascades.
References
Application Notes and Protocols: In Vivo Administration of Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide that acts as a high-affinity antagonist for galanin receptors. It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[1] This compound has been utilized in vivo to investigate the physiological roles of endogenous galanin, particularly in the central nervous system. Its applications primarily revolve around studying its effects on feeding behavior and nociception. These notes provide detailed protocols for the in vivo administration of this compound in rodent models, summarize key quantitative data, and illustrate the relevant signaling pathways.
Data Presentation
Table 1: Binding Affinity of this compound (C7)
| Receptor/Tissue | Ligand | Parameter | Value (nM) | Species | Reference |
| Spinal Galanin Receptor | This compound | Kd | 1.16 | Rat | [1] |
| Rat Hypothalamic Membranes | 125I-[Tyr26]-porcine galanin 1-29 | IC50 | 0.2 | Rat | [2] |
Table 2: In Vivo Efficacy of this compound (C7) in Rats
| Application | Administration Route | Effective Dose | Effect | Reference |
| Feeding Behavior | Intracerebroventricular | Equimolar to or less than active doses of galanin | Significantly inhibited galanin-induced consumption of a palatable wet cookie mash | [2] |
| Nociceptive Flexor Reflex | Intrathecal | Dose-dependent | Blocked facilitation of the nociceptive flexor reflex induced by 30 pmol intrathecal galanin |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Administration in Rats
This protocol is designed for investigating the effects of this compound on centrally-mediated behaviors, such as feeding.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Stereotaxic apparatus for rats
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Guide cannula (22-gauge) and dummy cannula
-
Internal/injector cannula (28-gauge)
-
Microsyringe pump and Hamilton syringes
-
Surgical tools (scalpel, drill, sutures)
-
Analgesics for post-operative care
Procedure:
-
Preparation of this compound Solution:
-
Reconstitute lyophilized this compound in sterile saline to the desired stock concentration.
-
For peptides that are difficult to dissolve, a small amount of a solubilizing agent like DMSO can be used, followed by dilution in sterile saline. Ensure the final concentration of the solubilizing agent is minimal and does not affect the experimental outcomes.
-
Filter-sterilize the final solution using a 0.22 µm syringe filter.
-
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Secure the rat in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle (a common target is approximately -0.8 mm posterior to bregma, ±1.5 mm lateral to the midline, and -3.5 mm ventral from the skull surface).
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target depth and secure it to the skull using dental cement and skull screws.
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision and administer post-operative analgesics.
-
Allow the animal to recover for at least one week before the injection experiments.
-
-
Intracerebroventricular Injection:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Connect the internal/injector cannula to the microsyringe pump via tubing. The injector cannula should be slightly longer than the guide cannula to protrude into the ventricle.
-
Slowly insert the injector cannula into the guide cannula.
-
Infuse the desired volume of the this compound solution (typically 1-5 µL for rats) over a period of 1-2 minutes to avoid increased intracranial pressure.
-
Leave the injector cannula in place for an additional minute to allow for diffusion.
-
Slowly withdraw the injector cannula and replace the dummy cannula.
-
Monitor the animal for any adverse effects before returning it to its home cage for behavioral observation.
-
Protocol 2: Intrathecal (IT) Administration in Rats
This protocol is suitable for studying the effects of this compound on spinal cord functions, such as nociception.
Materials:
-
This compound
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Anesthetic (e.g., isoflurane)
-
PE-10 tubing for catheter
-
Surgical tools (scalpel, forceps, sutures)
-
Hamilton syringes
Procedure:
-
Preparation of this compound Solution:
-
Prepare the injection solution as described in Protocol 1, Step 1.
-
-
Surgical Implantation of Intrathecal Catheter:
-
Anesthetize the rat.
-
Make a small incision over the cisterna magna.
-
Carefully insert a length of PE-10 tubing into the subarachnoid space and advance it caudally to the lumbar enlargement of the spinal cord.
-
Externalize the other end of the catheter at the back of the neck and secure it with sutures.
-
Close the incisions and provide post-operative care, including analgesics.
-
Allow the animal to recover for several days. Verify catheter placement by assessing motor function and, if necessary, by injecting a small volume of a short-acting local anesthetic (e.g., lidocaine) to observe transient hindlimb paralysis.
-
-
Intrathecal Injection:
-
Gently restrain the conscious rat.
-
Connect a Hamilton syringe filled with the this compound solution to the externalized end of the intrathecal catheter.
-
Inject the desired volume (typically 5-10 µL for rats) slowly over about 30 seconds.
-
Follow the injection with a small volume (e.g., 5 µL) of sterile saline to flush the catheter and ensure the entire dose is delivered to the intrathecal space.
-
Monitor the animal and proceed with the planned behavioral or physiological assessments.
-
Signaling Pathways
Galanin exerts its effects through three G-protein coupled receptors: GALR1, GALR2, and GALR3. This compound acts as an antagonist at these receptors, thereby blocking the downstream signaling cascades initiated by endogenous galanin.
GALR1 and GALR3 Signaling
GALR1 and GALR3 primarily couple to Gi/o proteins.[3][4] Activation of these receptors by galanin leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3][4] this compound, by blocking galanin binding, prevents this inhibitory effect, leading to a disinhibition of the adenylyl cyclase pathway.
Caption: Antagonistic action of this compound on GALR1/3 signaling.
GALR2 Signaling
GALR2 signaling is more complex, coupling to Gq/11 and Gi/o proteins.[3][5][6] Activation of the Gq/11 pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).[5] The Gi/o coupling can lead to the inhibition of adenylyl cyclase, similar to GALR1 and GALR3.[3] this compound blocks these activation pathways.
Caption: Antagonistic action of this compound on GALR2 signaling.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for investigating the in vivo effects of this compound.
Caption: General experimental workflow for in vivo studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 6. Galanin receptor 2 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Intrathecal Galanin (1-13)-Spantide I in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the galanin receptor antagonist, Galanin (1-13)-Spantide I (also known as C7), in preclinical research, specifically focusing on its intrathecal administration in rat models of nociception. This document includes detailed experimental protocols, quantitative data on its antagonistic activity, and visualizations of the relevant biological pathways and experimental workflows.
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a complex, modulatory role in various physiological processes, including pain transmission. It exerts its effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3. In the spinal cord, galanin has a dual role in nociception; high doses are generally antinociceptive, an effect primarily mediated by GalR1 receptors, while low doses can be pronociceptive, acting through GalR2 receptors.
This compound is a chimeric peptide composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist. It is a potent galanin receptor antagonist with a high affinity for spinal galanin receptors (Kd = 1.16 nM)[1]. Its use in preclinical rat models allows for the elucidation of the role of endogenous and exogenous galanin in pain modulation.
Data Presentation
The following table summarizes the quantitative data on the dose-dependent antagonism of this compound against galanin-induced facilitation of the nociceptive flexor reflex in rats.
| Intrathecal Galanin (pmol) | Intrathecal this compound (nmol) | Mean Maximal Facilitation of Flexor Reflex (% of control) |
| 30 | 0 (Saline) | 250 ± 30 |
| 30 | 0.03 | 180 ± 25 |
| 30 | 0.1 | 130 ± 20 |
| 30 | 0.3 | 100 ± 15 |
Data adapted from Xu XJ, et al. British Journal of Pharmacology. 1995;116(3):2076-2080.[2]
Experimental Protocols
Preparation and Administration of this compound
a. Reagent Preparation:
-
This compound: Reconstitute lyophilized this compound powder in sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF) to the desired stock concentration. Vortex gently to ensure complete dissolution.
-
Vehicle Control: Use the same sterile saline or aCSF as a vehicle control for intrathecal injections.
b. Intrathecal Injection Protocol:
-
Animal Model: Use adult male Sprague-Dawley rats (250-300g). House the animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Anesthesia: Anesthetize the rats lightly with isoflurane (B1672236) or a short-acting injectable anesthetic as per approved institutional animal care and use committee (IACUC) protocols.
-
Injection Site: Palpate the dorsal pelvic girdle to identify the L5-L6 intervertebral space.
-
Injection Procedure:
-
Insert a 30-gauge needle attached to a 25 µL Hamilton syringe between the L5 and L6 vertebrae.
-
A characteristic tail-flick or leg twitch indicates successful entry into the intrathecal space.
-
Slowly inject a volume of 10 µL of the this compound solution or vehicle over 10-15 seconds.
-
Withdraw the needle and return the animal to its home cage to recover from anesthesia.
-
Nociceptive Behavioral Assays
a. Randall-Selitto Paw Pressure Test:
This test measures the mechanical nociceptive threshold.
-
Apparatus: A Randall-Selitto analgesiometer, which applies a linearly increasing pressure to the rat's paw.
-
Procedure:
-
Gently restrain the rat.
-
Place the rat's hind paw on the plinth of the apparatus.
-
Apply a constantly increasing pressure to the dorsal surface of the paw using a blunt, cone-shaped pusher.
-
The endpoint is the pressure at which the rat vocalizes or withdraws its paw.
-
A cut-off pressure should be established to prevent tissue damage.
-
Perform baseline measurements before intrathecal injection and at specified time points after injection.
-
b. Hot Plate Test:
This assay assesses the response to a thermal stimulus.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Place the rat on the heated surface of the hot plate.
-
Start a timer immediately.
-
Observe the rat for nociceptive responses, such as licking a hind paw or jumping.
-
The latency to the first response is recorded.
-
A cut-off time (e.g., 30-45 seconds) must be used to prevent tissue injury.
-
Conduct baseline testing prior to drug administration and at predetermined intervals post-injection.
-
Visualizations
Signaling Pathways
References
Application Notes and Protocols for Intraventricular Microinjection of Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide that functions as a potent and selective antagonist for galanin receptors. It is synthesized by combining the N-terminal 1-13 amino acid fragment of galanin with spantide, a substance P receptor antagonist.[1][2] This antagonist is a valuable tool in neuroscience research to investigate the physiological roles of the galaninergic system, which is implicated in a variety of functions including feeding behavior, pain perception, mood regulation, and cognition.[3][4] Intraventricular (ICV) microinjection is a common and effective method to deliver this compound directly into the central nervous system, bypassing the blood-brain barrier and allowing for the study of its central effects.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, with detailed protocols for its intraventricular administration in rodents.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various in vitro and in vivo studies.
Table 1: Binding Affinity of this compound
| Ligand | Receptor/Tissue | Species | Assay Type | Affinity Value | Reference |
| This compound (C7) | Spinal Galanin Receptor | Rat | Kd | 1.16 nM | [2] |
| This compound (C7) | Hypothalamic Membranes | Rat | IC50 | 0.2 nM | [5] |
| Porcine Galanin (1-29) | Hypothalamic Membranes | Rat | IC50 | 0.8 nM | [5] |
| Galanin Receptor Ligand M35 | Human Galanin Receptor Type 1 (hGALR1) | Human | Ki | 0.11 nM | [1] |
| Galanin Receptor Ligand M35 | Human Galanin Receptor Type 2 (hGALR2) | Human | Ki | 2.0 nM | [1] |
| Galanin (swine) | Human GALR1 | Human | pKi | 9.63 | [1] |
| Galanin (swine) | Rat GALR1 | Rat | pKi | 9.49 | [1] |
| Galanin (swine) | Human GALR2 | Human | pKi | 9.02 | [1] |
| Galanin (swine) | Rat GALR2 | Rat | pKi | 8.98 | [1] |
| Galanin (swine) | Human GALR3 | Human | pKi | 8.01 | [1] |
| Galanin (swine) | Rat GALR3 | Rat | pKi | 8.14 | [1] |
Table 2: In Vivo Efficacy of Intraventricular this compound on Feeding Behavior in Satiated Rats
| Treatment | Dose (nmol) | Effect | Reference |
| Galanin | 6 | Significantly increased food intake | [6] |
| This compound (C7) | Equimolar to or less than active doses of galanin | Significantly inhibited galanin-induced consumption of a palatable wet cookie mash | [5] |
| This compound (C7) | - | No effect on food consumption when administered alone in free-feeding rats | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraventricular Microinjection
This protocol outlines the steps for the proper solubilization and storage of this compound for in vivo experiments.
Materials:
-
This compound peptide (lyophilized powder)[7]
-
Sterile, pyrogen-free saline (0.9% NaCl) or artificial cerebrospinal fluid (aCSF)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, low-protein binding tips
Procedure:
-
Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Solubilization: Reconstitute the peptide in a small volume of sterile saline or aCSF to create a concentrated stock solution. For example, to achieve a 1 µg/µL stock solution, add 100 µL of vehicle to 100 µg of peptide.
-
Mixing: Gently vortex the solution to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause peptide degradation.
-
Dilution: On the day of the experiment, dilute the stock solution to the desired final concentration for injection using the same sterile vehicle.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For short-term storage (a few days), the solution can be kept at 4°C.
Protocol 2: Stereotaxic Intraventricular Microinjection in Rats
This protocol provides a detailed methodology for the administration of this compound into the lateral ventricles of rats.
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical instruments (scalpel, forceps, etc.)
-
Drill with a small burr bit
-
Suturing material
-
Warming pad
-
This compound solution (prepared as in Protocol 1)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Procedure:
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the lateral ventricle. A common coordinate for rats is approximately: Anteroposterior (AP): -0.8 mm from bregma; Mediolateral (ML): ±1.5 mm from the midline; Dorsoventral (DV): -3.5 to -4.0 mm from the skull surface. These coordinates may need to be adjusted based on the specific rat strain and age.
-
Drill a small burr hole through the skull at the determined coordinates.
-
-
Microinjection:
-
Lower the injection needle attached to the Hamilton syringe to the target DV coordinate.
-
Infuse the this compound solution at a slow and controlled rate (e.g., 0.5 µL/min) to allow for diffusion and prevent tissue damage.
-
After the injection is complete, leave the needle in place for an additional 1-2 minutes to minimize backflow.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture the incision.
-
Administer post-operative analgesics as required.
-
Place the animal on a warming pad until it recovers from anesthesia.
-
Monitor the animal closely for any signs of distress.
-
Visualization of Signaling Pathways and Workflows
Galanin Receptor Signaling Pathways
Galanin receptors (GALR1, GALR2, and GALR3) are G-protein coupled receptors that activate distinct downstream signaling cascades.
Caption: Galanin receptor signaling pathways.
Experimental Workflow for Intraventricular Microinjection
The following diagram illustrates the key steps involved in the intraventricular microinjection of this compound.
Caption: Intraventricular microinjection workflow.
Logical Relationship: Antagonism of Galanin-Induced Feeding
This diagram illustrates the logical relationship between galanin, its receptor, the antagonist this compound, and the resulting effect on feeding behavior.
Caption: Antagonism of galanin-induced feeding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activity of centrally administered galanin fragments on stimulation of feeding behavior and on galanin receptor binding in the rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
Application Notes and Protocols for Galanin (1-13)-Spantide I in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-Spantide I, also known as C7, is a synthetic chimeric peptide that functions as a potent and high-affinity antagonist for galanin receptors (GalRs).[1][2] It is constructed from the N-terminal 1-13 amino acid fragment of galanin, which is crucial for receptor binding, and spantide, a known substance P receptor antagonist.[1][3] This combination results in a molecule that effectively blocks the physiological actions of galanin across its various receptor subtypes (GalR1, GalR2, and GalR3), which are G protein-coupled receptors (GPCRs).[1][3]
Galanin receptors are implicated in a wide array of physiological processes, including neurotransmission, hormone secretion, feeding behavior, and cell proliferation.[4][5] Consequently, this compound serves as an invaluable tool in cell culture-based assays to investigate the roles of the galaninergic system in both normal physiology and pathological states. These application notes provide detailed protocols for utilizing this compound to study its effects on cell proliferation, signal transduction pathways such as cAMP accumulation and ERK phosphorylation, and intracellular calcium mobilization.
Signaling Pathways and Experimental Workflow
Activation of galanin receptors, primarily GalR1 and GalR3, typically leads to the inhibition of adenylyl cyclase through the Gαi/o subunit, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] GalR2, on the other hand, often couples to Gαq/11, activating phospholipase C (PLC) which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC). The MAPK/ERK pathway can be activated by different galanin receptors, influencing cell proliferation and survival.[8] this compound is used to block these signaling cascades, allowing for the elucidation of galanin's specific cellular functions.
Figure 1: Simplified signaling pathways of Galanin receptors and the antagonistic action of this compound.
An overview of a typical experimental workflow for studying the antagonistic effects of this compound is presented below.
Figure 2: General experimental workflow for assessing the antagonist activity of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for this compound in various in vitro assays.
| Parameter | Value | Cell/Tissue Type | Reference |
| Binding Affinity (Kd) | 1.16 nM | Spinal Galanin Receptor | [1] |
| IC50 (vs. 125I-Galanin) | 0.2 nM | Rat Hypothalamic Membranes | [2] |
Table 1: Receptor Binding Affinity of this compound.
| Assay Type | Cell Line | Agonist (Concentration) | Antagonist (Concentration) | Observed Effect | Reference |
| Luteinizing Hormone Release | Porcine Pituitary Cells | Galanin (0.2 µM) | This compound (0.2 µM, 1 µM) | Agonistic effects on basal LH release were noted at these concentrations. | [5] |
| Cell Proliferation | Human Glioma (U251, T98G) | Galanin (100 nM) | Not explicitly tested with C7, but provides a relevant agonist concentration. | Galanin suppresses proliferation. | [8] |
| cAMP Accumulation | CHO-GalR1 | Forskolin (B1673556) (1 µM) + Galanin | Not explicitly tested with C7, but provides a relevant system. | Galanin inhibits forskolin-stimulated cAMP. | [4] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays.
Experimental Protocols
Cell Proliferation (MTT/CCK-8) Assay
This protocol is adapted to assess the ability of this compound to reverse the anti-proliferative effects of galanin in human glioma cell lines.
a. Materials and Reagents:
-
Human glioma cell lines (e.g., U251, T98G)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Galanin (human)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
MTT or CCK-8 reagent
-
96-well cell culture plates
-
Microplate reader
b. Protocol:
-
Cell Seeding: Seed U251 or T98G cells into 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Antagonist Pre-incubation: Prepare serial dilutions of this compound (e.g., 1 nM to 1 µM) in serum-free medium. Remove the complete medium from the wells and add 100 µL of the antagonist dilutions. Include a vehicle control (serum-free medium alone). Incubate for 30-60 minutes.
-
Agonist Stimulation: Add galanin to the wells to a final concentration of 100 nM. For the control wells, add an equivalent volume of serum-free medium.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Measurement:
-
For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
For CCK-8 assay: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.
-
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the control (untreated) wells to determine the percentage of cell viability. Plot the dose-response curve for this compound's antagonism of the galanin effect.
cAMP Accumulation Assay
This protocol describes the measurement of cAMP levels in response to galanin and its antagonism by this compound in cells expressing the Gi-coupled GalR1.
a. Materials and Reagents:
-
CHO cells stably expressing GalR1 (CHO-GalR1)
-
Complete cell culture medium (e.g., F-12K with 10% FBS)
-
Galanin (human)
-
This compound
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well or 96-well assay plates
b. Protocol:
-
Cell Seeding: Plate CHO-GalR1 cells in the assay plate at an optimized density (e.g., 10,000 cells/well) and incubate overnight.[4]
-
Assay Buffer Preparation: Prepare an assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM) to prevent cAMP degradation.
-
Antagonist Pre-incubation: Remove the culture medium and add assay buffer containing various concentrations of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control. Incubate for 15-30 minutes at room temperature.
-
Agonist and Forskolin Stimulation: Prepare a solution of galanin and forskolin in assay buffer. Add this solution to the wells to achieve a final galanin concentration corresponding to its EC80 and a final forskolin concentration of approximately 1 µM (to stimulate adenylyl cyclase).[4]
-
Incubation: Incubate for 30 minutes at room temperature.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate a standard curve using known cAMP concentrations. Calculate the cAMP concentration in each sample and plot the dose-dependent inhibition of the galanin response by this compound to determine its IC50.
Western Blotting for Phospho-ERK1/2
This protocol is designed to detect changes in the phosphorylation status of ERK1/2, a downstream effector of galanin receptor signaling, and its modulation by this compound.
a. Materials and Reagents:
-
Cell line of interest (e.g., U251, T98G, or a GalR-expressing cell line)
-
Galanin (human)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
b. Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Serum-starve the cells for 4-6 hours.
-
Antagonist Pre-incubation: Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle for 30-60 minutes.
-
Agonist Stimulation: Add galanin (e.g., 100 nM) and incubate for a short period (e.g., 5-15 minutes) to observe maximal ERK phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Data Analysis: Perform densitometric analysis of the bands and express the results as the ratio of phospho-ERK to total-ERK.
Intracellular Calcium Mobilization Assay
This protocol outlines the use of a fluorescent calcium indicator to measure changes in intracellular calcium upon galanin receptor activation and its blockade by this compound, particularly relevant for GalR2-expressing cells.
a. Materials and Reagents:
-
Cells expressing a Gq-coupled galanin receptor (e.g., CHO-GalR2)
-
Galanin (human)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader with an injection system
b. Protocol:
-
Cell Seeding: Plate the cells in the 96-well black, clear-bottom plates and allow them to attach overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS. Remove the culture medium, add the loading buffer to the cells, and incubate for 45-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells with HBSS to remove excess dye.
-
Assay:
-
Place the plate in the fluorescence microplate reader and set the appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for each well.
-
Antagonist Addition: Inject a solution of this compound at various concentrations into the wells and incubate for a few minutes.
-
Agonist Injection: Inject a solution of galanin to achieve the desired final concentration (e.g., EC80).
-
-
Data Acquisition: Continuously record the fluorescence intensity before and after the addition of the antagonist and agonist.
-
Data Analysis: Calculate the change in fluorescence intensity over baseline for each well. Plot the dose-response curve of this compound's inhibition of the galanin-induced calcium signal.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. scispace.com [scispace.com]
- 7. dspace.ut.ee [dspace.ut.ee]
- 8. Galanin decreases proliferation of PC12 cells and induces apoptosis via its subtype 2 receptor (GalR2) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Performing Binding Affinity Assays with Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide composed of the N-terminal fragment of galanin (amino acids 1-13) and the substance P receptor antagonist, Spantide I.[1] This synthetic peptide has been utilized as a tool to study the physiological roles of galanin and its receptors. It is recognized as a high-affinity ligand for galanin receptors, acting primarily as an antagonist, although it can exhibit agonist properties at cloned human galanin receptors.[2]
Galanin mediates its effects through three G protein-coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[3] These receptors are involved in a variety of physiological processes, including pain modulation, feeding behavior, and neuroendocrine regulation. Understanding the binding affinity of ligands like this compound to these receptor subtypes is crucial for the development of novel therapeutics targeting the galaninergic system.
These application notes provide detailed protocols for three common binding affinity assays: Radioligand Binding Assay, Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR), tailored for the characterization of this compound interaction with galanin receptors.
Data Presentation: Binding Affinity of this compound
The following table summarizes the reported binding affinities of this compound for galanin receptors. It is important to note that affinity values can vary depending on the experimental conditions, tissue or cell type used, and the specific assay performed.
| Ligand | Receptor/Tissue | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Spinal Galanin Receptor | Radioligand Binding | Kd | 1.16 | [1] |
| This compound | Rat Hypothalamic Membranes | Radioligand Binding (Displacement of ¹²⁵I-galanin) | IC50 | 0.2 | |
| This compound | Human GALR3 | Radioligand Binding (Displacement of ¹²⁵I-galanin) | Ki | 8.13 | [4] |
Galanin Receptor Signaling Pathways
Galanin receptors couple to different G proteins to initiate intracellular signaling cascades.
-
GALR1 and GALR3 primarily couple to the inhibitory G protein, Gi/o .[3]
-
GALR2 mainly couples to the G protein, Gq/11 .[3]
The signaling pathways are depicted below.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for galanin receptors using a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin).
Materials:
-
Cell membranes expressing the galanin receptor subtype of interest (e.g., from transfected cell lines like CHO or HEK293, or tissue homogenates like rat hypothalamus).
-
This compound
-
Radiolabeled galanin (e.g., ¹²⁵I-galanin)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.5% BSA, ice-cold
-
Non-specific binding control: High concentration of unlabeled galanin (e.g., 1 µM)
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of ¹²⁵I-galanin solution, and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of 1 µM unlabeled galanin, 50 µL of ¹²⁵I-galanin solution, and 100 µL of membrane suspension.
-
Competitive Binding: 50 µL of each concentration of this compound, 50 µL of ¹²⁵I-galanin solution, and 100 µL of membrane suspension. (Typically use a range of concentrations from 10⁻¹¹ to 10⁻⁵ M).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Fluorescence Polarization (FP) Assay
This homogeneous assay measures the change in polarization of light emitted from a fluorescently labeled galanin tracer upon binding to the galanin receptor.
Materials:
-
Purified, soluble galanin receptor subtype.
-
Fluorescently labeled galanin peptide (tracer).
-
This compound.
-
FP Assay Buffer: e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Triton X-100.
-
Black, low-binding 384-well microplates.
-
A microplate reader with fluorescence polarization capabilities.
Procedure:
-
Reagent Preparation: Prepare stock solutions of the receptor, fluorescent tracer, and this compound in FP assay buffer.
-
Assay Setup: In a 384-well plate, add the following to each well:
-
A fixed concentration of the fluorescent tracer (determined empirically, usually in the low nM range).
-
A serial dilution of this compound (e.g., from 10⁻¹⁰ to 10⁻⁴ M).
-
Initiate the binding reaction by adding a fixed concentration of the purified galanin receptor.
-
-
Controls:
-
No Receptor Control: Tracer and buffer only (to determine the polarization of the free tracer).
-
No Competitor Control: Tracer, receptor, and buffer (to determine the maximum polarization).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow the binding reaction to reach equilibrium. Protect the plate from light.
-
Measurement: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader.
-
Data Analysis:
-
Plot the mP values against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using a similar approach to the radioligand binding assay, taking into account the concentration and affinity of the fluorescent tracer.
-
Surface Plasmon Resonance (SPR) Assay
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (galanin receptor) immobilized on a sensor chip in real-time.
Materials:
-
Purified galanin receptor.
-
This compound.
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5).
-
Amine coupling kit (EDC, NHS, ethanolamine).
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Regeneration solution (e.g., low pH glycine (B1666218) or high salt solution, to be optimized).
Procedure:
-
Receptor Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified galanin receptor over the activated surface to allow for covalent coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Equilibrate the sensor surface with a continuous flow of running buffer to establish a stable baseline.
-
Inject a series of concentrations of this compound over the immobilized receptor surface for a defined period (association phase).
-
Switch back to the running buffer flow and monitor the dissociation of the peptide from the receptor (dissociation phase).
-
-
Regeneration: Inject the regeneration solution to remove all bound analyte from the receptor surface, allowing for the next injection cycle.
-
Data Analysis:
-
The binding events are recorded as a sensorgram (response units vs. time).
-
Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Conclusion
The choice of binding affinity assay depends on the specific research question, available resources, and the nature of the interacting molecules. Radioligand binding assays are a classic and sensitive method, while fluorescence polarization offers a homogeneous and high-throughput alternative. Surface plasmon resonance provides real-time kinetic data without the need for labels. By employing these detailed protocols, researchers can accurately characterize the binding properties of this compound and other ligands to galanin receptors, facilitating the discovery and development of novel therapeutics for a range of disorders.
References
Application Notes and Protocols for the HPLC Purification of Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-Spantide I is a chimeric peptide of significant interest in neuroscience and pharmacology. It is composed of the N-terminal fragment of galanin (amino acids 1-13) linked to Spantide I, a substance P receptor antagonist.[1] This synthetic peptide exhibits high affinity for the spinal galanin receptor, making it a valuable tool for studying galanin-mediated physiological processes, including feeding behavior.[1] The purity of this peptide is critical for obtaining accurate and reproducible results in research and preclinical studies. This document provides a detailed protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC), a widely adopted method for peptide purification due to its high resolution and efficiency.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₃₈H₁₉₉N₃₅O₃₀ |
| Molecular Weight | 2828.34 g/mol |
| Amino Acid Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂ |
| Affinity (Kd) | 1.16 nM for spinal galanin receptor |
HPLC Purification Protocol
This protocol outlines the materials and methodology for the purification of chemically synthesized crude this compound.
Materials and Reagents
-
Crude synthetic this compound
-
Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B (Organic): 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (B52724).
-
HPLC system with a preparative pump, autosampler, UV detector, and fraction collector.
-
Preparative C18 reversed-phase column (e.g., 21.2 x 250 mm, 5 µm particle size).
-
Analytical C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Lyophilizer.
-
Mass spectrometer for fraction analysis.
Experimental Procedure
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of Mobile Phase A and a small amount of acetonitrile or DMSO to ensure complete dissolution.
- Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
2. Preparative HPLC:
- Equilibrate the preparative C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at the designated flow rate.
- Inject the filtered crude peptide solution onto the column.
- Elute the peptide using a linear gradient of Mobile Phase B. A suggested gradient is outlined in the table below.
- Monitor the elution profile at 220 nm and 280 nm.
- Collect fractions corresponding to the major peak, which is expected to be the target peptide.
3. Fraction Analysis:
- Analyze the collected fractions using analytical RP-HPLC to assess purity.
- Confirm the identity of the peptide in the purest fractions by mass spectrometry to ensure it corresponds to the expected molecular weight of this compound.
4. Lyophilization:
- Pool the fractions with the desired purity (>95%).
- Freeze the pooled fractions and lyophilize to obtain the purified peptide as a dry powder.
5. Storage:
- Store the purified peptide at -20°C or lower to prevent degradation.
HPLC Operating Conditions
| Parameter | Preparative HPLC | Analytical HPLC |
| Column | C18, 21.2 x 250 mm, 5 µm | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 18 mL/min | 1 mL/min |
| Detection | UV at 220 nm and 280 nm | UV at 220 nm and 280 nm |
| Gradient | 5-65% B over 60 min | 5-65% B over 30 min |
| Injection Volume | Dependent on crude peptide concentration and column loading capacity | 10-20 µL |
Experimental Workflow
Caption: Workflow for the purification of this compound.
Galanin Receptor Signaling Pathways
Galanin exerts its effects through three G-protein coupled receptors (GPCRs): GALR1, GALR2, and GALR3. These receptors are coupled to different intracellular signaling cascades. GALR1 and GALR3 primarily couple to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GALR2 mainly couples to Gq/11 proteins, which activates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in an increase in intracellular calcium concentration.
Caption: Simplified Galanin receptor signaling pathways.
References
Application Notes and Protocols for Galanin (1-13)-Spantide I in Feeding Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a significant role in regulating feeding behavior, particularly the intake of fat. The chimeric peptide Galanin (1-13)-Spantide I, also known as C7, is a potent galanin receptor antagonist. It is synthesized by combining the N-terminal fragment of galanin (amino acids 1-13) with spantide, a substance P receptor antagonist. This antagonist has been instrumental in elucidating the physiological roles of galanin in appetite regulation. These application notes provide detailed information on the dosage of this compound for feeding studies, experimental protocols for its administration, and an overview of the relevant signaling pathways.
Data Presentation: Efficacy of this compound in Feeding Studies
The following table summarizes the quantitative data from key studies investigating the effect of this compound on feeding behavior in rats. The primary route of administration in these studies is intracerebroventricular (ICV) microinjection, which directly targets the central nervous system.
| Agonist/Antagonist | Animal Model | Administration Route | Agonist Dose (nmol) | Antagonist Dose (nmol) | Observation Period | Key Findings | Reference |
| Galanin | Satiated Sprague-Dawley rats | ICV | 3 | - | 1 hour | Significant increase in palatable food consumption. | [Crawley et al., 1993] |
| This compound (C7) | Satiated Sprague-Dawley rats | ICV | 3 | 3 | 1 hour | Completely blocked the galanin-induced increase in food intake. | [Crawley et al., 1993] |
| This compound (C7) | Satiated Sprague-Dawley rats | ICV | 3 | 1 | 1 hour | Significantly attenuated the galanin-induced increase in food intake. | [Crawley et al., 1993] |
| This compound (C7) | Free-feeding Sprague-Dawley rats | ICV | - | Not specified | Not specified | No effect on food consumption when administered alone.[1] | [Corwin et al., 1993] |
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for subsequent microinjections of this compound.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical drill
-
Stainless steel guide cannula (22-gauge) and dummy cannula
-
Dental cement
-
Anchor screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution and sterile saline
-
Analgesics for post-operative care
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and securely position it in the stereotaxic apparatus. Shave the scalp and clean the surgical area with an antiseptic solution.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Stereotaxic Coordinates: Identify bregma. For the lateral ventricle, use the following coordinates relative to bregma: Anterior/Posterior (AP): -0.8 mm; Medial/Lateral (ML): ±1.5 mm.
-
Drilling: Drill a hole at the determined coordinates for the cannula and additional holes for the anchor screws.
-
Cannula Implantation: Slowly lower the guide cannula through the burr hole to the desired depth (Dorsal/Ventral, DV: -3.5 mm from the skull surface).
-
Fixation: Secure the cannula to the skull using dental cement and anchor screws.
-
Closure and Recovery: Suture the scalp incision and insert a dummy cannula to keep the guide cannula patent. Administer post-operative analgesics and allow the animal to recover for at least one week before commencing the feeding studies.
Protocol 2: Intracerebroventricular (ICV) Microinjection and Feeding Study
This protocol outlines the procedure for administering this compound and monitoring feeding behavior.
Materials:
-
Cannulated rats
-
Galanin (agonist) and this compound (antagonist) dissolved in sterile saline
-
Microinjection pump and tubing
-
Internal injector cannula (28-gauge)
-
Pre-weighed palatable food (e.g., wet cookie mash)
-
Feeding cages
Procedure:
-
Habituation: Acclimate the rats to the feeding cages and the experimental food source for several days prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of galanin and this compound in sterile saline on the day of the experiment.
-
Experimental Groups:
-
Vehicle (saline) + Vehicle (saline)
-
Vehicle (saline) + Galanin
-
This compound + Galanin
-
This compound + Vehicle (saline)
-
-
Microinjection:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the internal injector cannula, which extends slightly beyond the guide cannula, into the guide.
-
Infuse a total volume of 1-2 µL per ventricle over a period of 1-2 minutes.
-
If co-injecting the antagonist and agonist, administer the antagonist 10-15 minutes prior to the agonist.
-
-
Feeding Measurement: Immediately after the final injection, place the rat in the feeding cage with a pre-weighed amount of the palatable food. Measure food consumption at regular intervals (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
Data Analysis: Analyze the food intake data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to determine the significance of the antagonist's effect.
Mandatory Visualizations
Signaling Pathways
Caption: Galanin receptor signaling pathways and the antagonistic action of Spantide I.
Experimental Workflow
Caption: Workflow for a feeding study using this compound.
References
Application Notes and Protocols: Dissolving Galanin (1-13)-Spantide I for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-Spantide I, also known as C7, is a synthetic chimeric peptide that acts as a potent antagonist at galanin receptors. It is composed of the N-terminal (1-13) fragment of galanin linked to spantide, a substance P antagonist. Due to its high affinity for galanin receptors, this peptide is a valuable tool for investigating the physiological and pathological roles of the galanin system, including its involvement in pain perception, feeding behavior, and neurodegenerative diseases. Proper dissolution and handling of this peptide are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution, storage, and handling of this compound for various research applications.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use in experiments.
| Property | Value | Reference |
| Molecular Formula | C₁₃₈H₁₉₉N₃₅O₃₀ | [1] |
| Molecular Weight | 2828.34 g/mol | [1] |
| Amino Acid Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH₂ | [1] |
| Appearance | White lyophilized powder | N/A |
Solubility Data
The solubility of this compound can vary depending on the solvent. It is generally recommended to first test the solubility of a small amount of the peptide before preparing a bulk stock solution. Based on general guidelines for peptides with hydrophobic residues, the following provides an overview of suitable solvents.
| Solvent | Solubility | Remarks |
| Sterile Water | Limited | May require sonication or warming. Solubility can be poor for higher concentrations. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Limited | Similar to water, solubility may be limited. Ensure the final pH of the solution is appropriate for the experiment. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A common solvent for dissolving hydrophobic peptides. Prepare a high-concentration stock solution in DMSO and dilute with aqueous buffers for working solutions. Note that DMSO can have effects on cells and should be used at a low final concentration in in vitro assays. |
| Dimethylformamide (DMF) | Soluble | An alternative organic solvent to DMSO. |
| Acetonitrile (ACN) | Soluble | Can be used as an alternative to DMSO or DMF, particularly for HPLC applications. |
Note: When using organic solvents like DMSO, DMF, or ACN to prepare a stock solution, it is crucial to add the aqueous buffer to the solvent-peptide mixture slowly while vortexing to prevent precipitation.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Aqueous Buffer
This protocol is suitable for applications where the presence of organic solvents is not desirable.
Materials:
-
This compound (lyophilized powder)
-
Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Allow the vial of lyophilized this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Carefully open the vial and add the desired volume of sterile water or PBS to achieve the target concentration (e.g., 1 mg/mL).
-
Gently vortex the tube to mix. If the peptide does not fully dissolve, sonicate the solution in an ultrasonic water bath for short intervals (1-2 minutes) until the solution is clear. Gentle warming (to no more than 40°C) can also aid dissolution.
-
Once dissolved, aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Stock Solution in DMSO
This protocol is recommended for preparing high-concentration stock solutions, especially if the peptide has limited aqueous solubility.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)
-
Sterile, deionized water or sterile Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (for dilution)
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Follow steps 1 and 2 from Protocol 1.
-
Add the required volume of sterile DMSO to the vial to create a concentrated stock solution (e.g., 10 mg/mL).
-
Vortex gently until the peptide is completely dissolved.
-
For working solutions, dilute the DMSO stock solution with the appropriate aqueous buffer (e.g., PBS or cell culture medium) to the final desired concentration. It is critical to add the aqueous buffer slowly to the DMSO stock solution while vortexing to prevent precipitation of the peptide.
-
Ensure the final concentration of DMSO in the experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Aliquot the DMSO stock solution and store at -20°C or -80°C.
Storage and Stability
Proper storage of this compound is crucial to maintain its biological activity.
| Form | Storage Temperature | Stability |
| Lyophilized Powder | -20°C or -80°C | Stable for several years when stored properly desiccated. |
| Aqueous Solution | -20°C | Stable for up to 1 month. Avoid repeated freeze-thaw cycles. |
| Aqueous Solution | -80°C | Stable for up to 6 months. Avoid repeated freeze-thaw cycles. |
| DMSO Solution | -20°C | Stable for up to 6 months. Avoid repeated freeze-thaw cycles. |
| DMSO Solution | -80°C | Stable for up to 12 months or longer. |
Important Considerations:
-
Peptides in solution are susceptible to degradation. It is highly recommended to prepare fresh working solutions from frozen stock aliquots for each experiment.
-
Avoid repeated freeze-thaw cycles of stock solutions as this can lead to peptide degradation.
-
Peptides containing tryptophan residues, such as this compound, are susceptible to oxidation. For long-term stability, it is advisable to use oxygen-free solvents for reconstitution and to store solutions under an inert gas (e.g., argon or nitrogen).
Visualizations
Galanin Receptor Signaling Pathways
Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors (GPCRs) that mediate the effects of galanin. This compound acts as an antagonist, blocking these signaling cascades.[2][3]
Caption: Galanin receptor signaling pathways and antagonism by this compound.
Experimental Workflow for Dissolving this compound
The following diagram outlines a general workflow for the preparation of this compound solutions for experimental use.
Caption: General workflow for dissolving this compound.
Conclusion
The proper dissolution and storage of this compound are paramount for the success of experiments investigating the galanin system. By following these detailed protocols and considering the stability of the peptide, researchers can ensure the integrity and biological activity of this potent galanin receptor antagonist, leading to more accurate and reproducible scientific findings. Always refer to the manufacturer's specific recommendations for the lot of peptide you are using, as handling instructions may vary slightly.
References
Application Notes and Protocols: Galanin (1-13)-Spantide I in the Nociceptive Flexor Reflex Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a complex, modulatory role in nociception. Depending on the dose, receptor subtype activated, and the physiological context, galanin can exert both pro- and anti-nociceptive effects. The effects of galanin are mediated through three G-protein coupled receptor subtypes: GalR1, GalR2, and GalR3. In the spinal cord, low doses of galanin have been shown to facilitate the nociceptive flexor reflex, an effect mediated primarily through GalR2 receptors. Conversely, higher doses can be inhibitory, acting through GalR1 receptors.[1]
Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide that acts as a galanin receptor antagonist.[2][3][4][5] It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[4] This antagonist is a valuable tool for investigating the physiological roles of endogenous and exogenous galanin in spinal nociceptive processing. Specifically, it has been utilized to block the facilitation of the nociceptive flexor reflex induced by galanin in animal models.[2]
These application notes provide a detailed overview of the use of this compound in the rat nociceptive flexor reflex model, including experimental protocols and data presentation.
Data Presentation
The following tables summarize the key quantitative data regarding this compound and its interaction with galanin receptors in the context of the nociceptive flexor reflex model.
Table 1: Ligand-Receptor Binding Affinity
| Ligand | Receptor | Preparation | Kd (nM) | Reference |
| This compound | Spinal Galanin Receptor | Rat Spinal Cord Membranes | 1.16 | [4] |
| M35 (Galanin Receptor Antagonist) | Galanin Receptor | Rat Dorsal Spinal Cord | IC50 = 0.3 |
Table 2: In Vivo Antagonistic Effect of Galanin Receptor Antagonists on Galanin-Induced Flexor Reflex Facilitation
| Agonist (Intrathecal) | Antagonist (Intrathecal) | Animal Model | Effect | Reference |
| Galanin (30 pmol) | This compound | Decerebrate, spinalized rats | Dose-dependent blockade of reflex facilitation | [2] |
| Galanin | M35 | Decerebrate, spinalized rats | Dose-dependent antagonism of reflex facilitation |
Experimental Protocols
Animal Model: Decerebrate, Spinalized Rat
Objective: To prepare a rat model where the spinal reflexes can be studied without the influence of higher brain centers.
Materials:
-
Male Sprague-Dawley rats (250-350 g)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical tools (scalpels, forceps, retractors, bone drill)
-
Hemostatic sponges
-
Warming pad
Procedure:
-
Anesthetize the rat using isoflurane.
-
Mount the animal in a stereotaxic frame.
-
Perform a midline incision on the scalp to expose the skull.
-
Perform a craniotomy to expose the cerebrum.
-
Decerebrate the animal by transecting the brainstem at the intercollicular level.
-
Aspirate the cerebral hemispheres.
-
Control any bleeding with hemostatic sponges.
-
Perform a laminectomy at the thoracic level (T8-T9) to expose the spinal cord.
-
Transect the spinal cord to create a spinalized preparation.
-
Maintain the animal's body temperature at 37°C using a warming pad throughout the experiment.
Intrathecal Catheterization and Drug Administration
Objective: To deliver this compound and galanin directly to the spinal cord.
Materials:
-
Polyethylene tubing (PE-10)
-
Hamilton syringe
-
Galanin
-
This compound
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Prepare solutions of galanin and this compound in aCSF at the desired concentrations.
-
Carefully insert a pre-filled PE-10 catheter into the intrathecal space at the lumbar level (L4-L5).
-
Administer the antagonist, this compound, intrathecally at the desired dose.
-
After a predetermined pre-treatment time, administer the agonist, galanin (e.g., 30 pmol), intrathecally.
-
The volume of intrathecal injections should be kept low (typically 5-10 µL) to avoid increased spinal pressure.
Nociceptive Flexor Reflex Measurement
Objective: To elicit and record the nociceptive flexor reflex.
Materials:
-
Needle electrodes for stimulation
-
Electrical stimulator
-
EMG electrodes (e.g., fine-wire electrodes)
-
EMG amplifier and recording system
-
Data acquisition software
Procedure:
-
Insert stimulating needle electrodes into the receptive field of the sural nerve in the hind paw.
-
To selectively activate C-fibers, use single or short trains of electrical pulses (e.g., 1 ms (B15284909) pulse width, 1 Hz frequency) at an intensity that is suprathreshold for C-fibers.
-
Insert fine-wire EMG electrodes into the ipsilateral biceps femoris or tibialis anterior muscle to record the flexor reflex.
-
Record baseline reflex activity before drug administration.
-
After intrathecal administration of galanin and/or this compound, record the reflex responses at regular intervals.
-
The magnitude of the flexor reflex is typically quantified by measuring the area under the curve of the rectified and integrated EMG signal.
Mandatory Visualizations
Signaling Pathways
Caption: Antagonism of GalR2 signaling by this compound.
Experimental Workflow
References
- 1. mdpi.com [mdpi.com]
- 2. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. peptide.com [peptide.com]
Application Notes and Protocols for Blocking Galanin-Induced Feeding with Galanin (1-13)-Spantide I
For: Researchers, scientists, and drug development professionals.
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a significant role in regulating feeding behavior, particularly the intake of fat.[1][2] Exogenous administration of galanin stimulates food consumption, and this effect is mediated through its G-protein coupled receptors (GalR1, GalR2, and GalR3).[3][4] Understanding the mechanisms of galanin-induced feeding is crucial for developing therapeutic strategies against appetite disorders and obesity.
Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide antagonist of the galanin receptor.[5][6] It is composed of the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[5] This antagonist has been shown to effectively block the orexigenic (feeding-stimulatory) effects of galanin in vivo, making it a valuable tool for studying the physiological roles of galanin in appetite regulation.[6][7] These application notes provide detailed protocols for utilizing this compound to inhibit galanin-induced feeding in rodent models, along with relevant quantitative data and pathway diagrams.
Quantitative Data Summary
The following tables summarize the in vitro binding affinity of this compound and its in vivo efficacy in blocking galanin-induced feeding.
Table 1: In Vitro Receptor Binding Affinity
| Compound | Preparation | IC50 (nM) | Reference |
| This compound (C7) | Rat hypothalamic membranes | 0.2 | [6] |
| Porcine Galanin (1-29) | Rat hypothalamic membranes | 0.8 | [6] |
| M40 (another galanin antagonist) | Rat hypothalamic membranes | 15 | [6] |
Table 2: In Vivo Dose-Response for Inhibition of Galanin-Induced Feeding
| Animal Model | Galanin Dose (Intraventricular) | Antagonist | Antagonist Dose (Intraventricular) | Outcome | Reference |
| Satiated Rats | Not specified | This compound (C7) | Equimolar to or less than active galanin dose | Significantly inhibited consumption of a palatable wet cookie mash | [6] |
| Satiated Rats | Not specified | M40 | Equimolar to or less than active galanin dose | Significantly inhibited consumption of a palatable wet cookie mash | [6] |
| Rats adapted to a high-fat diet | Not specified | Enterostatin | 0.1 nmoles (equimolar) | Inhibited galanin-induced feeding | [8] |
| Rats adapted to a high-fat diet | Not specified | Enterostatin | 1.0 nmoles (tenfold excess) | Abolished galanin-induced feeding response | [8] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the galanin receptor signaling pathway and the general experimental workflow for studying the antagonism of galanin-induced feeding.
Caption: Galanin receptor signaling pathway in feeding behavior.
Caption: Experimental workflow for testing Spantide I.
Experimental Protocols
Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannula Implantation in Rodents
This protocol is essential for the targeted delivery of Galanin and this compound to the brain.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Anchor screws
-
Surgical tools (scalpel, forceps, etc.)
-
Antiseptic solution and sterile saline
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthesia and Preparation: Anesthetize the rodent (e.g., male Sprague-Dawley rat) using isoflurane (B1672236) (5% for induction, 1-3% for maintenance).[9] Shave the scalp and secure the animal in the stereotaxic frame.[9]
-
Surgical Incision: Apply an antiseptic solution to the surgical area. Make a midline incision on the scalp to expose the skull.[10]
-
Identification of Bregma: Clean the skull surface and identify the bregma (the junction of the sagittal and coronal sutures).[10]
-
Drilling: Using stereotaxic coordinates for the lateral ventricle, drill a hole through the skull. For rats, typical coordinates relative to bregma are AP: -0.8 mm, L: ±1.5 mm. For mice, AP: -0.5 mm, L: ±1.0 mm.[10] Drill additional holes for anchor screws, avoiding major blood vessels.[10]
-
Cannula Implantation: Insert the anchor screws. Lower the guide cannula to the desired depth (for rats, typically V: -3.5 to -4.0 mm from the skull surface).[10]
-
Fixation: Secure the cannula and screws to the skull using dental cement.[10]
-
Closure and Recovery: Insert a dummy cannula to keep the guide cannula patent.[10] Suture the scalp incision. Administer analgesics and allow the animal to recover for at least one week before experimentation.[11]
Protocol 2: Intracerebroventricular (ICV) Microinjection and Feeding Behavior Assay
This protocol details the procedure for administering the peptides and measuring the subsequent feeding response.
Materials:
-
Galanin (porcine or rat)
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF) for reconstitution
-
Microinjection pump and syringes
-
Internal injector cannula
-
Palatable food source (e.g., high-fat diet, cookie mash)
-
Food hoppers and balances
-
Video recording equipment (optional)
Procedure:
-
Animal and Drug Preparation:
-
Ensure animals are satiated (have free access to food and water) prior to the experiment to establish a low baseline of food intake.
-
On the day of the experiment, reconstitute Galanin and this compound in sterile saline or aCSF to the desired concentrations.
-
-
Experimental Groups:
-
Vehicle Control: ICV injection of saline/aCSF.
-
Galanin Agonist: ICV injection of Galanin.
-
Antagonist Control: ICV injection of this compound alone.
-
Antagonist + Agonist: ICV co-injection or pre-treatment with this compound followed by Galanin injection.
-
-
ICV Microinjection:
-
Gently restrain the conscious animal. Remove the dummy cannula and insert the internal injector cannula.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).[10] The total injection volume is typically 1-5 µL for rats.[10]
-
For the antagonist + agonist group, the antagonist can be administered shortly before the agonist.
-
Leave the injector in place for a minute post-infusion to prevent backflow.[10]
-
-
Feeding Behavior Measurement:
-
Data Analysis:
-
Calculate the cumulative food intake for each group at each time point.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare food intake between the different treatment groups.
-
Conclusion
This compound is a potent and effective antagonist for studying the role of galanin in feeding behavior. The protocols outlined above provide a framework for conducting in vivo studies to investigate the blockade of galanin-induced feeding. Careful surgical technique and precise microinjection are critical for obtaining reliable and reproducible results. These studies can contribute to a deeper understanding of the neurobiology of appetite and may aid in the development of novel therapeutics for eating disorders.
References
- 1. Neuropeptidergic Control of Feeding: Focus on the Galanin Family of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The role of galanin in feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of enterostatin on the feeding responses to galanin and NPY - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rodent intracerebroventricular AAV injections [protocols.io]
- 10. benchchem.com [benchchem.com]
- 11. Exaggerated feeding response to central galanin-like peptide administration in diet-induced obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Galanin (1-13)-Spantide I in Pituitary Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, playing a significant role in regulating pituitary hormone secretion. Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide synthesized by combining the N-terminal fragment of galanin (amino acids 1-13) with spantide, a substance P receptor antagonist.[1] While initially developed as a galanin receptor antagonist, studies in specific model systems have revealed unexpected agonistic properties, particularly in the context of pituitary luteinizing hormone (LH) secretion.
These application notes provide a comprehensive overview of the use of this compound in pituitary cell culture, summarizing key findings, and offering detailed protocols for its application and the assessment of its effects.
Mechanism of Action
Galanin exerts its effects through three G protein-coupled receptors: GAL-R1, GAL-R2, and GAL-R3. The signaling pathways associated with these receptors are crucial for understanding the action of galanin and its analogs.
-
GAL-R1 and GAL-R3: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the subsequent inactivation of protein kinase A (PKA).
-
GAL-R2: This receptor preferentially couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and the activation of protein kinase C (PKC).
Interestingly, while designed as an antagonist, this compound (C7) has been shown to act as an agonist at cloned galanin receptors.[2] This is a critical consideration for researchers using this compound, as its effects may not be purely inhibitory and can be cell-type and species-specific.
Application in Pituitary Cell Culture
The primary application of this compound in pituitary cell culture has been to investigate the role of galanin in the regulation of luteinizing hormone (LH) secretion. The following data is derived from studies on porcine anterior pituitary cells.
Quantitative Data
Table 1: Effect of this compound (C7) on Basal Luteinizing Hormone (LH) Release from Porcine Anterior Pituitary Monolayer Cultures
| Treatment Group | Concentration (µM) | LH Release (% of Control) | Reference |
| Control | - | 100 | [3] |
| This compound (C7) | 0.2 | Stimulatory (p ≤ 0.05) | [3] |
| This compound (C7) | 1.0 | Stimulatory (greater than 0.2 µM) | [3] |
Note: The study reported a statistically significant stimulatory (agonistic) effect but did not provide specific percentage increases in the abstract. The effect at 1.0 µM was noted to be larger than at 0.2 µM.
Experimental Protocols
The following are detailed protocols for the use of this compound in primary porcine anterior pituitary cell culture and subsequent hormone analysis.
Protocol 1: Preparation of Porcine Anterior Pituitary Monolayer Culture
This protocol is adapted from the methodology described in the study by Elsaesser et al. (2001).
Materials:
-
Porcine anterior pituitaries
-
DMEM/F12 medium
-
Fetal Bovine Serum (FBS)
-
Estradiol-17β
-
Trypsin
-
DNase I
-
Collagenase
-
Penicillin-Streptomycin solution
-
Culture plates (24-well)
Procedure:
-
Aseptically collect anterior pituitaries from pigs.
-
Wash the pituitaries multiple times with sterile Hank's Balanced Salt Solution (HBSS) containing antibiotics.
-
Mince the tissue into small fragments (approximately 1 mm³).
-
Enzymatically disperse the tissue fragments using a solution of trypsin, collagenase, and DNase I in HBSS. Incubate at 37°C with gentle agitation.
-
Stop the digestion by adding FBS-containing medium.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension and resuspend the cell pellet in culture medium (DMEM/F12 supplemented with 10% FBS, 300 pM estradiol-17β, and penicillin-streptomycin).
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Seed the cells in 24-well culture plates at a density of 1 x 10⁵ cells/well.
-
Incubate the cells at 37°C in a humidified atmosphere of 5% CO₂ for 48-72 hours to allow for attachment and recovery.
Protocol 2: Treatment of Pituitary Cells with this compound
Materials:
-
Prepared pituitary cell cultures (from Protocol 1)
-
This compound (C7) stock solution (dissolved in a suitable solvent, e.g., sterile water or PBS)
-
Serum-free culture medium
Procedure:
-
Prepare working solutions of this compound in serum-free culture medium at the desired concentrations (e.g., 0.05, 0.2, 1.0 µM).
-
After the initial incubation period, aspirate the culture medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the treatment solutions (including a vehicle control) to the respective wells.
-
Incubate the cells for the desired treatment period (e.g., 4 hours).
-
Following incubation, collect the culture supernatant from each well for hormone analysis.
-
Store the supernatant at -20°C or below until assayed.
Protocol 3: Luteinizing Hormone (LH) Radioimmunoassay (RIA)
This is a general protocol for a competitive radioimmunoassay to measure LH concentrations in the collected culture supernatants.
Materials:
-
Collected culture supernatants
-
LH standard of known concentrations
-
Primary antibody specific to LH
-
¹²⁵I-labeled LH (tracer)
-
Secondary antibody (precipitating antibody, e.g., goat anti-rabbit IgG)
-
Polyethylene glycol (PEG) solution (optional, to enhance precipitation)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Gamma counter
Procedure:
-
Assay Setup:
-
Label tubes for standards, controls, and unknown samples.
-
Pipette assay buffer into all tubes.
-
Pipette LH standards or unknown samples into the corresponding tubes.
-
-
Addition of Primary Antibody:
-
Add a predetermined amount of the primary anti-LH antibody to all tubes (except for non-specific binding tubes).
-
Vortex and incubate for a specified period (e.g., 24 hours at 4°C).
-
-
Addition of Tracer:
-
Add a known amount of ¹²⁵I-labeled LH to all tubes.
-
Vortex and incubate for another specified period (e.g., 24 hours at 4°C).
-
-
Precipitation:
-
Add the secondary antibody to all tubes.
-
Incubate for a period sufficient to allow for precipitation of the antibody-bound complex (e.g., 1-2 hours at room temperature or overnight at 4°C). PEG can be added to facilitate this step.
-
-
Separation:
-
Centrifuge the tubes at a sufficient speed and duration to pellet the precipitate (e.g., 3000 x g for 30 minutes at 4°C).
-
Decant the supernatant.
-
-
Counting:
-
Measure the radioactivity in the pellets using a gamma counter.
-
-
Data Analysis:
-
Construct a standard curve by plotting the percentage of bound tracer against the concentration of the LH standards.
-
Determine the LH concentration in the unknown samples by interpolating their percentage of bound tracer on the standard curve.
-
Discussion and Considerations
-
Agonistic vs. Antagonistic Effects: The most critical finding for researchers using this compound in porcine pituitary cell culture is its agonistic effect on LH secretion.[3] This is contrary to its expected role as an antagonist based on studies in other systems. This highlights the importance of empirical validation of the activity of galanin analogs in the specific model system being used.
-
Species and Cell-Type Specificity: The effects of galanin and its analogs can vary significantly between species and even between different cell types within the same species. The data presented here is specific to porcine pituitary cells. Further studies are required to determine if this compound exhibits similar agonistic properties in other species such as rats or mice.
-
Binding Affinity: this compound has a high affinity for spinal galanin receptors (Kd = 1.16 nM).[1] However, its specific binding affinity to pituitary galanin receptor subtypes has not been extensively characterized.
-
Experimental Controls: When using this compound, it is essential to include appropriate controls, such as a vehicle control and potentially a known galanin agonist (e.g., native galanin) to benchmark the observed effects.
Conclusion
This compound is a valuable tool for investigating the galaninergic system's role in pituitary function. However, its unexpected agonistic activity in porcine pituitary cells underscores the complexity of galanin receptor pharmacology. The protocols and data presented in these application notes provide a foundation for researchers to design and execute experiments using this compound in pituitary cell culture, while also highlighting the critical need for careful interpretation of the results within the context of the specific experimental model.
References
Application Notes and Protocols: Galanin (1-13)-Spantide I for Studying Galanin's Role in the Amygdala
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central nervous system, including the amygdala, a brain region critically involved in emotional regulation, fear, and anxiety.[1][2] Galanin exerts its effects through three G-protein coupled receptor subtypes: GALR1, GALR2, and GALR3.[1][3] To elucidate the specific functions of galaninergic signaling in the amygdala, subtype-selective antagonists are invaluable tools. Galanin (1-13)-Spantide I (also known as C7) is a chimeric peptide antagonist that has been utilized to probe the physiological roles of galanin, particularly in the context of feeding behavior and anxiety.[4][5][6][7][8][9] This document provides detailed application notes and protocols for the use of this compound in studying galanin's function in the amygdala.
Physicochemical Properties and Receptor Affinity
This compound is a synthetic chimeric peptide constructed from the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P receptor antagonist.[4][5] This antagonist exhibits a high affinity for galanin receptors.
Table 1: Receptor Binding Affinity of this compound
| Ligand | Receptor | Preparation | Kd (nM) | Reference |
| This compound | Spinal Galanin Receptor | Rat Spinal Cord Membranes | 1.16 | [4][5] |
Application in Amygdala-Mediated Behaviors
Galanin signaling in the amygdala has been implicated in the modulation of feeding and anxiety-like behaviors. This compound can be used to antagonize these effects, thereby helping to delineate the specific contributions of endogenous galanin.
Feeding Behavior
Studies have shown that microinjection of galanin into the central nucleus of the amygdala stimulates food intake.[8] this compound has been demonstrated to block this galanin-induced feeding response.
Table 2: Effect of Intra-Amygdala this compound on Galanin-Induced Feeding
| Treatment (Intra-amygdala) | Food Intake (g) | Species | Reference |
| Vehicle + Galanin | Increased | Rat | [8] |
| This compound + Galanin | No significant increase | Rat | [8] |
| This compound alone | No effect | Rat | [8] |
Anxiety-Like Behavior
The role of galanin in anxiety is complex, with evidence suggesting both anxiolytic and anxiogenic effects depending on the specific amygdaloid nucleus and the galanin receptor subtype involved.[2][10] this compound can be employed in behavioral paradigms such as the elevated plus-maze and punished drinking tests to investigate the involvement of galanin receptors in anxiety-related responses following intra-amygdala administration.
Experimental Protocols
Protocol 1: In Vivo Microinjection of this compound into the Amygdala
This protocol describes the procedure for stereotaxic microinjection of this compound into the amygdala of rodents to study its effects on behavior.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Microinjection pump and syringe
-
Guide cannula and injector
-
Dental cement
-
Surgical instruments
Procedure:
-
Animal Preparation: Anesthetize the animal and place it in the stereotaxic apparatus. Ensure the skull is level.
-
Surgical Procedure: Expose the skull and identify the coordinates for the target amygdaloid nucleus (e.g., central nucleus, basolateral nucleus) based on a stereotaxic atlas. Drill a small hole through the skull at the determined coordinates.
-
Cannula Implantation: Lower a guide cannula to a position just above the target nucleus and secure it to the skull with dental cement.
-
Recovery: Allow the animal to recover from surgery for at least one week.
-
Microinjection: On the day of the experiment, gently restrain the animal and remove the dummy cannula from the guide cannula. Insert the injector, which extends slightly beyond the guide cannula into the target nucleus.
-
Infusion: Infuse this compound (dissolved in sterile saline or aCSF) at the desired concentration and volume (e.g., 0.5 µl per side over 1 minute).
-
Behavioral Testing: Following the microinjection, proceed with the planned behavioral paradigm (e.g., feeding behavior assessment, elevated plus-maze).
-
Histological Verification: After the completion of the experiments, perfuse the animal and section the brain to histologically verify the placement of the cannula.
Protocol 2: In Vitro Autoradiography of Galanin Receptors in Amygdala Slices
This protocol outlines the procedure for visualizing galanin receptor binding in amygdala sections, which can be competed with this compound.
Materials:
-
[125I]-Galanin
-
This compound
-
Fresh frozen rodent brain tissue
-
Cryostat
-
Microscope slides
-
Incubation buffer (e.g., Tris-HCl with protease inhibitors)
-
Wash buffer
-
Phosphorimager or X-ray film
Procedure:
-
Tissue Preparation: Section the frozen brain containing the amygdala on a cryostat (e.g., 14-20 µm thick sections) and mount them on microscope slides.
-
Pre-incubation: Pre-incubate the slides in buffer to rehydrate the tissue.
-
Incubation: Incubate the slides with [125I]-Galanin in the presence (for non-specific binding) or absence (for total binding) of a high concentration of unlabeled galanin. To determine the binding of this compound, incubate adjacent sections with [125I]-Galanin and varying concentrations of this compound.
-
Washing: Wash the slides in cold buffer to remove unbound radioligand.
-
Drying and Exposure: Dry the slides and expose them to a phosphorimager screen or X-ray film.
-
Analysis: Quantify the density of binding in different amygdaloid nuclei using image analysis software.
Signaling Pathways
Galanin receptors couple to different G-proteins to initiate intracellular signaling cascades. GALR1 and GALR3 typically couple to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cyclic AMP (cAMP) levels.[11] GALR2, on the other hand, primarily couples to Gq/11, activating phospholipase C (PLC) and leading to an increase in intracellular calcium.[11] this compound, as an antagonist, blocks these downstream signaling events.
Caption: Antagonism of Galanin Receptor Signaling by this compound.
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo study investigating the effect of this compound on an amygdala-mediated behavior.
Caption: Workflow for in vivo behavioral studies using this compound.
Conclusion
This compound is a valuable pharmacological tool for dissecting the role of galanin in the amygdala. Its ability to antagonize galanin receptors allows for the investigation of the behavioral and cellular functions of the endogenous galanin system in this critical brain region. The protocols and information provided herein serve as a guide for researchers aiming to utilize this antagonist in their studies.
References
- 1. Receptor Subtype-Dependent Galanin Actions on GABAergic Neurotransmission and Ethanol Responses in the Central Amygdala - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anxiogenic-like action of galanin after intra-amygdala administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. peptide.com [peptide.com]
- 7. scispace.com [scispace.com]
- 8. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Role for Galanin N-Terminal Fragment (1–15) in Anxiety- and Depression-Related Behaviors in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Troubleshooting & Optimization
Galanin (1-13)-Spantide I solubility problems and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Galanin (1-13)-Spantide I in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chimeric peptide composed of the N-terminal fragment of galanin (amino acids 1-13) and Spantide I, a known substance P (NK1 receptor) antagonist.[1] It is designed to act as a high-affinity antagonist for galanin receptors.[1]
Q2: What is the primary mechanism of action for this compound?
A2: this compound acts as a competitive antagonist at galanin receptors, blocking the binding of the endogenous ligand galanin. Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors (GPCRs). GalR1 and GalR3 primarily couple to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. GalR2 mainly couples to Gq/11 proteins, and its activation stimulates phospholipase C, leading to an increase in intracellular calcium. By blocking galanin binding, this compound is expected to inhibit these downstream signaling events.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C.[2] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles. The stability of peptides in solution is limited.
Troubleshooting Guide
Problem 1: Difficulty Dissolving the Peptide
Symptoms:
-
Visible particles remain in the solvent after vortexing or sonication.
-
The solution appears cloudy or hazy.
-
An oily film is observed.
Possible Causes and Solutions:
| Cause | Solution |
| Incorrect Solvent Selection | The solubility of chimeric peptides can be complex. While Spantide I is soluble in water, the galanin fragment may impart hydrophobicity. Start with sterile, distilled water. If solubility is limited, try adding a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF) first to dissolve the peptide, and then slowly add the aqueous buffer of choice while vortexing. |
| Low Temperature | Ensure the peptide and solvent are at room temperature before attempting to dissolve. |
| Insufficient Mixing | Vortex the solution for several minutes. If particles persist, brief sonication in a water bath may help to break up aggregates. |
| pH of the Solution | The net charge of the peptide affects its solubility. If the peptide is basic, a slightly acidic buffer may improve solubility. Conversely, if the peptide is acidic, a slightly basic buffer may be beneficial. |
Problem 2: Inconsistent or No Biological Activity in Functional Assays
Symptoms:
-
No inhibition of galanin-induced signaling (e.g., no change in cAMP levels or calcium flux).
-
High variability between replicate wells.
Possible Causes and Solutions:
| Cause | Solution |
| Peptide Degradation | Ensure the peptide has been stored correctly in its lyophilized form and that reconstituted aliquots have not undergone multiple freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution. |
| Peptide Aggregation | Aggregation can reduce the effective concentration of the active peptide.[3] Refer to the solubility troubleshooting section. Consider including a small percentage of a non-ionic detergent (e.g., 0.01% Tween-20) in your assay buffer to help prevent aggregation. |
| Incorrect Assay Conditions | Optimize the concentration of this compound and the incubation time. Ensure the agonist (galanin) concentration is appropriate (typically around the EC80) for an antagonist assay. |
| Cell Health and Receptor Expression | Verify the health and viability of your cell line. Confirm the expression of the target galanin receptor subtype in your experimental system. Low receptor expression can lead to a low signal-to-noise ratio.[4] |
Quantitative Data Summary
| Compound | Solvent | Reported Solubility | Reference |
| Spantide I | Water | Soluble to 1 mg/mL | Inferred from vendor data |
| Galanin (1-19), human | DMSO | 50 mg/mL (with sonication) | Inferred from vendor data |
Note: The solubility of the chimeric peptide may differ from its individual components. It is recommended to perform a small-scale solubility test before preparing a large stock solution.
Experimental Protocols
Protocol 1: Reconstitution of this compound
Materials:
-
Lyophilized this compound
-
Sterile, distilled water
-
Dimethyl sulfoxide (DMSO), high purity
-
Sterile, low-protein-binding microcentrifuge tubes
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening.
-
To prepare a high-concentration stock solution (e.g., 1 mM), first add a small amount of DMSO to the vial to fully dissolve the peptide.
-
Slowly add sterile, distilled water or your desired aqueous buffer (e.g., PBS) to the DMSO-peptide solution while gently vortexing to reach the final desired concentration and volume. Note: The final concentration of DMSO should be kept as low as possible for cell-based assays (typically <0.5%).
-
Aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes.
-
Store the aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Functional Antagonist Assay - cAMP Measurement (for GalR1/GalR3)
This protocol is a general guideline for a competitive antagonist assay measuring the inhibition of galanin-induced cAMP reduction in cells expressing Gi-coupled galanin receptors (GalR1 or GalR3).
Materials:
-
Cells expressing the target galanin receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Galanin (agonist)
-
Reconstituted this compound
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well or 384-well plate at a predetermined optimal density and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Antagonist Incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of galanin (typically the EC80 concentration, which should be predetermined in an agonist dose-response experiment) to all wells except the negative control.
-
Forskolin Stimulation: Add forskolin to all wells to stimulate adenylyl cyclase and generate a detectable level of cAMP.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound to determine the IC50 value.
Visualizations
Caption: Galanin receptor signaling pathways.
Caption: Workflow for a galanin receptor antagonist functional assay.
References
Technical Support Center: Galanin (1-13)-Spantide I
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Galanin (1-13)-Spantide I in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: How should I store lyophilized this compound?
A: Lyophilized this compound should be stored at -20°C or colder, desiccated, and protected from light. Under these conditions, the peptide should be stable for an extended period. Many suppliers guarantee stability for at least one year.
Q2: What is the recommended solvent for reconstituting this compound?
A: For initial reconstitution, it is recommended to use sterile, distilled water or a buffer at a neutral pH (around 7.0). Due to the basic amino acid residues in the Spantide I portion, dissolving in a slightly acidic buffer (e.g., 0.1% acetic acid) may improve solubility if issues arise with neutral buffers. For use in cell culture, reconstituting in a small amount of sterile water or a suitable buffer and then diluting with the culture medium is a common practice.
Q3: How stable is this compound in aqueous solutions?
A: There is limited publicly available quantitative data on the stability of this compound in specific aqueous solutions. However, based on the stability of related galanin fragments, caution is advised. Studies on Galanin (1-16) have shown a half-life of approximately 60 minutes in rat cerebrospinal fluid at 37°C[1]. This suggests that the Galanin (1-13) portion of the peptide is susceptible to enzymatic degradation in biological fluids. For non-biological aqueous solutions, stability is dependent on pH, temperature, and the presence of proteases or microbial contamination.
Q4: What are the optimal storage conditions for this compound in solution?
A: Once reconstituted, it is best to aliquot the solution into single-use volumes and store them at -20°C or -80°C. This will minimize waste and degradation due to repeated freeze-thaw cycles. For short-term storage (a few days), solutions can be kept at 4°C.
Q5: How many freeze-thaw cycles can I subject my this compound solution to?
A: It is strongly recommended to avoid multiple freeze-thaw cycles as this can lead to peptide degradation and aggregation. Aliquoting the stock solution after reconstitution is the best practice to ensure the integrity of the peptide for multiple experiments.
Q6: At what pH is the peptide most stable?
A: While specific data for this compound is unavailable, peptides are generally most stable at a slightly acidic pH (around 5-6) as this can reduce deamidation and hydrolysis. However, the optimal pH for experimental use will also depend on maintaining the peptide's biological activity and solubility. It is advisable to prepare fresh solutions in your experimental buffer shortly before use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Peptide degradation due to improper storage or handling. | - Reconstitute a fresh vial of lyophilized peptide. - Ensure stock solutions are properly aliquoted and stored at -80°C. - Avoid repeated freeze-thaw cycles. - Prepare working solutions fresh for each experiment. |
| Precipitation observed in the peptide solution. | - Poor solubility in the chosen solvent. - Peptide aggregation. | - Try reconstituting in a different solvent (e.g., add a small amount of acetic acid or DMSO, if compatible with your experiment). - Gently vortex or sonicate to aid dissolution. - Centrifuge the solution to remove any precipitate before use. |
| Inconsistent experimental results. | - Inaccurate peptide concentration due to improper dissolution or degradation. - Variability between aliquots. | - Ensure the peptide is fully dissolved before making aliquots. - Use a fresh aliquot for each experiment. - Consider quantifying the peptide concentration of your stock solution using a method like a BCA assay or UV spectroscopy. |
Data Presentation
Table 1: General Recommendations for Storage of this compound
| Form | Storage Temperature | Recommended Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year | Store in a desiccator, protected from light. |
| Reconstituted Solution | 4°C | 1-2 days | For immediate use. |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |
| Reconstituted Solution | -80°C | Up to 6 months | Aliquot to avoid freeze-thaw cycles. |
Table 2: Half-life of Related Galanin Fragments in Biological Fluid
| Peptide | Biological Medium | Temperature | Half-life | Reference |
| Galanin (1-29) | Rat Cerebrospinal Fluid | 37°C | ~120 minutes | [1] |
| Galanin (1-16) | Rat Cerebrospinal Fluid | 37°C | ~60 minutes | [1] |
| Modified Galanin Analog | 25% Rat Serum | 37°C | >10 hours | [2] |
Note: This data is for related peptides and should be used as a general guideline. The stability of this compound may differ.
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Preparation: Before opening, bring the vial of lyophilized peptide to room temperature to prevent moisture condensation.
-
Solvent Addition: Add the recommended volume of sterile, high-purity water or a suitable buffer (e.g., sterile PBS, pH 7.4) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL).
-
Dissolution: Gently swirl or vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking which can cause aggregation. If solubility is an issue, brief sonication in a water bath may be helpful.
-
Aliquoting and Storage: Once fully dissolved, dispense the solution into single-use, low-protein-binding microcentrifuge tubes. Store the aliquots at -20°C or -80°C.
Protocol 2: Assessment of Peptide Stability by RP-HPLC
This protocol provides a general framework for assessing the stability of this compound in a specific buffer.
-
Solution Preparation: Prepare a solution of this compound at a known concentration (e.g., 1 mg/mL) in the buffer of interest.
-
Incubation: Incubate the solution under the desired conditions (e.g., 4°C, 25°C, or 37°C).
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Sample Quenching (Optional): To stop degradation, the reaction can be quenched by adding an equal volume of a quenching solution (e.g., 1% trifluoroacetic acid in acetonitrile).
-
RP-HPLC Analysis:
-
Inject the samples onto a C18 reverse-phase HPLC column.
-
Use a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid as a mobile phase.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
-
Data Analysis: The percentage of intact peptide remaining at each time point is calculated by comparing the peak area of the main peptide peak to the initial peak area at time 0. This data can be used to determine the degradation rate and half-life of the peptide under the tested conditions.
Visualizations
Caption: Workflow for the reconstitution of lyophilized peptides.
Caption: Antagonistic action of this compound.
References
- 1. Metabolism of galanin and galanin (1-16) in isolated cerebrospinal fluid and spinal cord membranes from rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Engineering Galanin Analogues that Discriminate Between GalR1 and GalR2 Receptor Subtypes and Exhibit Anticonvulsant Activity Following Systemic Delivery - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Studies with Galanin (1-13)-Spantide I
Welcome to the technical support center for researchers utilizing Galanin (1-13)-Spantide I in their in vivo studies. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as C7, is a chimeric peptide that functions as a galanin receptor antagonist. It is composed of the N-terminal 1-13 amino acid fragment of galanin linked to spantide, a substance P receptor antagonist. Its primary action is to block the signaling of galanin through its receptors (GalR1, GalR2, and GalR3), thereby inhibiting the physiological effects of endogenous or exogenously administered galanin.
Q2: What are the typical routes of administration for in vivo studies?
The most common routes of administration for this compound in preclinical studies are intracerebroventricular (ICV) and intrathecal (IT) injections. These routes are chosen to bypass the blood-brain barrier and directly target the central nervous system where galanin receptors are abundant.
Q3: How should I prepare this compound for in vivo administration?
For in vivo injections, this compound should be reconstituted in a sterile, pyrogen-free vehicle. The choice of vehicle can impact the solubility and stability of the peptide. Commonly used vehicles include:
-
Sterile 0.9% Saline: A standard and often suitable choice.
-
Artificial Cerebrospinal Fluid (aCSF): Recommended for direct CNS injections to minimize physiological disruption.
-
Phosphate-Buffered Saline (PBS): Ensure the pH is compatible with the peptide's stability.
It is crucial to perform a small-scale solubility test before preparing a large batch for your study. To prepare the solution, gently agitate or vortex the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause peptide degradation.
Q4: What are the recommended storage conditions for this compound?
Lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to prevent multiple freeze-thaw cycles, which can degrade the peptide. For short-term storage (a few days), the reconstituted solution can be kept at 4°C.
Dosage Optimization and Data Presentation
Optimizing the dosage of this compound is critical for achieving the desired antagonistic effect without inducing off-target effects. The following table summarizes dosages used in various in vivo studies.
| Animal Model | Administration Route | This compound Dose | Experimental Context | Observed Effect | Reference |
| Rat (Satiated) | Intracerebroventricular (ICV) | Equimolar to or less than the active dose of galanin | Inhibition of galanin-induced feeding | Significantly inhibited food consumption | [1] |
| Rat (Decerebrate, Spinalized) | Intrathecal (IT) | Dose-dependent | Blockade of galanin-induced facilitation of the nociceptive flexor reflex | Antagonized the effect of 30 pmol intrathecal galanin | [2] |
| Rat | Intracerebroventricular (ICV) | Not specified | Antagonism of galanin-induced feeding in the hypothalamus and amygdala | Antagonized galanin-induced feeding | [3] |
| Piglet (Female, 1-month-old) | In vitro (AP monolayer cultures) | 0.2 µM, 1 µM | Effect on basal Luteinizing Hormone (LH) release | Had agonistic effects on LH release | [4] |
Experimental Protocols
Detailed Protocol for Intracerebroventricular (ICV) Injection in Rats
This protocol provides a step-by-step guide for performing ICV injections in rats.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Surgical drill
-
Hamilton syringe with a 26-gauge needle
-
This compound solution
-
Suturing material
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics for post-operative care
Procedure:
-
Anesthesia: Anesthetize the rat using an approved protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Stereotaxic Placement: Place the anesthetized rat in the stereotaxic apparatus. Ensure the head is level by adjusting the ear bars.
-
Surgical Preparation: Shave the fur on the scalp and disinfect the area with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Identification: Locate the bregma and lambda landmarks on the skull. Based on a rat brain atlas, determine the stereotaxic coordinates for the lateral ventricle (e.g., AP: -0.8 mm, ML: ±1.5 mm from bregma).
-
Craniotomy: Drill a small burr hole at the determined coordinates, being careful not to damage the underlying dura mater.
-
Injection: Lower the Hamilton syringe needle through the burr hole to the target depth (e.g., DV: -3.5 mm from the skull surface).
-
Infusion: Infuse the this compound solution slowly over a period of 1-2 minutes (e.g., 1-5 µL total volume).
-
Needle Retention and Withdrawal: Leave the needle in place for an additional 1-2 minutes to allow for diffusion and prevent backflow. Slowly withdraw the needle.
-
Closure: Suture the scalp incision.
-
Post-operative Care: Administer analgesics and monitor the animal until it has fully recovered from anesthesia.
Diagram of Experimental Workflow for ICV Injection
Caption: Workflow for intracerebroventricular injection of this compound.
Troubleshooting Guides
Common Issues with Peptide Administration
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Precipitation of Peptide Solution | - Poor solubility in the chosen vehicle.- Incorrect pH of the buffer.- Peptide concentration is too high. | - Test solubility in different vehicles (e.g., aCSF, saline with a small percentage of a co-solvent like DMSO).- Adjust the pH of the buffer.- Prepare a more dilute solution. |
| Inconsistent or No In Vivo Effect | - Peptide degradation due to improper storage or handling.- Inaccurate injection placement.- Incorrect dosage.- Rapid in vivo degradation of the peptide. | - Prepare fresh solutions and avoid multiple freeze-thaw cycles.- Verify stereotaxic coordinates and injection technique.- Perform a dose-response study to determine the optimal dose.- Consider the peptide's in vivo half-life in the experimental design. |
| Adverse Animal Reactions Post-Injection | - Injection volume or rate is too high, causing increased intracranial pressure.- Contamination of the peptide solution.- Neurotoxic effects at high concentrations. | - Reduce the injection volume and/or slow down the infusion rate.- Ensure sterile preparation and handling of the peptide solution.- Perform a dose-response study to identify a non-toxic effective dose. A study has reported neurotoxicity of C7 at high doses in the rat spinal cord[2]. |
Troubleshooting Intracerebroventricular and Intrathecal Injections
| Issue | Potential Cause(s) | Troubleshooting Steps |
| High Mortality or Morbidity | - Anesthesia complications.- Surgical trauma.- Infection. | - Closely monitor vital signs during anesthesia.- Refine surgical technique to minimize tissue damage.- Maintain a sterile surgical environment. |
| Backflow of Injected Solution | - Needle withdrawal is too rapid.- Injection volume is too large for the space. | - Leave the needle in place for a few minutes post-injection before slow withdrawal.- Reduce the total injection volume. |
| Clogged Injection Needle | - Precipitation of the peptide solution.- Tissue blockage. | - Ensure the peptide is fully dissolved before injection.- If tissue blockage is suspected, gently reposition the needle. |
Galanin Signaling Pathways
Galanin exerts its effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3. Understanding these pathways is crucial for interpreting the effects of this compound.
GalR1 and GalR3 Signaling Pathway
GalR1 and GalR3 receptors primarily couple to inhibitory G-proteins (Gi/o).[5][6]
Caption: Simplified GalR1 and GalR3 signaling pathway.
GalR2 Signaling Pathway
GalR2 is unique in that it can couple to multiple G-proteins, primarily Gq/11, but also Gi/o and G12/13, leading to diverse downstream effects.[5][6]
References
- 1. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. US20050009847A1 - Compounds and methods for increasing neurogenesis - Google Patents [patents.google.com]
- 4. karger.com [karger.com]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Potential off-target effects of Galanin (1-13)-Spantide I
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Galanin (1-13)-Spantide I in their experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a chimeric peptide created by fusing the N-terminal fragment of galanin (amino acids 1-13) with Spantide I, a known Substance P antagonist.[1] Its primary intended targets are galanin receptors (GalR). It has a high affinity for the spinal galanin receptor with a reported dissociation constant (Kd) of 1.16 nM.[2][3]
Q2: What are the potential off-target effects of this compound?
Due to its composition, the primary off-target effects of this compound are mediated by the Spantide I component, which is an antagonist of tachykinin receptors, particularly the neurokinin-1 (NK1) and neurokinin-2 (NK2) receptors.[4] Therefore, researchers should be aware of potential unintended modulation of the tachykinin system.
Q3: What are the known physiological consequences of off-target binding to NK1 and NK2 receptors?
-
NK1 Receptor Antagonism: NK1 receptor antagonists are known for their antiemetic properties and are used to prevent nausea and vomiting associated with chemotherapy.[5][6] They can also have anxiolytic and antidepressant effects.[7] Off-target antagonism of NK1 receptors could therefore influence studies related to pain perception, inflammation, mood, and gastrointestinal function.[1][8]
-
NK2 Receptor Antagonism: NK2 receptor antagonists have been investigated for their potential in treating conditions like irritable bowel syndrome (IBS), asthma, and anxiety.[9][10] They can influence smooth muscle contraction, inflammation, and pain transmission.[9] Unintended NK2 receptor blockade could impact experiments involving gastrointestinal motility, airway function, and inflammatory responses.[11][12]
Q4: Can this compound induce histamine (B1213489) release?
The parent compound, Spantide I, has been reported to have the potential to induce histamine release from mast cells.[13] This is a known off-target effect of some peptide-based receptor antagonists. Researchers should consider this possibility, especially in in vivo studies or in vitro assays using mast cells or basophils, as histamine release can lead to inflammatory and allergic-type reactions.[14][15]
Data Presentation: Binding Affinities
The following table summarizes the known binding affinities of this compound and its parent compound, Spantide I. Note the lack of specific binding data for this compound at individual galanin and tachykinin receptor subtypes.
| Ligand | Receptor | Binding Affinity (Ki/Kd) | Species | Reference |
| This compound | Spinal Galanin Receptor | Kd = 1.16 nM | Not Specified | [2][3] |
| Spantide I | NK1 Receptor | Ki = 230 nM | Not Specified | [4] |
| Spantide I | NK2 Receptor | Ki = 8150 nM | Not Specified | [4] |
| Spantide I | NK3 Receptor | No significant antagonism observed | Not Specified | [13] |
Troubleshooting Guides
Issue 1: Unexpected physiological effects in vivo not attributable to galanin receptor antagonism.
-
Question: My in vivo experiment with this compound is showing effects on gut motility (or inflammation, or anxiety-like behavior) that I cannot explain through galanin receptor blockade. What could be the cause?
-
Answer and Troubleshooting Steps:
-
Consider NK1/NK2 Receptor Antagonism: The observed effects may be due to the Spantide I component of the chimera acting on tachykinin receptors. Review the known physiological roles of NK1 and NK2 receptors in your experimental system.
-
Control Experiments:
-
Include a control group treated with Spantide I alone to isolate the effects of tachykinin receptor antagonism.
-
Consider using a more selective galanin receptor antagonist that does not contain a tachykinin antagonist component, if available.
-
-
Histamine Release: Assess for signs of histamine release, such as local inflammation or edema at the injection site. If suspected, consider pre-treatment with an antihistamine as a control.
-
Issue 2: Inconsistent or unexpected results in in vitro binding or functional assays.
-
Question: I am seeing conflicting results in my binding or functional assays. How can I determine if this is due to off-target interactions?
-
Answer and Troubleshooting Steps:
-
Receptor Specificity Profiling: Conduct binding or functional assays on cell lines expressing only the intended galanin receptor subtype (e.g., GalR1, GalR2, or GalR3) and compare the results with cell lines expressing only NK1 or NK2 receptors.
-
Competition Binding Assays: Perform competition binding assays using known selective ligands for galanin, NK1, and NK2 receptors to see if they can displace this compound binding in your system.
-
Review Assay Conditions: Ensure your assay conditions (e.g., buffer composition, incubation time, temperature) are optimized for your specific receptor and ligand. High non-specific binding can mask true interactions.
-
Experimental Protocols
Protocol 1: Radioligand Binding Assay to Determine Off-Target Binding to NK1 Receptors
This protocol provides a method to assess the binding affinity of this compound for the human NK1 receptor.
Materials:
-
HEK293 cells stably expressing the human NK1 receptor (e.g., from Innoprot or GenScript).[16][17][18]
-
[³H]-Substance P or [¹²⁵I]-Bolton Hunter Substance P as the radioligand.[19][20]
-
This compound (test compound).
-
Unlabeled Substance P (for determining non-specific binding).
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation fluid.
-
Scintillation counter.
Methodology:
-
Membrane Preparation: Culture HEK293-NK1 cells to confluency. Harvest the cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine the protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membranes, radioligand, and binding buffer.
-
Non-specific Binding: Membranes, radioligand, and a high concentration of unlabeled Substance P (e.g., 1 µM).
-
Competition Binding: Membranes, radioligand, and increasing concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total and competition binding values. Plot the specific binding as a function of the this compound concentration and use non-linear regression to determine the IC₅₀. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 2: Calcium Mobilization Assay to Assess Functional Antagonism at NK2 Receptors
This protocol outlines a method to determine if this compound can functionally antagonize the NK2 receptor.
Materials:
-
CHO-K1 or U2OS cells stably expressing the human NK2 receptor.[21]
-
Neurokinin A (NKA) as the agonist.
-
This compound (test compound).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
A fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Methodology:
-
Cell Plating: Seed the NK2 receptor-expressing cells into a black-walled, clear-bottom 96-well plate and culture overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 45-60 minutes at 37°C.
-
Compound Pre-incubation: Wash the cells with assay buffer and then add varying concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes.
-
Agonist Stimulation and Signal Reading: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Inject a pre-determined EC₈₀ concentration of NKA into the wells and immediately begin recording the fluorescence signal over time (typically 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the intracellular calcium concentration. Calculate the inhibitory effect of this compound by comparing the peak fluorescence in the presence of the compound to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
Protocol 3: In Vitro Histamine Release Assay
This protocol provides a method to test if this compound induces histamine release from basophils.
Materials:
-
Freshly drawn heparinized whole blood from healthy donors.
-
This compound (test compound).
-
Positive Control: Anti-IgE antibody or a known histamine-releasing agent (e.g., compound 48/80).
-
Negative Control: Assay buffer.
-
Histamine Release Buffer (e.g., PIPES buffer).
-
Commercially available Histamine ELISA kit.
Methodology:
-
Blood Preparation: Use heparinized whole blood within a few hours of collection.
-
Incubation: In separate tubes, incubate aliquots of whole blood with:
-
Varying concentrations of this compound.
-
Positive control.
-
Negative control. Incubate at 37°C for 30-60 minutes.
-
-
Sample Collection: Centrifuge the tubes to pellet the blood cells. Carefully collect the supernatant, which contains any released histamine.
-
Histamine Quantification: Measure the histamine concentration in the supernatants using a Histamine ELISA kit according to the manufacturer's instructions.
-
Total Histamine Determination: To determine the total histamine content, lyse an aliquot of the whole blood sample (e.g., by freeze-thawing or with a lysing agent) and measure the histamine concentration.
-
Data Analysis: Calculate the percentage of histamine release for each condition:
-
% Histamine Release = [(Histamine in sample - Spontaneous release) / (Total histamine - Spontaneous release)] x 100
-
Spontaneous release is the histamine measured in the negative control.
-
Mandatory Visualizations
References
- 1. Effects of neurokinin-1 receptor agonism and antagonism in the rostral ventromedial medulla of rats with acute or persistent inflammatory nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Neurokinin Receptor | DC Chemicals [dcchemicals.com]
- 5. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 7. youtube.com [youtube.com]
- 8. academic.oup.com [academic.oup.com]
- 9. What are NK2R antagonists and how do they work? [synapse.patsnap.com]
- 10. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news-medical.net [news-medical.net]
- 14. High spontaneous release of histamine in vitro from leukocytes of persons hypersensitive to food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Autoimmune Theories of Chronic Spontaneous Urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. innoprot.com [innoprot.com]
- 17. innoprot.com [innoprot.com]
- 18. genscript.com [genscript.com]
- 19. jneurosci.org [jneurosci.org]
- 20. Radioligand binding and functional characterisation of tachykinin receptors in chicken small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cells-online.com [cells-online.com]
Technical Support Center: Neurotoxicity of Galanin (1-13)-Spantide I at High Doses
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the neurotoxic effects of high-dose Galanin (1-13)-Spantide I, also known as C7.
Frequently Asked Questions (FAQs)
Q1: Is there evidence for the neurotoxicity of this compound at high doses?
A1: Yes, studies have shown that this compound (C7) is neurotoxic at high doses. Intrathecal administration of high doses of C7 has been observed to be neurotoxic in the rat spinal cord[1].
Q2: What is the potential mechanism of neurotoxicity for high-dose this compound?
A2: While the precise signaling pathway for this compound-induced neurotoxicity is not fully elucidated, evidence from related galanin receptor modulators suggests the involvement of apoptosis. For instance, activation of the GalR2 receptor, for which this compound has an affinity, can induce apoptosis in SH-SY5Y neuroblastoma cells[2]. This apoptotic process is often characterized by the activation of caspase-3 and can be influenced by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. It is hypothesized that at high concentrations, this compound may trigger a similar apoptotic cascade.
Q3: What in vitro models are suitable for studying the neurotoxicity of this compound?
A3: Common in vitro models for assessing neurotoxicity include human neuroblastoma cell lines like SH-SY5Y and primary cortical neurons[3][4][5][6]. SH-SY5Y cells are a robust and widely used model for neurotoxicity studies, while primary cortical neurons offer a more physiologically relevant system.
Q4: What are the key assays to assess the neurotoxicity of this compound?
A4: A comprehensive assessment of neurotoxicity should include assays for:
-
Cell Viability: To quantify the dose-dependent effect on cell survival. The MTT assay is a common method for this purpose[3][7].
-
Apoptosis Detection: To determine if cell death is occurring through a programmed pathway. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is a standard method for detecting DNA fragmentation, a hallmark of apoptosis[6].
-
Signaling Pathway Analysis: To investigate the molecular mechanisms. Western blotting for key apoptotic proteins like cleaved caspase-3, Bax, and Bcl-2 can provide insights into the signaling cascade involved[8][9].
Troubleshooting Guides
Troubleshooting Inconsistent Cell Viability (MTT) Assay Results
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells | Uneven cell seeding | Ensure a homogenous cell suspension before seeding. Pipette gently to avoid cell clumping. Allow the plate to sit at room temperature for 15-20 minutes before incubation to allow for even cell settling. |
| Edge effects | Avoid using the outer wells of the 96-well plate as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Low signal or unexpected results | Incorrect cell seeding density | Optimize cell seeding density for your specific cell line and experiment duration. For SH-SY5Y cells, a starting density of 1 x 10^4 to 2 x 10^4 cells/well is often used[3][10]. |
| Interference from the peptide | Run a control with the peptide in cell-free media to check for direct reduction of MTT. | |
| Contamination | Regularly check cell cultures for any signs of microbial contamination. |
Troubleshooting TUNEL Assay for Apoptosis Detection
| Issue | Potential Cause | Troubleshooting Steps |
| High background staining | Excessive enzyme (TdT) concentration | Titrate the TdT enzyme to find the optimal concentration that gives a good signal-to-noise ratio. |
| Over-fixation or over-permeabilization | Optimize fixation and permeabilization times and reagent concentrations. | |
| No or weak signal in positive control | Inactive DNase I | Use a fresh stock of DNase I. Ensure the buffer conditions are optimal for DNase I activity. |
| Insufficient permeabilization | Ensure cells are adequately permeabilized to allow entry of the TdT enzyme. | |
| False-positive results | Necrotic cell death | Necrosis can also lead to DNA fragmentation. Co-stain with a marker of necrosis (e.g., propidium (B1200493) iodide) to differentiate between apoptosis and necrosis. |
Troubleshooting Western Blot for Cleaved Caspase-3
| Issue | Potential Cause | Troubleshooting Steps |
| No cleaved caspase-3 band detected | Insufficient induction of apoptosis | Ensure the concentration of this compound is high enough and the incubation time is sufficient to induce apoptosis. Include a known apoptosis inducer (e.g., staurosporine) as a positive control. |
| Low protein loading | Load a sufficient amount of total protein (typically 20-50 µg) per lane. | |
| Poor antibody quality | Use a validated antibody specific for cleaved caspase-3. | |
| High background on the blot | Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., 5% BSA in TBST). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to optimize the signal-to-noise ratio. |
Quantitative Data Summary
Currently, specific dose-response data for the neurotoxicity of this compound is not extensively published. Researchers should perform dose-response experiments to determine the EC50 for neurotoxicity in their chosen cell model. The following table provides a template for presenting such data.
Table 1: Hypothetical Dose-Response of this compound on Neuronal Cell Viability
| Concentration (µM) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98 ± 4.8 |
| 10 | 85 ± 6.1 |
| 50 | 52 ± 7.3 |
| 100 | 25 ± 4.5 |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for assessing the neurotoxicity of peptides in SH-SY5Y cells.
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Peptide Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the culture medium from the wells and replace it with 100 µL of the peptide solutions or vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
TUNEL Assay for Apoptosis Detection in Primary Cortical Neurons
This protocol provides a general framework for detecting apoptosis in primary neuronal cultures.
-
Cell Culture and Treatment: Culture primary cortical neurons on coverslips. Treat the neurons with high-dose this compound or vehicle control for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
TUNEL Reaction: Wash with PBS and incubate with the TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs) for 60 minutes at 37°C in a humidified chamber, protected from light.
-
Staining and Visualization: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei, while all nuclei will be stained blue with DAPI.
Western Blot for Cleaved Caspase-3, Bax, and Bcl-2
This protocol details the detection of key apoptotic proteins in neuronal cell lysates.
-
Protein Extraction: Treat SH-SY5Y cells with high-dose this compound. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Load 30 µg of protein per lane onto a 12% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, Bax, Bcl-2, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Experimental workflow for assessing the neurotoxicity of this compound.
Caption: Hypothesized apoptotic signaling pathway induced by high-dose this compound.
References
- 1. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galanin receptor subtype GalR2 mediates apoptosis in SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective Effect of the Endogenous Neural Peptide Apelin in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT (Assay protocol [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Agonistic Effects of Galanin (1-13)-Spantide I at Galanin Receptors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of Galanin (1-13)-Spantide I.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also referred to as C7, is a chimeric peptide. It is synthesized by combining the N-terminal 1-13 amino acid fragment of galanin with spantide, a known antagonist of the substance P receptor.[1][2] This design was initially intended to create a galanin receptor antagonist.
Q2: Is this compound an agonist or an antagonist?
The functional activity of this compound is context-dependent, which can be a source of experimental discrepancies. While it can exhibit antagonist properties in numerous in vivo situations, it frequently behaves as a full or partial agonist in vitro when studied in cell lines recombinantly expressing any of the three galanin receptor subtypes (GalR1, GalR2, and GalR3).[3] For instance, it has been shown to have agonistic effects on luteinizing hormone (LH) release.[4]
Q3: What is the receptor binding affinity of this compound?
This compound generally displays high affinity for galanin receptors. A reported dissociation constant (Kd) for spinal galanin receptors is 1.16 nM.[1][5] However, specific affinities for each receptor subtype (GalR1, GalR2, GalR3) can vary.
Troubleshooting Guides
Issue 1: Unexpected Agonistic Activity Observed in an in vitro Assay.
-
Possible Cause: As noted in the literature, this compound often acts as an agonist in recombinant cell line systems.[3] This is a known characteristic of this chimeric ligand and may not represent an experimental artifact.
-
Troubleshooting Steps:
-
Confirm Ligand Identity and Purity: Ensure the correct peptide was used and that its purity is within acceptable limits for your assay.
-
Review Literature: Cross-reference your findings with published studies using similar in vitro systems. It is likely that agonism has been previously reported.
-
Functional Readout Validation: Confirm that your functional assay (e.g., cAMP measurement, calcium flux, or MAPK activation) is performing as expected with known galanin agonists and antagonists.
-
Consider a Different Ligand: If a pure antagonist is required for your experimental question, consider using other chimeric peptides like M35 or M40, although they may also exhibit some context-dependent agonism.[6]
-
Issue 2: Inconsistent Results Between in vivo and in vitro Experiments.
-
Possible Cause: The discrepancy between in vivo antagonism and in vitro agonism is a key feature of this compound and other similar chimeric galanin ligands.[3] This could be due to differences in receptor environment, local concentrations, or interactions with other signaling molecules in a complex biological system.
-
Troubleshooting Steps:
-
Thoroughly Characterize In Vitro Effects: Before moving to in vivo models, fully characterize the dose-response and signaling pathways activated by this compound in your specific cell-based assays.
-
Careful Dose Selection for In Vivo Studies: The effective dose for antagonism in vivo may be different from the concentrations showing agonism in vitro. A thorough dose-response study in vivo is crucial.
-
Measure Relevant In Vivo Endpoints: Ensure that the physiological readouts in your in vivo model are directly relevant to the galanin system and the specific question being addressed.
-
Issue 3: Difficulty in Detecting a Signal in a GalR3 Functional Assay.
-
Possible Cause: GalR3 has been reported to have poor cell surface expression in some recombinant systems, which can make it challenging to develop robust cell-based functional assays.[7]
-
Troubleshooting Steps:
-
Optimize Cell Line and Expression System: Test different host cell lines and expression vectors to improve GalR3 cell surface trafficking.
-
Use Modified Receptors: Consider using a modified GalR3, such as a chimera with the C-terminus of GalR1, which has been shown to improve cell surface expression while maintaining wild-type pharmacology.[7]
-
Employ Sensitive Assay Technologies: Utilize highly sensitive readout technologies like cAMP biosensors or label-free impedance-based assays to detect signaling from low-expressing receptors.[7]
-
Quantitative Data Summary
Table 1: Binding Affinity of this compound
| Ligand | Receptor | Preparation | Affinity (Kd) | Reference |
| This compound | Spinal Galanin Receptor | Not Specified | 1.16 nM | [1][5] |
Table 2: Comparative Binding Affinities of Other Galanin Ligands
| Ligand | Receptor | Affinity (Ki/IC50) | Reference |
| Galanin (swine) | human GalR1 | pKi 9.63 | [5] |
| rat GalR1 | pKi 9.49 | [5] | |
| human GalR2 | pKi 9.02 | [5] | |
| rat GalR2 | pKi 8.98 | [5] | |
| human GalR3 | pKi 8.01 | [5] | |
| rat GalR3 | pKi 8.14 | [5] | |
| Galanin (1-29) (rat, mouse) | GalR1 | Ki 0.98 nM | [5] |
| GalR2 | Ki 1.48 nM | [5] | |
| GalR3 | Ki 1.47 nM | [5] | |
| M35 | human GalR1 | Ki 0.11 nM | [5] |
| human GalR2 | Ki 2.0 nM | [5] | |
| Galanin-Like Peptide (porcine) | GalR1 | IC50 4.3 nM | [5] |
| GalR2 | IC50 0.24 nM | [5] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Galanin Receptors
This protocol is a generalized procedure based on standard receptor binding assays.
-
Membrane Preparation:
-
Culture cells stably expressing the galanin receptor of interest (GalR1, GalR2, or GalR3).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add a fixed amount of cell membrane preparation (e.g., 10-50 µg protein).
-
Add a fixed concentration of radiolabeled galanin (e.g., [125I]-galanin) to a final concentration near its Kd.
-
Add increasing concentrations of the competitor ligand (e.g., this compound).
-
For non-specific binding determination, include wells with a high concentration of unlabeled galanin (e.g., 1 µM).
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C).
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay for GalR1 and GalR3 Activation
This protocol outlines a method to measure the inhibition of adenylyl cyclase activity.
-
Cell Culture and Plating:
-
Culture cells stably expressing GalR1 or GalR3 in a suitable medium.
-
Plate the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or assay buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of this compound or a known agonist.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin (B1673556) (e.g., 1-10 µM).
-
Incubate for a specified time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the agonist concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) values using non-linear regression analysis of the dose-response curve.
-
Visualizations
Caption: Signaling pathways of Galanin Receptors (GalR1, GalR2, and GalR3).
Caption: General experimental workflow for characterizing this compound activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Galanin Receptors [sigmaaldrich.com]
- 4. karger.com [karger.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding of Galanin (1-13)-Spantide I
Welcome to the technical support center for Galanin (1-13)-Spantide I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and to offer troubleshooting support for experiments involving this chimeric peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a synthetic chimeric peptide. It is composed of the N-terminal 1-13 amino acid fragment of galanin and spantide, a substance P receptor antagonist.[1] This design allows it to act as a potent galanin receptor antagonist.[2]
Q2: What is the primary application of this compound?
A2: this compound is primarily used in research to study the physiological roles of galanin and its receptors. Given its antagonistic properties, it is a valuable tool for investigating processes modulated by galanin signaling, such as pain transmission, neuroendocrine regulation, and feeding behavior.[3]
Q3: What is the binding affinity of this compound for galanin receptors?
A3: this compound exhibits a high affinity for spinal galanin receptors, with a reported dissociation constant (Kd) of 1.16 nM.[3] It is a potent antagonist at these receptors.[2]
Q4: What is non-specific binding (NSB) and why is it a concern with this compound?
A4: Non-specific binding refers to the adherence of this compound to surfaces other than its intended target, the galanin receptors. This can include binding to labware (e.g., microplates, pipette tips), other proteins, or cellular components. NSB is a concern because it can lead to inaccurate experimental results, including artificially high background signals and reduced sensitivity in binding assays. Peptides, due to their physicochemical properties, can be prone to NSB.
Q5: How can I minimize non-specific binding of this compound in my experiments?
A5: Minimizing NSB requires a multi-faceted approach that involves optimizing your experimental conditions. Key strategies include:
-
Choice of Assay Buffer: Modifying the pH and ionic strength of your buffer can significantly impact NSB.
-
Use of Blocking Agents: Incorporating blocking agents like Bovine Serum Albumin (BSA) can saturate non-specific binding sites on surfaces.
-
Selection of Labware: Using low-binding microplates and pipette tips can physically reduce the available surfaces for NSB.
-
Inclusion of Detergents: Low concentrations of non-ionic detergents, such as Tween-20, can help to reduce hydrophobic interactions that contribute to NSB.
Troubleshooting Guide
This guide addresses common issues related to non-specific binding of this compound in a question-and-answer format.
Problem 1: High background signal in my binding assay.
-
Question: I am observing a high background signal in my radioligand binding assay, which I suspect is due to non-specific binding of this compound. What are the likely causes and how can I troubleshoot this?
-
Answer: High background is a classic sign of significant non-specific binding. Here are the potential causes and recommended solutions:
-
Inadequate Blocking: The blocking agent you are using may not be sufficient to saturate all non-specific sites.
-
Solution: Increase the concentration of your blocking agent. For example, if you are using 1% BSA, try increasing it to 3% or 5%. You can also extend the blocking incubation time.
-
-
Suboptimal Buffer Conditions: The pH or ionic strength of your assay buffer may be promoting non-specific interactions.
-
Solution: Systematically vary the pH of your binding buffer to determine the optimal condition for specific binding. Additionally, increasing the salt concentration (e.g., NaCl) can help to disrupt electrostatic interactions that contribute to NSB.[4]
-
-
Hydrophobic Interactions: The peptide may be binding non-specifically to hydrophobic surfaces of your labware.
-
Solution: Include a low concentration (typically 0.01% to 0.1%) of a non-ionic detergent like Tween-20 or Triton X-100 in your wash buffers.
-
-
Problem 2: Inconsistent results and poor reproducibility between experiments.
-
Question: My binding data for this compound is not consistent across different experiments. What could be causing this variability?
-
Answer: Poor reproducibility is often linked to uncontrolled variables that affect non-specific binding. Consider the following:
-
Variable Adsorption to Labware: If you are not using low-binding plastics, the amount of peptide lost to the surfaces of tubes and plates can vary between experiments.
-
Solution: Consistently use pre-coated or low-binding microplates and pipette tips for all experiments. Pre-treating plates with a blocking solution before adding your reagents can also help.
-
-
Peptide Aggregation: this compound, like many peptides, may form aggregates that can lead to inconsistent binding.
-
Solution: Ensure the peptide is fully dissolved in the appropriate solvent before diluting it into your assay buffer. Briefly vortexing or sonicating the peptide stock solution may help to break up aggregates.
-
-
Buffer Preparation: Inconsistencies in buffer preparation can lead to variations in pH and ionic strength.
-
Solution: Prepare fresh buffers for each experiment and verify the pH before use. Use a consistent source of reagents.
-
-
Quantitative Data on Factors Affecting Non-Specific Binding
The following tables summarize the impact of common experimental variables on peptide binding. While specific data for this compound is limited, these general principles are highly applicable.
Table 1: Effect of BSA Concentration on Non-Specific Binding of Peptides
| BSA Concentration | Expected Impact on Non-Specific Binding | Recommendations |
| 0.1% - 1% | Significant reduction in NSB by blocking available sites on plasticware.[5] | Start with 1% BSA in your assay and wash buffers. This is often sufficient for many applications.[6] |
| > 1% - 5% | Further reduction in NSB, particularly for "sticky" peptides or in assays with low signal-to-noise ratios. | Consider increasing the BSA concentration if high background persists with 1% BSA. |
| 0% (No BSA) | High risk of significant non-specific binding to labware, leading to inaccurate results. | Not recommended unless the assay has been specifically optimized and validated without a blocking agent. |
Table 2: Influence of NaCl Concentration on Peptide Binding
| NaCl Concentration | Expected Impact on Binding | Recommendations |
| Low (e.g., < 100 mM) | May increase non-specific binding due to electrostatic interactions between the charged peptide and surfaces. | Generally not recommended unless specific binding is shown to be optimal at low ionic strength. |
| Physiological (e.g., 150 mM) | Often provides a good balance between minimizing non-specific electrostatic interactions and maintaining specific binding.[1][7] | A good starting point for most binding assays. |
| High (e.g., > 250 mM) | Can further reduce non-specific electrostatic interactions, but may also decrease specific binding affinity.[4] | Can be used to troubleshoot high background, but the effect on specific binding should be carefully validated. |
Table 3: Impact of pH on Galanin Receptor Binding
| pH Range | Expected Impact on Binding | Recommendations |
| Acidic (pH < 6.5) | May alter the charge of both the peptide and the receptor, potentially increasing or decreasing binding depending on the specific isoelectric points. | Test a range of acidic pH values only if standard physiological pH is not optimal. |
| Physiological (pH 7.0 - 7.5) | Generally the optimal range for most receptor-ligand interactions, mimicking in vivo conditions. | Start with a buffer at pH 7.4 for initial experiments. |
| Alkaline (pH > 8.0) | Can alter the conformation of the peptide and/or receptor, potentially leading to reduced binding or denaturation. | Generally not recommended unless there is specific evidence to suggest improved binding at alkaline pH. |
Experimental Protocols
Protocol 1: Radioligand Competition Binding Assay for Galanin Receptors
This protocol provides a general framework for a radioligand competition binding assay using a radiolabeled galanin analog and unlabeled this compound as the competitor.
Materials:
-
Cell membranes expressing the galanin receptor of interest (e.g., from transfected cell lines).
-
Radiolabeled galanin ligand (e.g., [¹²⁵I]-galanin).
-
Unlabeled this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4.[8]
-
Wash Buffer: 50 mM Tris-HCl, 500 mM NaCl, pH 7.4.[8]
-
96-well low-binding microplates.
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Thaw the cell membranes on ice and resuspend them in ice-cold Binding Buffer to a final concentration of 10-20 µg of protein per well.
-
Assay Setup: In a 96-well low-binding microplate, add the following in a final volume of 200 µL:
-
50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled galanin (for non-specific binding).
-
50 µL of a serial dilution of unlabeled this compound.
-
50 µL of radiolabeled galanin ligand at a concentration close to its Kd.
-
50 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The specific binding is calculated by subtracting the non-specific binding from the total binding. The Ki value can then be calculated using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Galanin Receptor Signaling Pathways
Galanin receptors (GALR1, GALR2, and GALR3) are G-protein coupled receptors (GPCRs) that initiate distinct downstream signaling cascades upon activation.
Caption: Galanin receptor downstream signaling pathways.
Experimental Workflow for Minimizing Non-Specific Binding
A logical workflow is essential for systematically identifying and mitigating the sources of non-specific binding in your experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. ChemiSCREEN Membrane Preparation Recombinant Human GAL2 Galanin Receptor | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Troubleshooting Galanin (1-13)-Spantide I in Binding Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Galanin (1-13)-Spantide I in binding assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a chimeric peptide antagonist of galanin receptors. It is composed of the N-terminal 1-13 amino acid fragment of galanin, which provides affinity for galanin receptors, and Spantide, a substance P receptor antagonist.[1][2] This chimeric structure is designed to block the effects of endogenous galanin.
Q2: What is the reported binding affinity of this compound?
This compound has a high affinity for spinal galanin receptors, with a reported dissociation constant (Kd) of 1.16 nM.[1][2] Specific inhibitory constant (Ki) values for each galanin receptor subtype (GalR1, GalR2, and GalR3) are not consistently reported across literature, but it is known to act as an antagonist at these receptors.[3]
Q3: How should I dissolve and store this compound?
Due to the peptide nature of this compound, it may have limited solubility in aqueous solutions alone. It is recommended to first dissolve the lyophilized peptide in a small amount of an organic solvent like DMSO or acetonitrile, and then dilute it to the desired concentration with your assay buffer. For storage, it is best to aliquot the reconstituted peptide to avoid repeated freeze-thaw cycles and store at -20°C or below.
Q4: Can this compound exhibit agonist activity?
Yes, it has been observed that some chimeric peptide antagonists, including those related to galanin, can exhibit partial or full agonist activity in certain in vitro systems, particularly in cell lines overexpressing a single receptor subtype.[3] It is crucial to characterize the activity of this compound in your specific assay system, for example, by performing a functional assay (e.g., cAMP measurement for GalR1/3 or calcium flux for GalR2) in the absence of the native ligand.
Troubleshooting Guide
Problem 1: High Non-Specific Binding
High non-specific binding can mask the specific binding signal, leading to inaccurate determination of affinity and potency.
| Possible Cause | Recommended Solution |
| Peptide Adsorption | Peptides can stick to plasticware and filter membranes. Pre-treat plates with a blocking agent like bovine serum albumin (BSA). For filtration assays, pre-soak filters in a solution such as 0.3% polyethylenimine (PEI). Consider using low-binding plates and tubes. |
| Inadequate Blocking | The blocking agent in your assay buffer (e.g., BSA) may be at a suboptimal concentration. Titrate the concentration of the blocking agent (e.g., 0.1% to 1% BSA) to find the optimal balance between reducing non-specific binding and not interfering with specific binding. |
| Inefficient Washing | Unbound peptide may not be sufficiently removed. Increase the number and/or volume of washes with ice-cold wash buffer. Ensure the wash is performed quickly to minimize dissociation of specifically bound ligand. |
| Incorrect Buffer Composition | The pH and ionic strength of your buffer can influence non-specific interactions. Optimize the pH and salt concentration of your binding and wash buffers. |
Problem 2: Low or No Specific Binding Signal
A weak or absent signal can prevent the determination of binding parameters.
| Possible Cause | Recommended Solution |
| Peptide Degradation | Peptides are susceptible to degradation by proteases. Add a broad-spectrum protease inhibitor cocktail to your membrane preparation and binding buffer. Ensure proper storage of the peptide. |
| Poor Peptide Solubility | The peptide may not be fully dissolved, leading to a lower effective concentration. Ensure complete dissolution by first using a small amount of organic solvent (e.g., DMSO) before dilution in aqueous buffer. Visually inspect the solution for precipitates. |
| Incorrect Assay Conditions | The incubation time may not be sufficient to reach equilibrium. Determine the association and dissociation rates (Kon and Koff) in a kinetic experiment to establish the optimal incubation time. Also, ensure the incubation temperature is appropriate for receptor stability. |
| Low Receptor Expression | The density of galanin receptors in your cell or tissue preparation may be too low. Use a cell line with higher receptor expression or a tissue known to have high galanin receptor density. Confirm receptor expression levels by Western blot or qPCR. |
Problem 3: Inconsistent or Irreproducible Results
Variability between experiments can undermine the reliability of your findings.
| Possible Cause | Recommended Solution |
| Peptide Aggregation | Peptides can aggregate, leading to variability in the active concentration. After reconstitution, centrifuge the peptide solution at high speed and use the supernatant for your experiments. |
| Repeated Freeze-Thaw Cycles | This can lead to peptide degradation and aggregation. Aliquot the peptide into single-use volumes after reconstitution to avoid multiple freeze-thaw cycles. |
| Assay Drift | In plate-based assays, temperature or incubation time gradients can occur. Ensure consistent incubation conditions for all wells. Consider a staggered addition of reagents to minimize timing differences. |
| Radioligand Issues | If using a radiolabeled ligand, ensure its purity and specific activity are within the recommended range. Old radioligands can lead to increased background and lower specific binding. |
Quantitative Data Summary
The following table summarizes the binding affinities (Ki in nM) of galanin and related chimeric peptides for the three galanin receptor subtypes. Data for this compound is often reported for mixed spinal receptors rather than individual subtypes.
| Ligand | GalR1 (Ki, nM) | GalR2 (Ki, nM) | GalR3 (Ki, nM) | Reference |
| Galanin (human) | ~0.1-1.0 | ~0.2-2.0 | ~1.5 | [1][4] |
| This compound | Not specified | Not specified | Not specified | Kd ~1.16 nM for spinal receptors[1][2] |
| M35 (Galanin(1-13)-bradykinin(2-9)amide) | 0.11 | 2.0 | Not specified | [1] |
| M40 (Galanin(1-13)-Pro-Pro-(Ala-Leu)2-Ala amide) | High Affinity | Moderate Affinity | Not specified | [5] |
| M15 (Galantide) | High Affinity | High Affinity | Not specified | [5] |
Experimental Protocols
Competitive Radioligand Binding Assay Protocol
This protocol provides a general framework for a competitive binding assay using [¹²⁵I]galanin as the radioligand and this compound as the competitor.
1. Materials:
- Membrane preparation from cells or tissue expressing galanin receptors.
- [¹²⁵I]galanin (Radioligand).
- This compound (Competitor).
- Unlabeled Galanin (for determination of non-specific binding).
- Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- Protease Inhibitor Cocktail.
- 96-well plates (low-binding recommended).
- Glass fiber filters (e.g., GF/B or GF/C), pre-soaked in 0.3-0.5% PEI.
- Filtration apparatus.
- Gamma counter.
2. Procedure:
- Prepare Reagents:
- Thaw all reagents and keep them on ice.
- Prepare serial dilutions of this compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
- Prepare a solution of [¹²⁵I]galanin in assay buffer at a concentration close to its Kd (typically 0.1-0.5 nM).
- Prepare a high concentration of unlabeled galanin (e.g., 1 µM) in assay buffer for determining non-specific binding.
- Resuspend the membrane preparation in assay buffer containing protease inhibitors. The optimal protein concentration should be determined empirically but is often in the range of 10-50 µg per well.
3. Data Analysis:
- Calculate the specific binding by subtracting the non-specific binding (counts from wells with excess unlabeled galanin) from the total binding and the competition binding counts.
- Plot the specific binding as a function of the log concentration of this compound.
- Use a non-linear regression analysis program (e.g., Prism) to fit the data to a one-site competition model to determine the IC₅₀ value.
- Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
References
Improving the efficacy of Galanin (1-13)-Spantide I in experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficacy of experiments involving Galanin (1-13)-Spantide I. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as C7, is a chimeric peptide created by fusing the N-terminal fragment of galanin (amino acids 1-13) with Spantide I, a known substance P receptor antagonist.[1][2][3] Its primary function is to act as a competitive antagonist at galanin receptors (GALRs), thereby blocking the biological effects of the neuropeptide galanin.[1][2][3] It exhibits a high affinity for spinal galanin receptors, with a reported dissociation constant (Kd) of 1.16 nM.[2][3][4]
Q2: What are the different galanin receptor subtypes and their signaling pathways?
There are three main galanin receptor subtypes, all of which are G-protein coupled receptors (GPCRs):
-
GALR1: Primarily couples to the Gi/o pathway, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
-
GALR2: Mainly couples to the Gq/11 pathway, which activates phospholipase C, resulting in the production of inositol (B14025) triphosphate (IP3) and an increase in intracellular calcium (Ca2+) levels.
-
GALR3: Similar to GALR1, it predominantly signals through the Gi/o pathway, inhibiting adenylyl cyclase.
Q3: Are there potential off-target effects of this compound I should be aware of?
Yes. Due to its composition, which includes the Spantide I moiety, this compound can also act as an antagonist at neurokinin (NK) receptors, particularly NK1 and NK2. Spantide I itself is a selective NK1 receptor antagonist. This can lead to confounding results if the experimental system expresses these receptors. It is crucial to consider and control for these potential off-target effects.
Q4: Can this compound exhibit agonist-like activity?
While primarily an antagonist, some studies have reported that under certain conditions, particularly at higher concentrations, chimeric galanin receptor ligands can exhibit partial agonist activity.[5] For instance, the related antagonist M40 has been noted to have weak partial agonist activity at peripheral GALR2 receptors at doses greater than 100 nM. Researchers should be mindful of this possibility and include appropriate controls to distinguish between antagonist and potential agonist effects.
Q5: What is the recommended storage and handling for this compound?
For long-term storage, lyophilized this compound should be stored at -20°C. Once reconstituted, it is recommended to aliquot the solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptide solutions may be susceptible to degradation, so using freshly prepared solutions is ideal for obtaining reproducible results.
Quantitative Data: Ligand Binding Affinities
The following table summarizes the binding affinities (Ki, IC50, or Kd) of this compound and other relevant compounds at galanin and neurokinin receptors. This data is essential for designing experiments and interpreting results.
| Ligand | Receptor | Affinity (nM) | Notes |
| This compound (C7) | Spinal Galanin Receptors | Kd = 1.16 | High affinity antagonist. |
| M35 | Human GALR1 | Ki = 0.11 | High-affinity antagonist.[6][7] |
| Human GALR2 | Ki = 2.0 | [6][7] | |
| Rin m 5F cell membranes | Kd = 0.3 ± 0.1 and 520 ± 30 | Shows two binding sites.[8] | |
| M40 | GALR1 | Ki = 1.82 | Potent, non-selective antagonist. |
| GALR2 | Ki = 5.1 | ||
| Rat Brain Membranes | IC50 = 3 - 15 | [2] | |
| Spantide I | NK1 | Ki = 230 | Selective NK1 antagonist. |
| NK2 | Ki = 8150 | ||
| Galanin (rat, 1-29) | GALR1 | Ki = 1.0 | Endogenous ligand.[9] |
| GALR2 | Ki = 1.5 | [9] | |
| GALR3 | Ki = 1.5 | [9] |
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent or no antagonist effect | Peptide Degradation: The peptide may have degraded due to improper storage or handling. | - Use a fresh vial of the peptide. - Aliquot the reconstituted peptide to avoid multiple freeze-thaw cycles. - Confirm peptide integrity via analytical methods like HPLC if possible. |
| Incorrect Concentration: Errors in calculating or preparing the working solution. | - Recalculate the required concentration and prepare a fresh solution. - Consider having the stock solution's concentration verified. | |
| Low Receptor Expression: The cell line or tissue may not express sufficient levels of galanin receptors. | - Verify receptor expression using techniques like qPCR, Western blot, or radioligand binding. - Consider using a cell line known to express high levels of the target galanin receptor subtype. | |
| Assay Conditions: Suboptimal assay buffer, incubation time, or temperature. | - Optimize assay conditions systematically. Refer to established protocols for similar GPCRs. - Ensure the pH and ionic strength of the buffer are appropriate. | |
| Apparent Agonist Activity | Partial Agonism: The compound may be acting as a partial agonist, especially at higher concentrations. | - Perform a full dose-response curve to characterize the activity. - Compare the maximal effect to that of a known full agonist. - This is a known characteristic of some chimeric galanin antagonists.[5] |
| Contamination: The peptide stock may be contaminated with an agonist. | - Test a new batch or lot of the peptide. - Include a "vehicle-only" control to rule out contamination of the assay buffer. | |
| High Background Signal | Non-specific Binding: The peptide may be binding to other components in the assay system. | - Include a non-specific binding control in binding assays (e.g., a high concentration of unlabeled ligand). - Optimize blocking steps and washing procedures in immunoassays. |
| Off-Target Effects: The spantide moiety is binding to neurokinin receptors. | - Use cell lines that do not express NK1 or NK2 receptors. - Include a known NK1/NK2 antagonist as a control to see if the observed effect is blocked. | |
| Cell Viability Issues | Neurotoxicity: High concentrations of this compound have been reported to be neurotoxic. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) at the concentrations used in your experiment. - Use the lowest effective concentration of the antagonist. |
| Solvent Toxicity: The solvent used to dissolve the peptide may be toxic to the cells. | - Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level of your cells (typically <0.5%). - Include a solvent control in all experiments. |
Experimental Protocols & Visualizations
Galanin Receptor Signaling Pathways
Galanin receptors mediate their effects through distinct G-protein signaling cascades. GALR1 and GALR3 are primarily coupled to Gi/o, leading to an inhibition of cAMP production. In contrast, GALR2 is coupled to Gq/11, which stimulates the production of IP3 and the release of intracellular calcium.
Experimental Workflow: Evaluating Antagonist Efficacy
A typical workflow for assessing the efficacy of this compound involves cell-based functional assays that measure the downstream signaling of galanin receptors.
References
- 1. Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Peptide Competition Assay (PCA) Protocol | Rockland [rockland.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. innopep.com [innopep.com]
- 9. diva-portal.org [diva-portal.org]
Galanin (1-13)-Spantide I degradation and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Galanin (1-13)-Spantide I. The information is designed to help you anticipate and resolve issues related to the degradation of this chimeric peptide during your experiments.
Troubleshooting Guides
This section addresses specific problems you might encounter with this compound stability.
Problem 1: Rapid Loss of Peptide Activity in In Vitro Assays (e.g., cell culture)
-
Symptom: You observe a diminished or complete loss of the expected biological effect of this compound shortly after adding it to your cell culture medium or buffer.
-
Possible Cause: Enzymatic degradation by proteases and peptidases present in the experimental medium (e.g., secreted by cells or present in serum supplements).
-
Solution:
-
Supplement with Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your cell culture medium or assay buffer immediately before introducing the peptide.
-
Use Serum-Free or Reduced-Serum Medium: If your experimental design allows, switch to a serum-free medium or reduce the serum concentration to minimize the presence of exogenous proteases.
-
Minimize Incubation Time: If possible, reduce the duration of the experiment to limit the exposure of the peptide to degradative enzymes.
-
Optimize Peptide Concentration: Ensure you are using a sufficient concentration of the peptide to account for some expected degradation.
-
Problem 2: Inconsistent Results Between Experimental Replicates
-
Symptom: You observe high variability in the biological activity of this compound across identical experimental setups.
-
Possible Cause: Inconsistent handling and storage of the peptide stock solution, leading to variable degradation before it is even added to the experiment.
-
Solution:
-
Aliquot Stock Solutions: Upon reconstitution, immediately aliquot the this compound stock solution into single-use volumes and store them at -80°C.
-
Avoid Repeated Freeze-Thaw Cycles: Use a fresh aliquot for each experiment to prevent degradation from repeated temperature changes.
-
Use High-Quality Solvents: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a recommended buffer.
-
Problem 3: Suspected Peptide Degradation During Sample Processing for Analysis (e.g., HPLC, MS)
-
Symptom: You are unable to detect the intact peptide or observe multiple unexpected peaks during analytical procedures.
-
Possible Cause: The peptide is degrading after the experiment is complete but before or during the analytical measurement.
-
Solution:
-
Immediate Quenching: At the end of your experiment, immediately stop enzymatic activity by adding a quenching solution, such as a 2:1 mixture of acetonitrile (B52724) and ethanol, and placing the samples on ice or at -20°C.
-
Acidification: For mass spectrometry analysis, acidifying the sample with trifluoroacetic acid (TFA) can also help to inactivate many proteases.
-
Maintain Low Temperatures: Keep your samples on ice or at 4°C throughout the sample preparation process for analysis.
-
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation pathways for this compound?
A1: this compound, as a chimeric peptide, is susceptible to degradation at several points:
-
N-terminus: The N-terminal Glycine can be cleaved by aminopeptidases.
-
C-terminus: The C-terminal Leucine can be a target for carboxypeptidases.
-
Internal Cleavage: The peptide backbone can be cleaved by endopeptidases. Studies on the N-terminal fragment of galanin have identified cleavage sites between Leu4-Asn5 and Asn5-Ser6. The spantide portion of the chimera may also contain sequences susceptible to cleavage.
Q2: Which enzymes are likely to degrade this compound?
A2: A variety of proteases can degrade this peptide, including:
-
Serine proteases: (e.g., trypsin, chymotrypsin)
-
Cysteine proteases: (e.g., papain, cathepsins)
-
Metalloproteases: (e.g., thermolysin)
-
Aminopeptidases and Carboxypeptidases
The specific enzymes will depend on the experimental system (e.g., cell type, presence of serum).
Q3: How can I prevent the degradation of this compound?
A3: Several strategies can be employed:
-
Proper Storage: Store the lyophilized peptide at -20°C or -80°C. After reconstitution, store aliquots at -80°C.
-
Careful Handling: Avoid repeated freeze-thaw cycles.
-
Use of Inhibitors: In in vitro experiments, add a protease inhibitor cocktail to your solutions.
-
Chemical Modifications: For long-term or in vivo studies, consider custom synthesis of a modified version of the peptide. Common stabilizing modifications include:
-
N-terminal acetylation and C-terminal amidation: To block exopeptidases.
-
D-amino acid substitution: Replacing L-amino acids at known cleavage sites with their D-isomers to prevent enzyme recognition.
-
PEGylation: To increase the size and shield the peptide from enzymes.
-
Q4: What is the expected half-life of this compound?
A4: The exact half-life of this compound has not been widely published and will vary significantly depending on the experimental conditions (e.g., in buffer vs. in plasma). However, studies on the parent galanin peptide and its fragments indicate a relatively short half-life in biological matrices. For example, galanin(1-16) has a half-life of approximately 28 minutes in a hypothalamic membrane preparation. Chemically stabilized analogs of galanin have shown dramatically increased half-lives in rat serum, from minutes to over 10 hours.
Quantitative Data Summary
The following tables summarize key data related to the stability of galanin fragments and the efficacy of stabilization strategies for galanin analogs.
Table 1: Half-life of Galanin Peptides in a Hypothalamic Membrane Preparation
| Peptide | Half-life (minutes) |
| Galanin(1-29) | 100 |
| Galanin(1-16) | 28 |
Table 2: Impact of Chemical Modification on the Half-life of a Galanin Analog (Gal-B2) in Rat Serum
| Peptide | Modification | Half-life in 25% Rat Serum |
| Galanin Analog | Unmodified | 7 minutes |
| Gal-B2 | Lipidization and Cationization | 9.4 hours |
| [N-Me, des-Sar]Gal-B2 | N-terminal Methylation | >10 hours |
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Biological Fluids (e.g., Plasma, Serum, Cell Culture Supernatant)
-
Preparation:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., sterile water).
-
Thaw the biological fluid (e.g., human plasma) and pre-warm to 37°C.
-
-
Incubation:
-
Add the this compound stock solution to the pre-warmed biological fluid to achieve the final desired concentration.
-
Incubate the mixture at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the enzymatic reaction by adding two volumes of a cold ( -20°C) 1:1 acetonitrile/ethanol solution.
-
Vortex the mixture and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
-
Sample Preparation for Analysis:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant for analysis.
-
-
Analysis:
-
Analyze the supernatant using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the amount of intact this compound remaining at each time point.
-
The percentage of intact peptide at each time point is calculated relative to the amount at time 0.
-
Protocol 2: Identification of Degradation Products using Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: Follow steps 1-4 of Protocol 1.
-
LC-MS/MS Analysis:
-
Inject the supernatant from the quenched and centrifuged samples into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the peptide fragments using a suitable C18 column and a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using the mass spectrometer in data-dependent acquisition mode to obtain MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw data to identify the masses of the parent peptide and any degradation products.
-
Analyze the MS/MS spectra of the degradation products to determine their amino acid sequences and identify the specific cleavage sites in the original this compound sequence.
-
Visualizations
Caption: Potential enzymatic degradation pathways for this compound.
Caption: Workflow for assessing peptide stability and identifying degradation products.
Caption: Key strategies to prevent the degradation of this compound.
Interpreting unexpected results with Galanin (1-13)-Spantide I
Welcome to the technical support center for Galanin (1-13)-Spantide I. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting unexpected results and troubleshooting experiments involving this complex chimeric peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as C7, is a synthetic chimeric peptide. It is constructed by fusing the N-terminal fragment of galanin (amino acids 1-13) with spantide I, a known antagonist of the substance P receptor (NK1 receptor).[1] It is primarily used as a galanin receptor antagonist.
Q2: What are the known targets of this compound?
A2: The primary targets are the galanin receptors (GalR1, GalR2, and GalR3). However, due to its composition, it also has the potential to interact with substance P (NK1) receptors. Its affinity for spinal galanin receptors is reported to be high.[1]
Q3: I am observing agonist-like effects with this compound, even though it's described as an antagonist. Why is this happening?
A3: This is a documented phenomenon. While primarily an antagonist, this compound has been reported to exhibit partial agonist activity in some experimental systems. This can be dependent on the receptor subtype expressed in your system, the concentration of the peptide used, and the specific signaling pathway being measured. For instance, agonistic effects have been observed in studies on luteinizing hormone release.
Q4: My results are inconsistent across different experiments. What could be the cause?
A4: Inconsistency can arise from several factors:
-
Peptide Stability: Ensure proper storage and handling of the peptide to avoid degradation.
-
Concentration-Dependent Effects: The pharmacological profile of this compound can change with concentration. What is antagonistic at one dose may show partial agonism at another.
-
Receptor Subtype Expression: The relative expression levels of GalR1, GalR2, and GalR3 in your model system will significantly influence the observed effects, as these receptors can couple to different signaling pathways.
-
Off-Target Effects: Interaction with substance P receptors could be influencing your results, especially if your system expresses these receptors.
Q5: Are there any known toxic effects of this compound?
A5: Yes, neurotoxic effects have been reported at high doses in in vivo studies, specifically in the rat spinal cord.[2] It is crucial to perform dose-response experiments to identify a therapeutic or experimental window that avoids toxicity.
Troubleshooting Guides
Issue 1: Unexpected Agonist Activity
Symptoms:
-
Instead of inhibiting the galanin-induced response, this compound potentiates it or elicits a response on its own.
-
Activation of downstream signaling pathways (e.g., ERK phosphorylation, intracellular calcium increase) in the absence of a known galanin agonist.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Partial Agonism | 1. Perform a full dose-response curve: Determine if the effect is concentration-dependent. Partial agonism may only be apparent at higher concentrations. 2. Characterize the signaling pathway: Investigate which downstream effectors are being activated. This can help determine which receptor subtype is mediating the agonist effect. |
| Receptor Subtype Heterogeneity | 1. Profile receptor expression: Use qPCR or Western blotting to determine the relative abundance of GalR1, GalR2, and GalR3 in your experimental model. 2. Use subtype-selective ligands: Compare the effects of this compound with more selective agonists/antagonists for each GalR subtype to dissect the pharmacology. |
| Off-Target Effects (NK1 Receptor) | 1. Test for substance P receptor involvement: Use a selective NK1 receptor antagonist in conjunction with this compound to see if the unexpected agonist effect is blocked. 2. Use a cell line with and without NK1R: If possible, compare the effects in a cell line that does not express the NK1 receptor. |
Issue 2: Lack of Expected Antagonist Activity
Symptoms:
-
This compound fails to inhibit the response to a galanin agonist.
-
No effect is observed even at high concentrations of the peptide.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step |
| Peptide Degradation | 1. Verify peptide integrity: Use a fresh stock of the peptide. If possible, verify its integrity via mass spectrometry. 2. Proper storage: Ensure the peptide is stored at the recommended temperature and protected from light and moisture. |
| Incorrect Concentration | 1. Confirm calculations and dilutions: Double-check all calculations for preparing your working solutions. 2. Perform a dose-response of the antagonist: Test a wide range of this compound concentrations against a fixed concentration of the galanin agonist. |
| Experimental System Insensitivity | 1. Confirm agonist response: Ensure you have a robust and reproducible response to your galanin agonist. 2. Optimize assay conditions: Factors such as cell density, incubation time, and buffer composition can affect the assay window. |
| Receptor Subtype Specificity | The affinity of this compound may vary between GalR subtypes. If your system predominantly expresses a subtype for which it has low affinity, its antagonist potency will be reduced. |
Data Presentation
Table 1: Binding Affinity of this compound and Related Ligands
| Ligand | Receptor | Affinity (Kd or Ki) | Species | Reference |
| This compound | Spinal Galanin Receptor | 1.16 nM (Kd) | Rat | [1] |
| Galanin | GalR1 | ~0.1 - 1 nM (Ki) | Human/Rat | [3] |
| Galanin | GalR2 | ~0.5 - 2 nM (Ki) | Human/Rat | [3] |
| Galanin | GalR3 | ~1 - 10 nM (Ki) | Human/Rat | |
| Spantide I | NK1 Receptor | ~1 - 10 nM (Ki) |
Note: Specific Ki values for this compound at each of the cloned GalR subtypes are not consistently reported in the literature. Researchers may need to determine these values empirically in their system of interest.
Experimental Protocols
Radioligand Binding Assay for Galanin Receptors
This protocol is a general guideline for a competitive binding assay to determine the affinity of this compound for galanin receptors.
Materials:
-
Cell membranes prepared from cells expressing the galanin receptor of interest (GalR1, GalR2, or GalR3).
-
Radiolabeled galanin (e.g., 125I-Galanin).
-
This compound.
-
Unlabeled galanin (for determining non-specific binding).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from transfected cells or tissues known to express the target receptor.
-
Assay Setup: In a 96-well plate, add the following in order:
-
Binding buffer.
-
Increasing concentrations of unlabeled this compound.
-
A fixed concentration of radiolabeled galanin (typically at or below its Kd).
-
Cell membranes (protein concentration should be optimized).
-
For total binding, add binding buffer instead of the competitor.
-
For non-specific binding, add a high concentration of unlabeled galanin.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 and subsequently the Ki value.
cAMP Functional Assay for GalR1/GalR3 Receptors
This protocol is designed to measure the inhibition of adenylyl cyclase activity, a hallmark of Gi/o-coupled receptors like GalR1 and GalR3.
Materials:
-
CHO or HEK293 cells stably expressing GalR1 or GalR3.
-
Galanin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate at an optimized density and allow them to attach overnight.
-
Pre-incubation with Antagonist: Replace the culture medium with assay buffer containing various concentrations of this compound. Incubate for a sufficient time (e.g., 15-30 minutes) to allow binding.
-
Stimulation: Add a fixed concentration of galanin (typically EC80) and a fixed concentration of forskolin to each well. Forskolin is used to stimulate cAMP production, creating a window for measuring inhibition.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (e.g., 30 minutes).
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of your chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration to determine its IC50 for the inhibition of the galanin-mediated effect. To test for agonist activity, omit the galanin stimulation step and observe if this compound alone inhibits the forskolin-stimulated cAMP levels.
Intracellular Calcium Mobilization Assay for GalR2 Receptors
This protocol measures the increase in intracellular calcium, a characteristic of Gq/11-coupled receptors like GalR2.
Materials:
-
HEK293 cells stably expressing GalR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Galanin.
-
This compound.
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with an injection system.
Procedure:
-
Cell Plating: Seed the cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye according to the manufacturer's instructions (e.g., 30-60 minutes at 37°C).
-
Baseline Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.
-
Antagonist Pre-injection (optional): For antagonist mode, inject this compound and incubate for a few minutes.
-
Agonist Injection and Measurement: Inject galanin and immediately begin measuring the fluorescence intensity over time to capture the transient calcium flux.
-
Data Analysis: The change in fluorescence intensity (peak minus baseline) represents the intracellular calcium response. For antagonist testing, compare the response in the presence and absence of this compound to determine its inhibitory effect. To test for agonist activity, inject only this compound and observe for any increase in fluorescence.
Visualizations
Caption: Simplified signaling pathways for Galanin Receptors 1, 2, and 3.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Validation & Comparative
Validating the Antagonist Activity of Galanin (1-13)-Spantide I: A Comparative Guide
This guide provides a comprehensive comparison of Galanin (1-13)-Spantide I, a key tool in galanin research, with other notable galanin receptor antagonists. It is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental protocols, and visualizations to support the validation of its antagonist activity.
Introduction to Galanin and its Receptors
Galanin is a widely expressed neuropeptide that modulates a diverse array of physiological processes, including pain perception, feeding behavior, and neuroendocrine signaling.[1][2] Its effects are mediated through three G-protein coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3.[3] These receptors exhibit distinct signaling mechanisms:
-
GALR1 and GALR3: These receptors couple to Gαi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[4]
-
GALR2: This receptor primarily couples to Gαq/11, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.[5]
The development of subtype-selective ligands is crucial for dissecting the specific physiological roles of each receptor.
Overview of this compound (C7)
This compound, also known as C7, is a chimeric peptide antagonist.[6] It is synthesized by fusing the N-terminal fragment of galanin (amino acids 1-13), which is essential for receptor binding, to spantide, a known substance P receptor antagonist.[7][8] C7 has been instrumental in studying the effects of galanin blockade, particularly in the central nervous system.[9]
Comparative Analysis of Galanin Antagonists
The antagonist activity of this compound is best understood in comparison to other available tools. This section presents key performance data for C7 and a selection of alternative peptide and non-peptide antagonists.
Binding Affinity Comparison
The following table summarizes the binding affinities of various galanin antagonists at galanin receptors. Affinity is a critical parameter indicating the concentration of a ligand required to bind to its target receptor.
| Compound | Type | Target(s) | Binding Affinity (Kᵢ / IC₅₀) | Species/Tissue |
| This compound (C7) | Peptide Chimera | Non-selective Galanin Receptors | IC₅₀ = 0.2 nM[7] | Rat Hypothalamus |
| GALR1 / GALR2 / GALR3 | EC₅₀ = 0.52 nM (GALR1), 2.41 nM (GALR2), 343 nM (GALR3) (Functional)[10] | Rat/Human (Recombinant) | ||
| M15 (Galantide) | Peptide Chimera | Non-selective Galanin Receptors | IC₅₀ ≈ 0.1 nM[11] | Rat Ventral Hippocampus |
| Pituitary Galanin Receptors | IC₅₀ > 10,000 nM[12] | Rat Anterior Pituitary | ||
| M35 | Peptide Chimera | GALR1 / GALR2 | Kᵢ = 0.11 nM (hGALR1), 2.0 nM (hGALR2)[13][14] | Human (Recombinant) |
| Galanin Receptors | Kₑ = 0.1 nM[13][14] | General | ||
| M40 | Peptide Chimera | GALR1 / GALR2 | Kᵢ = 1.82 nM (GALR1), 5.1 nM (GALR2)[15] | Recombinant |
| Galanin Receptors | IC₅₀ = 3 - 15 nM[16][17] | Rat Brain Membranes | ||
| SNAP 37889 | Small Molecule | GALR3 Selective | Kᵢ = 17.44 nM (hGALR3)[18][19] | Human (Recombinant) |
| GALR1 / GALR2 | Kᵢ > 10,000 nM[18][19] | Human (Recombinant) |
Kᵢ (Inhibition Constant) and IC₅₀ (Half-maximal Inhibitory Concentration) are measures of binding affinity. Lower values indicate higher affinity.
Functional Activity Comparison
This table compares the demonstrated biological effects of the antagonists in various experimental models.
| Compound | Model System | Observed Antagonist Effect | Notes |
| This compound (C7) | In Vivo (Rat) | Blocks galanin-induced feeding when injected into the hypothalamus and amygdala.[7][20] | Also shown to block facilitation of the nociceptive flexor reflex.[9] |
| M15 (Galantide) | In Vivo (Rat) | Blocks galanin-induced inhibition of acetylcholine (B1216132) release in the hippocampus.[11] | Acts as a full antagonist in the rat striatum.[21] |
| M35 | In Vivo (Rat) | Reverses inhibitory effect of galanin on cAMP production at low concentrations.[13] | Behaves as a mixed agonist-antagonist in the rat striatum.[21] |
| M40 | In Vivo (Rat) | Blocks galanin-induced food intake.[7][16] | Exhibits weak partial agonist activity at peripheral GALR2 receptors at higher doses.[15] |
| SNAP 37889 | In Vivo (Rat, Mouse) | Reduces alcohol-seeking behavior and morphine self-administration.[22][23] | Orally bioavailable small molecule with CNS penetration. |
Experimental Protocols
Detailed and reproducible protocols are essential for validating antagonist activity. The following sections provide standardized methodologies for key assays.
Radioligand Competition Binding Assay
This assay measures the ability of a test compound (e.g., this compound) to displace a radiolabeled ligand from the galanin receptors.
Objective: To determine the binding affinity (Kᵢ) of the antagonist.
Materials:
-
Cell membranes prepared from cells expressing a specific galanin receptor subtype (e.g., HEK293-hGALR1).
-
Radioligand: [¹²⁵I]-Galanin.
-
Test Antagonist: this compound.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and prepare membrane fractions via differential centrifugation. Resuspend the final membrane pellet in Binding Buffer.[24]
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of Binding Buffer (for total binding) or a high concentration of unlabeled galanin (for non-specific binding).
-
50 µL of the test antagonist at various concentrations (typically a 10-point serial dilution).
-
50 µL of [¹²⁵I]-Galanin at a fixed concentration (near its Kₑ value).
-
100 µL of the membrane preparation.[24]
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.[24]
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (pre-soaked in polyethyleneimine). Wash the filters quickly with ice-cold Wash Buffer.[24]
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the antagonist concentration and fit the data using a non-linear regression model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[25]
Gαi-Coupled Functional Assay (cAMP Inhibition)
This assay is used for GALR1 and GALR3 to determine if the antagonist can block the galanin-induced inhibition of cAMP production.
Objective: To quantify the functional potency (IC₅₀ or Kₑ) of the antagonist.
Materials:
-
A cell line stably expressing GALR1 or GALR3 (e.g., CHO-K1-hGALR3).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Galanin (agonist).
-
Test Antagonist: this compound.
-
Assay Buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or similar).[26][27]
Procedure:
-
Cell Plating: Seed the cells into a 384-well plate and incubate for 18-24 hours.[26]
-
Antagonist Pre-incubation: Add various concentrations of the test antagonist to the cells. Incubate for 15-30 minutes at room temperature.
-
Agonist Challenge: Add a fixed concentration of galanin (typically the EC₈₀ concentration) mixed with a fixed concentration of forskolin to all wells. The forskolin stimulates cAMP production, which is then inhibited by the galanin agonist.[26]
-
Incubation: Incubate the plate for 30-60 minutes at room temperature.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.[27]
-
Data Analysis: The antagonist's effect is seen as a reversal of the galanin-induced signal decrease. Plot the signal against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, which represents the concentration of antagonist that reverses 50% of the agonist's effect.[28]
In Vivo Galanin-Induced Feeding Model
This protocol assesses the ability of an antagonist to block the orexigenic (appetite-stimulating) effects of galanin in rodents.[29]
Objective: To validate the in vivo efficacy of the antagonist.
Materials:
-
Adult male Sprague-Dawley rats, satiated with free access to food and water.
-
Stereotaxic apparatus for intracranial injections.
-
Galanin solution.
-
Test Antagonist: this compound solution.
-
Vehicle (e.g., sterile saline).
-
Pre-weighed food portions (a palatable diet, such as a high-fat mash, is often used).[7]
Procedure:
-
Surgical Preparation: Anesthetize rats and use a stereotaxic frame to surgically implant a guide cannula aimed at a target brain region, such as the paraventricular nucleus (PVN) of the hypothalamus. Allow several days for recovery.
-
Acclimation: Acclimate the rats to the testing environment and handling procedures.
-
Drug Administration: On the test day, ensure rats are fully satiated. Administer the test antagonist or vehicle via microinjection through the cannula. After a pre-determined time (e.g., 15 minutes), administer galanin or vehicle through the same cannula.[20]
-
Experimental Groups:
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + Galanin
-
Group 3: Antagonist + Galanin
-
Group 4: Antagonist + Vehicle
-
-
Feeding Measurement: Immediately after the second injection, present the rats with a pre-weighed amount of the palatable food. Measure food consumption at specific time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.[7]
-
Data Analysis: Compare the amount of food consumed between the different groups using statistical methods such as ANOVA followed by post-hoc tests. A significant reduction in food intake in the "Antagonist + Galanin" group compared to the "Vehicle + Galanin" group indicates effective antagonism.
Visualizing Pathways and Workflows
Diagrams are crucial for conceptualizing complex biological and experimental processes.
Galanin Receptor Signaling Pathways
Caption: Galanin receptor signaling pathways and point of antagonist inhibition.
Experimental Workflow for Antagonist Validation
Caption: A typical workflow for the validation of a galanin receptor antagonist.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. The role of galanin in feeding behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 6. scispace.com [scispace.com]
- 7. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galanin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antisecretory effects of galanin and its putative antagonists M15, M35 and C7 in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US7022489B2 - Method of using cells expressing galanin receptor 3 (GALR3) - Google Patents [patents.google.com]
- 11. M-15: high-affinity chimeric peptide that blocks the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of a high-affinity galanin receptor in the rat anterior pituitary: absence of biological effect and reduced membrane binding of the antagonist M15 differentiate it from the brain/gut receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. M40 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Differential effects of the putative galanin receptor antagonists M15 and M35 on striatal acetylcholine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The galanin receptor-3 antagonist, SNAP 37889, inhibits cue-induced reinstatement of alcohol-seeking and increases c-Fos expression in the nucleus accumbens shell of alcohol-preferring rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. giffordbioscience.com [giffordbioscience.com]
- 25. giffordbioscience.com [giffordbioscience.com]
- 26. benchchem.com [benchchem.com]
- 27. resources.revvity.com [resources.revvity.com]
- 28. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 29. jneurosci.org [jneurosci.org]
Decoding the Subtype Selectivity of Galanin (1-13)-Spantide I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the galanin receptor subtype selectivity of the chimeric peptide Galanin (1-13)-Spantide I (also known as C7). We delve into its binding affinity and functional activity in comparison to the endogenous ligand, galanin, and other synthetic ligands. This document synthesizes available experimental data to offer a clear perspective on the pharmacological profile of this widely used research tool.
Introduction to this compound
This compound is a synthetic chimeric peptide constructed from the N-terminal fragment of galanin (amino acids 1-13) and Spantide I, a known substance P receptor antagonist[1]. It has been widely investigated as a tool to probe the physiological roles of the galanin system. While often cited as a galanin receptor antagonist based on its ability to block galanin-induced effects in vivo, its activity at recombinant human galanin receptor subtypes (GALR1, GALR2, and GALR3) reveals a more complex pharmacological profile.
Binding Affinity Profile
Radioligand binding assays are instrumental in determining the affinity of a ligand for its receptor. The data presented below summarizes the binding affinities (Ki, IC50, or Kd) of this compound and other key galanin receptor ligands.
It is important to note that while high-affinity binding of this compound has been demonstrated in native tissues, specific binding affinities for the individual recombinant human galanin receptor subtypes (GALR1, GALR2, and GALR3) are not consistently reported in the available scientific literature. The provided data from rat hypothalamic and spinal cord membranes represent binding to a mixed population of galanin receptors.
| Ligand | Receptor Subtype(s) | Ki (nM) | IC50 (nM) | Kd (nM) | Species/Tissue |
| This compound (C7) | Galanin Receptors | - | 0.2 | - | Rat Hypothalamus |
| Spinal Galanin Receptor | - | - | 1.16 | Rat Spinal Cord[1] | |
| Galanin (human) | hGALR1 | - | 0.097 | - | Recombinant |
| hGALR2 | - | 0.48 | - | Recombinant | |
| hGALR3 | - | 12 | - | Recombinant | |
| M35 | hGALR1 | 0.11 | - | - | Recombinant |
| hGALR2 | 2.0 | - | - | Recombinant | |
| M40 | Galanin Receptors | - | 15 | - | Rat Hypothalamus |
| M871 | hGALR1 | 420 | - | - | Recombinant |
| hGALR2 | 13.1 | - | - | Recombinant | |
| hGALR3 | >10,000 | - | - | Recombinant |
Functional Activity Profile: An Unexpected Agonist at Recombinant Receptors
Functional assays are crucial for determining whether a ligand activates (agonist) or blocks (antagonist) a receptor. A critical finding from in vitro studies is that this compound, along with other chimeric galanin peptides, acts as an agonist at heterologously expressed recombinant human GALR1, GALR2, and GALR3 receptors[2]. This contrasts with its observed antagonist activity in many in vivo models. This discrepancy may be due to factors such as receptor environment, tissue-specific expression of receptor subtypes and interacting proteins, or metabolism of the compound in vivo.
| Ligand | Functional Activity at Recombinant Receptors |
| This compound (C7) | Agonist at GALR1, GALR2, and GALR3[2] |
| Galanin | Agonist |
| M35 | Agonist at recombinant receptors |
| M40 | Agonist at recombinant receptors |
| M871 | Antagonist at GALR2 |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a representative method for determining the binding affinity of a test compound for galanin receptors.
Objective: To determine the inhibitory constant (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes prepared from cells stably expressing a human galanin receptor subtype (e.g., HEK293-hGALR1).
-
Radioligand: [¹²⁵I]-Galanin.
-
Test compound: this compound.
-
Unlabeled galanin (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add assay buffer, the radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
To determine non-specific binding, a separate set of wells will contain the radioligand and a high concentration of unlabeled galanin.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the test compound, which can be converted to a Ki value using the Cheng-Prusoff equation.
Functional Assay: cAMP Measurement for GALR1/GALR3
This protocol describes a method to assess the functional activity of a ligand at the Gαi/o-coupled GALR1 and GALR3 receptors.
Objective: To measure the ability of a test compound to inhibit forskolin-stimulated cAMP production.
Materials:
-
Cells stably expressing hGALR1 or hGALR3 (e.g., CHO-K1 cells).
-
Test compound: this compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
-
Cell culture medium.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor and incubate.
-
Add the test compound at various concentrations to the wells and incubate for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
The results are expressed as a percentage of the forskolin-stimulated cAMP level, and dose-response curves are generated to determine the EC50 or IC50 of the test compound.
Visualizations
References
A Comparative Analysis of Chimeric Galanin Antagonists for Researchers
A detailed guide for researchers, scientists, and drug development professionals on the performance of chimeric galanin antagonists, supported by experimental data and protocols.
The neuropeptide galanin, widely distributed in the central and peripheral nervous systems, modulates a diverse array of physiological processes, including nociception, inflammation, feeding behavior, and cognition. Its effects are mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. The development of selective antagonists for these receptors is a critical area of research for creating novel therapeutics for pain, mood disorders, and other neurological conditions. Chimeric peptides, which combine the N-terminal fragment of galanin (responsible for receptor binding) with a C-terminal fragment from another bioactive peptide, have emerged as a significant class of galanin receptor antagonists.
This guide provides a comparative analysis of prominent chimeric galanin antagonists, including M15 (Galantide), M35, M40, C7, and M871. We will delve into their binding affinities, functional potencies, and in vivo effects, supported by data from various studies. Detailed experimental protocols for key assays are also provided to aid in the replication and advancement of research in this field.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the available quantitative data for the binding affinities of several chimeric galanin antagonists to the different galanin receptor subtypes. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus, these values should be interpreted with consideration of the varied experimental setups across different publications.
| Antagonist | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR3 Ki (nM) | Species/Tissue Source | Reference |
| M15 (Galantide) | ~10-fold higher affinity than galanin | Not Specified | Not Specified | Rat brain membranes | [1] |
| M35 | 0.11 | 2.0 | Not Specified | Human recombinant | [2] |
| M40 | 1.82 | 5.1 | Not Specified | Pig uterine tissue | [3] |
| C7 | IC50: 0.2 | Not Specified | Not Specified | Rat hypothalamic membranes | [4] |
| M871 | 420 | 13.1 | >10,000 | Human recombinant | [5] |
Note: Ki values represent the inhibition constant, indicating the affinity of the antagonist for the receptor. A lower Ki value signifies a higher binding affinity. IC50 values from radioligand displacement assays are also presented and represent the concentration of the antagonist required to inhibit 50% of the radioligand binding.
Functional Activity: Antagonism and Partial Agonism
The functional activity of these chimeric antagonists is complex and can be tissue- and receptor subtype-dependent. Some antagonists exhibit partial agonist activity under certain conditions.
-
M15 (Galantide): Generally considered a full antagonist in the central nervous system.
-
M35: Displays mixed agonist-antagonist properties. It acts as an antagonist in many central nervous system models but can exhibit agonist activity in other tissues.[2]
-
M40: Primarily an antagonist in the central nervous system, but can show weak partial agonist activity at GalR2 receptors at higher concentrations.
-
C7: A potent antagonist, particularly in studies related to feeding behavior.[6]
-
M871: A selective antagonist for the GalR2 receptor.[5]
In Vivo Efficacy: A Look at Preclinical Models
In vivo studies have been crucial in elucidating the therapeutic potential of these antagonists.
-
Feeding Behavior: Both M40 and C7 have been shown to effectively block galanin-induced feeding in rats when administered intracerebroventricularly.[4][6] This highlights their potential in the study of appetite regulation.
-
Pain and Inflammation: M871, the selective GalR2 antagonist, has been demonstrated to attenuate the analgesic effect of galanin in inflammatory pain models in rats, suggesting a role for GalR2 in pain modulation.[5]
Experimental Protocols
Detailed methodologies are essential for the accurate assessment and comparison of chimeric galanin antagonists. Below are representative protocols for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of the chimeric antagonists for the galanin receptors.
Objective: To determine the Ki of a test compound for galanin receptors by competitive displacement of a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the galanin receptor subtype of interest (GalR1, GalR2, or GalR3).
-
Radioligand: [¹²⁵I]-Galanin.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test compounds (chimeric galanin antagonists) at various concentrations.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand (at a final concentration close to its Kd), and 50 µL of the test compound at various concentrations (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
To determine non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM) in place of the test compound in separate wells. For total binding, add assay buffer instead of the test compound.
-
Add 100 µL of the membrane preparation (containing a specific amount of protein, e.g., 20-50 µg) to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are critical for determining whether a ligand acts as an agonist, antagonist, or has mixed properties.
GalR2 activation leads to an increase in intracellular calcium. This assay measures the ability of an antagonist to block this effect.
Objective: To determine the functional potency (IC50) of a chimeric antagonist at the GalR2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the GalR2 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Galanin (agonist).
-
Test compounds (chimeric galanin antagonists).
-
A fluorescent plate reader capable of kinetic reading.
Procedure:
-
Seed the GalR2-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Add the test compound (antagonist) at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).
-
Place the plate in the fluorescent plate reader and initiate reading.
-
After establishing a stable baseline, add a fixed concentration of galanin (typically the EC₈₀ concentration) to all wells.
-
Monitor the change in fluorescence over time.
-
The antagonist's effect is measured as the inhibition of the galanin-induced calcium signal.
-
Plot the percentage of inhibition against the logarithm of the antagonist concentration to determine the IC50 value.
GalR1 and GalR3 are typically Gi-coupled, and their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.
Objective: To determine the functional potency (IC50) of a chimeric antagonist at GalR1 or GalR3 receptors.
Materials:
-
CHO or HEK293 cells stably expressing the GalR1 or GalR3 receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Galanin (agonist).
-
Test compounds (chimeric galanin antagonists).
-
A commercial cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubate the cells with the test compound (antagonist) at various concentrations for a specific duration.
-
Stimulate the cells with a mixture of a fixed concentration of galanin (agonist) and a fixed concentration of forskolin. Forskolin is used to induce a measurable level of cAMP that can then be inhibited by the Gi-coupled receptor activation.
-
Incubate for a specified time to allow for changes in cAMP levels.
-
Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's protocol.
-
The antagonist's effect is measured as its ability to reverse the galanin-induced inhibition of forskolin-stimulated cAMP accumulation.
-
Plot the percentage of reversal against the logarithm of the antagonist concentration to determine the IC50 value.
Visualizing the Pathways and Processes
To better understand the mechanisms of action and the experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Galanin receptor signaling pathways.
Caption: Radioligand binding assay workflow.
Caption: Logic of a functional antagonist assay.
This guide provides a foundational understanding of the comparative pharmacology of chimeric galanin antagonists. Further research, particularly head-to-head studies under standardized conditions, will be invaluable in delineating the subtle but significant differences between these important research tools and in guiding the development of the next generation of galanin receptor modulators.
References
- 1. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
C7 as a Galanin Antagonist: A Comparative Guide to its Efficacy and Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the galanin antagonist C7, offering a comparative overview of its performance against other common antagonists, supported by experimental data. Detailed methodologies for key experiments are included to facilitate replication and further investigation.
C7: A Chimeric Peptide Antagonist of Galanin Receptors
C7 is a chimeric peptide composed of the N-terminal fragment of galanin (1-13) linked to spantide (galanin[1-13]-spantide amide)[1]. This structure allows it to bind to galanin receptors and, in certain contexts, block the effects of the endogenous neuropeptide galanin. Galanin is involved in a wide array of physiological processes, including feeding, pain perception, and neuroregulation, by acting through its three G-protein coupled receptors: GALR1, GALR2, and GALR3.
Performance Evaluation of C7
The effectiveness of C7 as a galanin antagonist has been evaluated in several key experimental models. Here, we compare its performance in in vitro binding assays and in vivo functional assays.
In Vitro Receptor Binding Affinity
Radioligand binding assays are crucial for determining the affinity of a ligand for its receptor. In these experiments, a radiolabeled form of galanin is used to bind to receptors in a tissue preparation, and the ability of an unlabeled ligand, such as C7, to displace the radiolabel is measured. This displacement is quantified as the IC50 value (the concentration of the ligand that inhibits 50% of the specific binding of the radioligand) or the Ki value (the inhibitory constant).
A study utilizing rat hypothalamic membranes demonstrated the high affinity of C7 for galanin receptors. The IC50 for C7 in displacing ¹²⁵I-[Tyr²⁶]-porcine galanin binding was found to be 0.2 nM[1]. This indicates a very strong binding affinity, which is notably higher than that of another commonly used galanin antagonist, M40 (IC50 = 15 nM), and even surpasses the affinity of unlabeled porcine galanin itself (IC50 = 0.8 nM) in the same study[1].
| Compound | IC50 (nM) | Tissue Preparation | Radioligand |
| C7 | 0.2 | Rat Hypothalamic Membranes | ¹²⁵I-[Tyr²⁶]-porcine galanin |
| M40 | 15 | Rat Hypothalamic Membranes | ¹²⁵I-[Tyr²⁶]-porcine galanin |
| Galanin | 0.8 | Rat Hypothalamic Membranes | ¹²⁵I-[Tyr²⁶]-porcine galanin |
Table 1: Comparative IC50 Values for Galanin Receptor Binding. Data from competitive binding assays in rat hypothalamic membranes[1].
In Vivo Blockade of Galanin-Induced Feeding
One of the well-established effects of galanin is the stimulation of food intake. The ability of a galanin antagonist to block this effect is a key measure of its in vivo efficacy. When administered via intracerebroventricular (ICV) injection to satiated rats, C7 has been shown to significantly inhibit the consumption of a palatable wet cookie mash induced by galanin[1]. This antagonistic effect was observed at doses equimolar to or less than the effective doses of galanin, highlighting the potency of C7 in a physiological setting[1]. Similar antagonistic effects on galanin-induced feeding have been observed with the antagonist M40[2].
| Antagonist | Effect on Galanin-Induced Feeding | Animal Model | Route of Administration |
| C7 | Significant inhibition | Satiated Rats | Intracerebroventricular (ICV) |
| M40 | Antagonized galanin-induced feeding | Free-feeding Rats | Microinjection into amygdala and paraventricular nucleus |
Table 2: In Vivo Efficacy of C7 and M40 in Blocking Galanin-Induced Feeding. [1][2]
Context-Dependent Agonist Activity
It is crucial to note that the activity of C7 can be context-dependent. In a study investigating gastric acid secretion in rats, C7 did not antagonize the effects of galanin. Instead, at doses of 1-9 nmol/kg/h, it acted as an agonist, mimicking the inhibitory effect of galanin on pentagastrin-stimulated acid secretion[3]. Furthermore, in a model of cerulein-induced acute pancreatitis in mice, C7 alone was observed to increase plasma lipase (B570770) activity and the pancreatic necrosis score[4][5]. This suggests that C7 may exhibit agonist properties at certain galanin receptor subtypes or in different physiological systems, a critical consideration for its application in research.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of C7 for galanin receptors.
Methodology:
-
Membrane Preparation: Rat hypothalamic tissue is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors). The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a binding buffer[6]. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Binding Reaction: The prepared membranes are incubated in a multi-well plate with a constant concentration of radiolabeled galanin (e.g., ¹²⁵I-[Tyr²⁶]-porcine galanin) and varying concentrations of the unlabeled competitor (C7, M40, or galanin)[6].
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium[6].
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand[6].
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value for each competitor is calculated.
Intracerebroventricular (ICV) Injection for Feeding Studies
Objective: To assess the in vivo effect of C7 on galanin-induced feeding behavior.
Methodology:
-
Animal Model: Adult male rats (e.g., Sprague-Dawley) are used.
-
Surgical Cannula Implantation: Rats are anesthetized, and a guide cannula is stereotaxically implanted into a lateral cerebral ventricle. The coordinates are determined based on a rat brain atlas (e.g., from bregma: -0.8 mm posterior, +1.6 mm lateral, -3.3 mm ventral)[7]. The cannula is secured to the skull with dental cement. A dummy cannula is inserted to maintain patency.
-
Recovery: Animals are allowed to recover from surgery for at least one week.
-
Drug Administration: For the experiment, the dummy cannula is removed, and an injector cannula connected to a microsyringe is inserted. Galanin, C7, or a vehicle control is infused in a small volume (e.g., 1-5 µL) over a controlled period[8].
-
Behavioral Observation: Immediately following the injection, the animals are presented with a pre-weighed amount of a palatable food source (e.g., wet cookie mash). Food consumption is measured at specific time points (e.g., 30, 60, and 120 minutes) after the injection.
-
Data Analysis: The amount of food consumed is compared between the different treatment groups to determine the effect of C7 on galanin-induced feeding.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.
References
- 1. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisecretory effects of galanin and its putative antagonists M15, M35 and C7 in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. researchgate.net [researchgate.net]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Effects of Intracerebroventricular Injection of the Steroidal and Non-Steroidal Anti-Inflammatory Drugs on the Seizures during the Estrous Cycle in Rat [archrazi.areeo.ac.ir]
- 8. Intraventricular Drug Delivery and Sampling for Pharmacokinetics and Pharmacodynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Galanin (1-13)-Spantide I Binding Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the binding characteristics of the chimeric peptide Galanin (1-13)-Spantide I and other key galanin receptor antagonists. The information presented herein is intended to aid researchers in the selection and interpretation of data related to these important pharmacological tools. This document summarizes quantitative binding data, details experimental protocols for binding assays, and visualizes the complex signaling pathways of the galanin receptor subtypes.
Comparative Binding Affinities of Galanin Antagonists
The table below summarizes the available binding affinity data for this compound and other commonly used galanin antagonists. It is important to note the species and the source of the receptor (e.g., native tissue vs. cloned receptor expressed in a cell line) as these factors can influence binding affinities.
| Ligand | Receptor Subtype(s) | Species | System | Affinity (Ki/Kd/IC50) | Reference(s) |
| This compound (C7) | Spinal Galanin Receptors | Porcine | Spinal Cord Membranes | Kd: 1.16 nM | [1] |
| Galanin Receptors | Rat | Hypothalamic Membranes | IC50: 0.2 nM | [3] | |
| GalR2 | Rat | Cloned Receptor (COS-7 cells) | Lower affinity than M32, M35, M40 | [4] | |
| M15 (Galantide) | Galanin Receptors | Rat | Hypothalamic Membranes | High Affinity | [5] |
| M35 | GalR1 | Human | Cloned Receptor | Ki: 0.11 nM | [6][7] |
| GalR2 | Human | Cloned Receptor | Ki: 2.0 nM | [6][7] | |
| M40 | Galanin Receptors | Rat | Hypothalamic Membranes | IC50: 15 nM | [3] |
| M871 | GalR1 | Human | Cloned Receptor | Ki: 420 nM | [7] |
| GalR2 | Human | Cloned Receptor | Ki: 13.1 nM | [7] | |
| GalR3 | Human | Cloned Receptor | Ki: >10,000 nM | [7] | |
| Galanin (porcine) | GalR1 | Human | Cloned Receptor (SH-SY5Y cells) | IC50: 0.097 nM | [8] |
| GalR2 | Human | Cloned Receptor (SH-SY5Y cells) | IC50: 0.48 nM | [8] | |
| GalR3 | Human | Cloned Receptor (HEK-293 cells) | IC50: 12 nM | [9] |
Note on Functional Activity: It is crucial to recognize that many chimeric galanin peptides, including this compound, can exhibit partial or full agonist activity at cloned galanin receptors in vitro, while acting as antagonists in vivo.[5]
Experimental Protocols
A detailed understanding of the experimental methodology is critical for the interpretation and replication of binding studies. Below is a representative protocol for a competitive radioligand binding assay using cell lines expressing cloned galanin receptors.
Protocol: Competitive Radioligand Binding Assay for Galanin Receptors
This protocol is adapted for a 96-well plate format and is suitable for determining the binding affinity of unlabeled ligands, such as this compound, by measuring their ability to displace a radiolabeled ligand from the receptor.
1. Materials and Reagents:
-
Cell Lines: CHO-K1 or HEK-293 cells stably expressing human or rat GalR1, GalR2, or GalR3.
-
Radioligand: 125I-labeled galanin (porcine or human) with high specific activity.
-
Unlabeled Ligands: this compound, other galanin antagonists, and native galanin.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Cell Culture Medium: Appropriate medium for the cell line (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics.
-
Protease Inhibitors: Cocktail of protease inhibitors (e.g., PMSF, leupeptin, aprotinin).
-
Scintillation Cocktail.
-
96-well filter plates with glass fiber filters (e.g., GF/B or GF/C).
-
Cell scraper.
-
Homogenizer.
-
Centrifuge.
-
Scintillation counter.
2. Membrane Preparation:
-
Culture the cells to confluency in appropriate culture flasks.
-
Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Scrape the cells into ice-cold lysis buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4) containing protease inhibitors.
-
Homogenize the cell suspension using a Polytron or Dounce homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane aliquots at -80°C until use.
3. Binding Assay:
-
On the day of the experiment, thaw the membrane aliquots and resuspend them in ice-cold binding buffer to the desired final concentration (typically 10-50 µg of protein per well).
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of membrane suspension, 50 µL of 125I-galanin (at a concentration near its Kd), and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of membrane suspension, 50 µL of 125I-galanin, and 50 µL of a high concentration of unlabeled galanin (e.g., 1 µM).
-
Competition Binding: 50 µL of membrane suspension, 50 µL of 125I-galanin, and 50 µL of varying concentrations of the unlabeled test ligand (e.g., this compound).
-
-
Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail to each vial and count the radioactivity using a scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis (e.g., using GraphPad Prism).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathways and Experimental Workflow
The three galanin receptor subtypes are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Understanding these pathways is essential for interpreting the functional consequences of ligand binding.
Galanin Receptor Signaling Pathways
Caption: Simplified signaling pathways for GalR1, GalR2, and GalR3.
GalR1 and GalR3 primarily couple to inhibitory G proteins (Gi/o) to decrease cyclic AMP (cAMP) levels.[10] In contrast, GalR2 predominantly signals through Gq/11 to activate phospholipase C (PLC), leading to an increase in intracellular calcium and protein kinase C (PKC) activation.[10] GalR2 can also couple to Gi/o and G12/13.[10]
Experimental Workflow for Radioligand Binding Assay
Caption: A typical workflow for a radioligand binding assay.
This workflow outlines the key steps from cell preparation to data analysis in a standard radioligand binding experiment designed to determine the affinity of a test compound for a specific receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. phoenixpeptide.com [phoenixpeptide.com]
- 9. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of Galanin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neuropeptide galanin and its receptors (GalR1, GalR2, and GalR3) represent a complex and promising target for therapeutic intervention in a variety of neurological and psychiatric disorders. The development of selective antagonists for these receptors has enabled researchers to dissect their individual roles in conditions such as epilepsy, chronic pain, and depression. This guide provides an objective comparison of the in vivo efficacy of three prominent galanin receptor antagonists—M40, M871, and SNAP 37889—supported by experimental data from preclinical studies.
Galanin Receptor Signaling Pathways
Galanin receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GalR2 primarily signals through Gq/11, activating phospholipase C (PLC), which results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC). GalR2 can also couple to Gi/o proteins.[1][2][3] Understanding these pathways is crucial for interpreting the effects of receptor-specific antagonists.
Comparative Efficacy Data
The following table summarizes the in vivo efficacy of M40, M871, and SNAP 37889 in rodent models of epilepsy, pain, and depression.
| Antagonist | Receptor Selectivity | Animal Model | Condition | Key Efficacy Data | Reference |
| M40 | Non-selective (GalR1/GalR2) | Rat | Status Epilepticus (Perforant Path Stimulation) | Attenuated the anticonvulsant effects of galanin.[4] | [4] |
| Rat | Memory Impairment (Delayed Nonmatching-to-Position) | Blocked galanin-induced deficits in choice accuracy.[5] | [5] | ||
| M871 | GalR2 selective | Rat | Inflammatory Pain (Carrageenan-induced) | Partially weakened the analgesic effect of galanin, reducing hind paw withdrawal latency and threshold.[6][7] | [6][7] |
| Rat | Neuropathic Pain (Chronic Constriction Injury) | Suppressed mechanical allodynia. | |||
| Rat | Depression (Forced Swim Test) | Blocked the antidepressant-like effects of a GalR2 agonist.[8] | [8] | ||
| SNAP 37889 | GalR3 selective | Rat | Depression (Forced Swim Test) | Dose-dependently decreased immobility time and increased swimming time. A 30 mg/kg dose showed effects comparable to the antidepressant fluoxetine.[2] | [2] |
| Rat | Anxiety (Social Interaction Test) | Dose-dependently increased active social interaction time.[2] | [2] |
Experimental Protocols and Methodologies
Detailed methodologies are crucial for the interpretation and replication of in vivo efficacy studies. Below are representative protocols for key experiments cited in this guide.
In Vivo Efficacy Study Workflow
The general workflow for assessing the in vivo efficacy of a galanin receptor antagonist involves several key stages, from animal model selection to data analysis.
Kainic Acid-Induced Seizure Model (Rat)
This model is used to induce status epilepticus and assess the pro- or anti-convulsant effects of test compounds.
-
Animals: Adult male Sprague-Dawley or Wistar rats are commonly used.[9]
-
Induction of Status Epilepticus (SE):
-
Antagonist Administration:
-
The galanin receptor antagonist (e.g., M40) or vehicle is administered, typically via intracerebroventricular (i.c.v.) or intra-hippocampal injection, prior to or after the induction of SE to evaluate its effect on seizure development or termination.[4]
-
-
Data Collection:
-
Key parameters measured include the latency to the first seizure, the number and duration of seizures, and the total time spent in seizure activity.[10]
-
Carrageenan-Induced Inflammatory Pain Model (Rat)
This model is used to assess the analgesic or anti-hyperalgesic effects of compounds in the context of inflammation.
-
Animals: Adult male Sprague-Dawley rats are frequently used.[6]
-
Induction of Inflammation:
-
A solution of carrageenan (e.g., 2 mg in saline) is injected into the plantar surface of one hind paw.[6]
-
This induces a localized inflammatory response characterized by edema, hyperalgesia, and allodynia.
-
-
Antagonist Administration:
-
Nociceptive Testing (von Frey Test):
-
Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate.
-
Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw.
-
The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in approximately 50% of applications.[11]
-
-
Data Collection:
Forced Swim Test (Rat)
This is a widely used model to screen for antidepressant-like activity.[12]
-
Animals: Adult male Sprague-Dawley rats are often used.[2]
-
Procedure:
-
Antagonist Administration:
-
The antagonist (e.g., SNAP 37889) or vehicle is administered (e.g., orally or i.p.) at a specified time before the test session (e.g., 1 hour prior).[2]
-
-
Data Collection:
-
The 5-minute test session is recorded and later scored by a trained observer blinded to the treatment conditions.
-
The primary measure is the duration of immobility, where the rat makes only the minimal movements necessary to keep its head above water. A decrease in immobility time is indicative of an antidepressant-like effect.[13] Swimming and climbing behaviors may also be quantified.
-
Summary and Conclusion
The in vivo efficacy of galanin receptor antagonists is highly dependent on their receptor selectivity and the specific pathological context being investigated.
-
M40 , as a non-selective antagonist, has been useful in demonstrating the general involvement of galanin signaling in processes like memory and seizure modulation.[4][5] Its lack of selectivity, however, makes it difficult to attribute its effects to a single receptor subtype.
-
M871 , with its selectivity for GalR2, has been instrumental in implicating this receptor in pain and mood regulation.[6][14][8] Studies using M871 suggest that blocking GalR2 can have analgesic effects in certain pain states and can modulate behaviors relevant to depression.[14][8]
-
SNAP 37889 , a selective GalR3 antagonist, has shown significant promise as a potential anxiolytic and antidepressant agent.[2][15] Its ability to reduce depression-like behaviors in the forced swim test highlights the potential of targeting GalR3 for the treatment of mood disorders.
This comparative guide underscores the importance of using selective antagonists to elucidate the distinct physiological and pathophysiological roles of each galanin receptor subtype. The data presented here provide a valuable resource for researchers and drug development professionals working to translate the complex biology of the galanin system into novel therapeutics. Further research, including head-to-head comparative studies in standardized models, will be crucial for fully characterizing the therapeutic potential of these and other galanin receptor antagonists.
References
- 1. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of the Galanin Receptor Antagonist M40 on Cardiac Function and Remodeling in Rats with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin Modulation of Seizures and Seizure Modulation of Hippocampal Galanin in Animal Models of Status Epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanin receptor antagonist M40 blocks galanin-induced choice accuracy deficits on a delayed-nonmatching-to-position task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 7. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kainic Acid-Induced Post-Status Epilepticus Models of Temporal Lobe Epilepsy with Diverging Seizure Phenotype and Neuropathology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antidepressant-like effects of neurokinin receptor antagonists in the forced swim test in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Galanin (1-13)-Spantide I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Galanin (1-13)-Spantide I, also known as C7, is a chimeric peptide antagonist widely used in the study of the galaninergic system. Its design, combining the N-terminal fragment of galanin with the substance P antagonist spantide, aimed to create a high-affinity tool to probe the physiological roles of galanin. This guide provides a comprehensive assessment of the specificity of this compound, comparing its performance with other galanin receptor antagonists and detailing the experimental protocols necessary for its evaluation.
Introduction to Galanin and its Receptors
Galanin is a neuropeptide with a wide range of functions in the central and peripheral nervous systems, including roles in nociception, feeding, and cognition. These actions are mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. The development of specific antagonists for these receptors is crucial for elucidating the precise roles of each subtype and for the potential development of novel therapeutics.
This compound is a first-generation chimeric galanin receptor antagonist. It is composed of the first 13 amino acids of galanin, which are crucial for receptor binding, linked to spantide, a known antagonist of the substance P (NK1) receptor.[1][2]
Comparative Binding Affinity of Galanin Antagonists
| Ligand | Receptor Subtype | Binding Affinity (Ki/IC50/Kd in nM) | Reference |
| This compound (C7) | Spinal Galanin Receptors | Kd: 1.16 | [2][3] |
| Rat Hypothalamic Membranes | IC50: 0.2 | [4] | |
| GalR1/GalR2/GalR3 | High affinity for all three subtypes (qualitative) | [5] | |
| GalR2 | Lower affinity compared to M15, M32, M35, and M40 (qualitative) | [6] | |
| Galanin | GalR1 | Ki: 0.98 | [2] |
| GalR2 | Ki: 1.48 | [2] | |
| GalR3 | Ki: 1.47 | [2] | |
| Galantide (M15) | GalR1 | - | - |
| GalR2 | - | - | |
| GalR3 | - | - | |
| M35 | GalR1 (human) | Ki: 0.11 | [2] |
| GalR2 (human) | Ki: 2.0 | [2] | |
| M871 | GalR1 | Ki: 420 | [2] |
| GalR2 | Ki: 13.1 | [2] | |
| GalR3 | Ki: >10,000 | [2] |
Note: A comprehensive, direct comparison of Ki or IC50 values for this compound across all three galanin receptor subtypes from a single study is not available in the public domain. The table reflects the best available data.
Off-Target Effects: The Spantide Moiety
A critical aspect of the specificity of any chimeric molecule is the potential for off-target effects mediated by its constituent parts. The spantide component of this compound is a known antagonist of the substance P receptor (NK1).[1] While one study suggested that the in vivo effects of C7 on galanin-induced feeding were not linked to its spantide component, a quantitative assessment of its binding affinity for the NK1 receptor is essential for a complete specificity profile.[4] Researchers should be aware of this potential for dual activity and include appropriate controls in their experiments.
Signaling Pathways and Mechanism of Action
Galanin receptors couple to different intracellular signaling pathways. GalR1 and GalR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. In contrast, GalR2 primarily couples to Gq/11, activating phospholipase C and leading to an increase in intracellular calcium.
Experimental Protocols
To rigorously assess the specificity of this compound, a combination of receptor binding and functional assays is required.
Radioligand Binding Assay
This assay directly measures the affinity of the antagonist for the galanin receptors.
Objective: To determine the inhibition constant (Ki) of this compound for GalR1, GalR2, and GalR3.
Materials:
-
Cell membranes prepared from cell lines stably expressing human or rat GalR1, GalR2, or GalR3.
-
Radioligand: [125I]-Galanin.
-
This compound and other unlabeled competitor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of [125I]-Galanin with cell membranes in the presence of increasing concentrations of unlabeled this compound.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
Calculate the IC50 value (the concentration of antagonist that inhibits 50% of specific radioligand binding) from the competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Measurement
This assay determines the functional consequence of antagonist binding, particularly for Gi/o-coupled receptors like GalR1 and GalR3.
Objective: To assess the ability of this compound to block galanin-induced inhibition of cAMP production.
Materials:
-
Cell line stably co-expressing the galanin receptor of interest (GalR1 or GalR3) and a cAMP-responsive reporter system (e.g., CRE-luciferase) or cells suitable for direct cAMP measurement.
-
Galanin.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Seed cells in a suitable multi-well plate and allow them to adhere.
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Stimulate the cells with a fixed concentration of galanin in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of galanin more readily measurable.
-
Incubate for a specified time to allow for changes in intracellular cAMP levels.
-
Lyse the cells and measure the cAMP concentration using a suitable assay kit.
-
Construct a dose-response curve for the antagonist and determine its IC50 value for the inhibition of the galanin response.
Conclusion
This compound is a high-affinity galanin receptor antagonist that has been instrumental in advancing our understanding of the galaninergic system. However, a comprehensive assessment of its specificity reveals some important considerations for researchers.
-
Lack of Subtype-Specific Binding Data: While it binds with high affinity to galanin receptors, precise Ki or IC50 values for each of the three subtypes are not well-documented in publicly available literature. Qualitative data suggests it may have a lower affinity for GalR2 compared to other chimeric antagonists.[6]
-
Potential for Agonist Activity: In some in vitro systems, chimeric galanin peptides, including those similar to C7, have been reported to exhibit partial or full agonist activity. This is a critical factor to consider when interpreting experimental results.
-
Off-Target Effects: The presence of the spantide moiety introduces the potential for interaction with the NK1 receptor. This necessitates careful experimental design, including the use of appropriate controls, to dissect the galaninergic-specific effects of the compound.
For future research, a systematic characterization of this compound's binding and functional activity at cloned human and rat GalR1, GalR2, and GalR3, as well as at the NK1 receptor, would be highly valuable to the scientific community. In the interim, researchers should exercise caution in interpreting data obtained using this antagonist and consider employing more recently developed, subtype-selective antagonists where possible.
References
- 1. Spantide I | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Galanin Receptor Antagonists: Focus on Galanin (1-13)-Spantide I
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Galanin (1-13)-Spantide I and its alternatives, supported by experimental data. This document summarizes the performance of these antagonists in various assays, details experimental methodologies, and visualizes key biological pathways.
This compound, also known as C7, is a chimeric peptide that acts as a potent antagonist at galanin receptors. It is composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide, a substance P antagonist. This guide compares its performance with other widely studied galanin receptor antagonists, including M15 (Galantide), M32, M35, and M40, which are also chimeric peptides.
Performance Comparison: Binding Affinities
The efficacy of a receptor antagonist is fundamentally determined by its binding affinity to the target receptor. The following tables summarize the reported dissociation constants (Kd) and inhibitory constants (Ki) for this compound and its alternatives. Lower values indicate higher binding affinity.
Table 1: Dissociation Constant (Kd) of Galanin Antagonists
| Antagonist | Receptor/Tissue | Kd (nM) | Reference |
| This compound (C7) | Spinal Galanin Receptor | 1.16 | [1] |
| Galanin Receptor Ligand M35 | Galanin Receptor | 0.1 | [2][3][4] |
| Galanin Receptor Ligand M35 | Rin m 5F cell membranes | 0.3 ± 0.1 | [5] |
Table 2: Inhibitory Constant (Ki) of Galanin Antagonists
| Antagonist | Receptor Subtype | Ki (nM) | Reference |
| Galanin Receptor Ligand M35 | Human Galanin Receptor Type 1 | 0.11 | [2][3][4] |
| Galanin Receptor Ligand M35 | Human Galanin Receptor Type 2 | 2.0 | [2][3][4] |
| M40 | GAL1 | 1.82 | [6][7][8] |
| M40 | GAL2 | 5.1 | [6][7][8] |
Table 3: IC50 Values for Displacement of 125I-Galanin
| Antagonist | Tissue/Cell Line | IC50 (nM) | Reference |
| This compound (C7) | Rat Hypothalamic Membranes | 0.2 | [9] |
| M40 | Rat Hypothalamic Membranes | 15 | [9] |
| M40 | Rat Brain | 3 - 15 | [6][7][8] |
| Galantide (M15) | Human Hypothalamus | ~0.15 | [10] |
In Vivo Performance: A Comparative Overview
The functional consequences of receptor binding are critical for evaluating the utility of these antagonists. The following table summarizes the observed effects of this compound and its alternatives in two common in vivo models: feeding behavior and the nociceptive flexor reflex.
Table 4: In Vivo Effects of Galanin Antagonists
| Antagonist | Experimental Model | Effect | Reference |
| This compound (C7) | Galanin-induced Feeding | Inhibition | [9][11] |
| M40 | Galanin-induced Feeding | Inhibition | [9][11][12] |
| This compound (C7) | Nociceptive Flexor Reflex | Blocked galanin-induced facilitation | |
| M32 | Nociceptive Flexor Reflex | Blocked galanin-induced facilitation | |
| M35 | Nociceptive Flexor Reflex | Antagonist activity | |
| M40 | Nociceptive Flexor Reflex | Weak antagonism, potential partial agonist |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are generalized protocols for key experiments cited in this guide.
Galanin Receptor Binding Assay (Hypothalamic Membranes)
This protocol outlines a standard radioligand binding assay to determine the affinity of antagonists for galanin receptors in rat hypothalamic membranes.
Protocol:
-
Membrane Preparation: Hypothalami from adult rats are dissected and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes. The final pellet is resuspended in a suitable assay buffer.
-
Binding Reaction: The membrane preparation is incubated with a constant concentration of a radiolabeled galanin analog (e.g., 125I-galanin) and varying concentrations of the unlabeled antagonist (this compound or alternatives).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioactivity.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Kd or Ki values can then be calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Feeding Study (Intracerebroventricular Administration)
This protocol describes a method to assess the effect of galanin antagonists on food intake in rats following direct administration into the brain.
Protocol:
-
Animal Preparation: Adult male rats are surgically implanted with a cannula aimed at a lateral cerebral ventricle. After a recovery period, the animals are handled and habituated to the experimental procedures.
-
Food Deprivation (Optional): In some paradigms, rats are food-deprived for a specific period (e.g., 12-24 hours) before the experiment to stimulate a robust feeding response.
-
Drug Administration: Galanin (to induce feeding) and the antagonist (this compound or an alternative) or vehicle are administered via the intracerebroventricular cannula. The antagonist is typically administered a short time before the galanin injection.
-
Measurement of Food Intake: Immediately after the injections, pre-weighed food is presented to the rats. Food intake is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Nociceptive Flexor Reflex Assay (Intrathecal Administration)
This protocol details a method to evaluate the effect of galanin antagonists on spinal nociceptive processing in anesthetized rats.
Protocol:
-
Animal Preparation: Rats are anesthetized and a laminectomy is performed to expose the lumbar spinal cord. An intrathecal catheter may be inserted for drug delivery. The animal is decerebrated to eliminate supraspinal influences.
-
Flexor Reflex Elicitation: The flexor reflex is elicited by applying a controlled noxious stimulus (e.g., electrical stimulation of a sensory nerve or radiant heat applied to the paw).
-
Recording of Reflex Activity: The resulting muscle contraction (flexion of the limb) is recorded, typically by measuring the electromyographic (EMG) activity of a flexor muscle or by quantifying the withdrawal latency or force.
-
Drug Administration: Galanin (to modulate the reflex) and the antagonist (this compound or an alternative) or vehicle are administered intrathecally.
-
Data Analysis: The magnitude or latency of the flexor reflex is measured before and after drug administration. The effects of the antagonist on the galanin-induced modulation of the reflex are then quantified and statistically analyzed.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams have been generated using Graphviz.
Caption: Galanin Receptor Signaling Pathways.
Caption: In Vivo Feeding Study Workflow.
Caption: Comparison of Galanin Antagonists.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galanin Receptor Ligand M35 TFA | Galanin Receptor Antagonist | DC Chemicals [dcchemicals.com]
- 5. innopep.com [innopep.com]
- 6. M40 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 7. M40, Potent, non-selective galanin receptor antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 8. rndsystems.com [rndsystems.com]
- 9. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galanin receptors in human hypothalamus: biochemical and structural analysis [pubmed.ncbi.nlm.nih.gov]
- 11. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effects on feeding of galanin and M40 when injected into the nucleus of the solitary tract, the lateral parabrachial nucleus, and the third ventricle - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Effects of Galanin (1-13)-Spantide I on Galanin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the chimeric peptide Galanin (1-13)-Spantide I on the three main galanin receptor subtypes: GalR1, GalR2, and GalR3. This document summarizes key experimental data, details the methodologies used in these experiments, and visualizes the complex signaling pathways involved.
This compound, also known as C7, is a synthetic chimeric peptide constructed from the N-terminal fragment of galanin (amino acids 1-13) and the substance P receptor antagonist, spantide.[1][2] Its interaction with galanin receptors has been a subject of interest due to its potential as a pharmacological tool to study the galaninergic system. Notably, the functional effects of this compound appear to be context-dependent, exhibiting antagonistic properties in some in vivo models while acting as a partial or full agonist in in vitro assays using recombinant receptors.[3]
Data Presentation: A Comparative Overview
The following table summarizes the available quantitative data on the binding affinity and functional activity of this compound at each galanin receptor subtype. It is important to note that while general affinity has been reported, specific binding and functional data for each individual receptor subtype are not extensively documented in publicly available literature.
| Ligand | Receptor Subtype | Binding Affinity (Kd/Ki) | Functional Activity (EC50/IC50) |
| This compound (C7) | Spinal Galanin Receptors (General) | Kd = 1.16 nM[1][2] | Not specified |
| GalR1 (recombinant) | Data not available | Acts as a partial or full agonist in vitro[3] | |
| GalR2 (recombinant) | Data not available | Acts as a partial or full agonist in vitro[3] | |
| GalR3 (recombinant) | Data not available | Acts as a partial or full agonist in vitro[3] |
Signaling Pathways of Galanin Receptor Subtypes
The three galanin receptor subtypes are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. Understanding these pathways is crucial for interpreting the effects of ligands like this compound.
GalR1 and GalR3 Signaling
GalR1 and GalR3 primarily couple to inhibitory G-proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[4][5] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events.[4]
GalR2 Signaling
In contrast to GalR1 and GalR3, GalR2 primarily couples to Gq/11 G-proteins.[4][5] Activation of GalR2 stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[6]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines of the key experimental protocols used to characterize the interaction of ligands with galanin receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Protocol Outline:
-
Membrane Preparation: Cells stably or transiently expressing a specific galanin receptor subtype (GalR1, GalR2, or GalR3) are harvested and homogenized to isolate cell membranes.
-
Incubation: The cell membranes are incubated in a buffer solution containing a known concentration of a radiolabeled galanin analog (e.g., 125I-galanin) and varying concentrations of the unlabeled competitor ligand, this compound.
-
Separation: The reaction is terminated, and the membrane-bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Functional Assays
Functional assays measure the biological response elicited by a ligand upon binding to its receptor.
1. cAMP Assay (for GalR1 and GalR3)
This assay measures the inhibition of adenylyl cyclase activity.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Review of Galanin Antagonists for Preclinical Research
Authored for Researchers, Scientists, and Drug Development Professionals
Galanin, a widely distributed neuropeptide, exerts its influence over a vast array of physiological processes, including pain perception, mood regulation, cognition, and feeding behavior, through its interaction with three distinct G protein-coupled receptors: GalR1, GalR2, and GalR3.[1][2] The therapeutic potential of modulating the galanin system has spurred the development of various antagonists, each with unique properties. This guide provides a comparative analysis of prominent galanin antagonists, focusing on their binding affinities, receptor selectivity, and functional effects, supported by experimental data and detailed methodologies to aid in the selection of appropriate tools for preclinical research.
I. Comparative Performance of Galanin Antagonists
The landscape of galanin antagonists includes both chimeric peptide-based molecules and non-peptide small molecules. Their performance, particularly their binding affinity (Ki) and selectivity for the three receptor subtypes, is critical for interpreting experimental outcomes.
Peptide Antagonists
Peptide antagonists are typically chimeric molecules, often combining a fragment of galanin with a fragment of another peptide, such as substance P or bradykinin.[3][4]
| Antagonist | Structure | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR3 Ki (nM) | Selectivity Profile |
| M15 (Galantide) | Galanin(1-13)-Substance P(5-11)amide | ~0.1 (IC50) | Not Specified | Not Specified | Non-selective |
| M35 | Galanin(1-13)-Bradykinin(2-9)amide | 0.11 | 2.0 | Not Specified | GalR1 > GalR2 |
| M40 | Galanin(1-13)-Pro-Pro-(Ala-Leu)₂Ala amide | 1.82 | 5.1 | Not Specified | Non-selective |
| C7 | Galanin(1-13)-Spantide amide | 0.2 (IC50) | Not Specified | Not Specified | Non-selective |
| M871 | Galanin(2-13)-E-Ala-Leu-amide | Not Specified | Selective Antagonist | Not Specified | GalR2 Selective |
Note: Ki values represent the inhibition constant, indicating the concentration of antagonist required to occupy 50% of the receptors. A lower Ki value signifies higher binding affinity. IC50 values, the concentration causing 50% inhibition of radioligand binding, are also provided where Ki is unavailable.[4][5] M35 has been reported to exhibit agonist activity in some systems in the absence of galanin.[3] M40 may show weak partial agonist activity at GalR2 at higher concentrations.[6] M871 is noted as a GalR2-specific antagonist.[7]
Non-Peptide Antagonists
Small-molecule, non-peptide antagonists offer advantages such as potential oral bioavailability and the ability to cross the blood-brain barrier.
| Antagonist | Structure | GalR1 Ki (nM) | GalR2 Ki (nM) | GalR3 Ki (nM) | Selectivity Profile |
| SNAP 37889 | 1-phenyl-3-[[3-(trifluoromethyl)phenyl]imino]-1H-indol-2-one | >10,000 | >10,000 | 17.44 | GalR3 Selective |
| SNAP 398299 | Soluble analog of SNAP 37889 | Not Specified | Not Specified | Not Specified | GalR3 Selective |
Data for SNAP 37889 is derived from studies using membranes from LMTK- cells transiently expressing human galanin receptors.[8][9] SNAP 398299 is a more soluble analog developed for in vivo studies.[10][11]
II. Galanin Receptor Signaling Pathways
Understanding the downstream signaling of each galanin receptor subtype is crucial for interpreting the functional consequences of their blockade. GalR1 and GalR3 primarily couple to inhibitory G proteins (Gi/o), while GalR2 couples mainly to Gq/11, but can also interact with Gi and G12 proteins.[1][12]
References
- 1. biorxiv.org [biorxiv.org]
- 2. Galanin receptor - Wikipedia [en.wikipedia.org]
- 3. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. M-15: high-affinity chimeric peptide that blocks the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. The galanin receptor type 2 initiates multiple signaling pathways in small cell lung cancer cells by coupling to G(q), G(i) and G(12) proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Galanin (1-13)-Spantide I: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of bioactive peptides like Galanin (1-13)-Spantide I is a critical component of laboratory safety and regulatory compliance. While specific disposal protocols for every research peptide are not always available, a comprehensive approach based on general best practices for peptide toxins and chemical waste provides a clear path forward. This guide offers essential, step-by-step procedures for the safe handling and disposal of this compound.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, it is crucial to adhere to standard laboratory safety practices. Always consult your institution's specific environmental health and safety (EH&S) guidelines. In the absence of a specific Safety Data Sheet (SDS) for this compound, it should be treated as a potentially hazardous chemical.
Mandatory Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves, such as nitrile.
-
Eye Protection: Safety goggles or a face shield are essential.
-
Lab Coat: A buttoned lab coat should be worn to protect against skin contact.
Handling and Storage:
-
Confine all handling of the peptide to a designated, clean laboratory area to prevent cross-contamination.[1]
-
Use sterile equipment for all procedures.[1]
-
Lyophilized peptides should be stored at -20°C or -80°C for long-term stability.[2][3][4] Reconstituted solutions can be stored for short periods under refrigeration, ideally in aliquots to prevent repeated freeze-thaw cycles.[1][3]
-
All containers must be clearly labeled with the peptide name, concentration, preparation date, and a "Research Use Only" warning.[1]
Step-by-Step Disposal Procedures
The appropriate method for disposing of this compound depends on whether it is in liquid or solid form. Never dispose of peptides in regular trash or down the drain without inactivation, as they can pose environmental and health risks.[1][2]
For liquid waste containing this compound, a chemical inactivation step is strongly recommended to degrade the peptide before disposal.
-
Select an Inactivation Reagent: Common and effective reagents for peptide inactivation include 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[5]
-
Prepare the Inactivation Solution: In a chemical fume hood, prepare the chosen inactivation solution.
-
Inactivate the Peptide Waste: Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[5]
-
Ensure Sufficient Contact Time: Allow the mixture to react for a minimum of 30-60 minutes to ensure complete deactivation of the peptide.[5]
-
Neutralization (if applicable): If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions, or a weak acid for basic solutions).[5]
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, provided it complies with local wastewater regulations.[5] Always confirm this with your institution's EH&S department.
Solid waste contaminated with this compound, such as empty vials, pipette tips, and gloves, must be treated as hazardous waste.
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[5]
-
Storage: Store the sealed container in a designated hazardous waste accumulation area.[5]
-
Final Disposal: Coordinate with your institution's EH&S department for the scheduled pickup and compliant disposal of the hazardous waste through a licensed contractor.[1]
Quantitative Data for Chemical Decontamination
The following table summarizes key parameters for common chemical decontamination methods for peptide toxins.
| Inactivation Reagent | Recommended Concentration | Minimum Contact Time | Notes |
| Sodium Hypochlorite | 6% solution for concentrated peptides; 0.5-1.0% final concentration for solutions.[5] | 20-60 minutes.[5] | Effective for many peptides, but may be corrosive to some surfaces. |
| Enzymatic Detergent | Typically a 1% (m/v) solution.[5] | Varies by product; follow manufacturer's instructions. | Good for cleaning labware; may require subsequent disinfection.[5] |
| Strong Acid/Base | 1 M HCl or 1 M NaOH.[5] | Minimum 30 minutes.[5] | Highly effective but requires a neutralization step before disposal.[5] |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not published, the following general methodologies for peptide inactivation are widely accepted.
Acid/Base Hydrolysis Protocol:
-
Prepare a 1 M solution of HCl or NaOH in a suitable container within a fume hood.
-
Carefully add the liquid peptide waste to the acid or base solution, ensuring a 1:10 ratio of waste to inactivating solution.
-
Allow the mixture to stand for at least 30 minutes, with occasional gentle swirling.
-
Monitor the pH of the solution and neutralize it by slowly adding a neutralizing agent until the pH is between 5.5 and 9.0.
-
Dispose of the neutralized solution in accordance with institutional and local regulations.
Sodium Hypochlorite Inactivation Protocol:
-
Prepare a 10% bleach solution (which typically contains 5-6% sodium hypochlorite, resulting in a final concentration of 0.5-0.6%).
-
Add the liquid peptide waste to the bleach solution at a 1:10 ratio.
-
Allow the mixture to react for at least 30 minutes.
-
Check with your institution's EH&S guidelines for the proper disposal of the treated solution.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Overview of Safety Protocols, Operational Plans, and Disposal Procedures for the Galanin Receptor Antagonist, Galanin (1-13)-Spantide I.
This guide provides critical safety and logistical information for the handling and disposal of this compound, a chimeric peptide used in research to study the effects of galanin, particularly in feeding behavior. Adherence to these protocols is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols for similar peptides, such as Galanin, porcine, provide a strong framework for safe handling. Researchers should always consult the substance-specific SDS provided by the supplier before commencing any work.
Core Personal Protective Equipment (PPE) Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the peptide. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from potential splashes of solutions. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood | Minimizes the risk of inhaling aerosolized powder, especially when handling the lyophilized form. |
Emergency Procedures:
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. |
| Skin Contact | Wash off immediately with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the stability and efficacy of this compound.
Handling:
-
Reconstitution: When preparing solutions, handle the lyophilized powder in a well-ventilated area or under a fume hood to avoid inhalation.
-
Cross-contamination: Use sterile, dedicated equipment (e.g., pipette tips, tubes) for each peptide to prevent cross-contamination and ensure experimental accuracy.
-
Work Area: Designate a specific area for handling the peptide to contain any potential spills.
Storage:
-
Lyophilized Powder: Store desiccated at -20°C for long-term stability.
-
Reconstituted Solutions: Aliquot and store at -20°C or colder to minimize freeze-thaw cycles. Refer to the supplier's certificate of analysis for specific short-term storage recommendations, which may include refrigeration at 4°C for a limited time.
Disposal Plan
The disposal of this compound and contaminated materials must comply with institutional and local regulations for chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | (e.g., contaminated gloves, pipette tips, vials) - Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste | (e.g., unused solutions) - Chemical inactivation is recommended prior to disposal. |
Chemical Inactivation of Liquid Waste:
-
Inactivation: In a chemical fume hood, treat the peptide solution with a 10% bleach solution (final concentration of sodium hypochlorite (B82951) between 0.5% and 1.0%) or a 1 M solution of sodium hydroxide (B78521) (NaOH) or hydrochloric acid (HCl) for a minimum of 30 minutes to hydrolyze the peptide bonds.
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 6.0 and 8.0.
-
Final Disposal: Dispose of the neutralized solution in accordance with your institution's hazardous waste procedures. Do not pour down the drain unless explicitly permitted by your environmental health and safety department.
Experimental Protocol: In Vivo Administration of this compound
The following is a generalized protocol for the intracerebroventricular (ICV) administration of this compound in rodents to study its effects on feeding behavior. Researchers must adapt this protocol to their specific experimental design and follow all institutional animal care and use guidelines.
Materials:
-
This compound
-
Sterile saline or artificial cerebrospinal fluid (aCSF)
-
Hamilton syringe
-
Anesthetic
-
Stereotaxic apparatus
Procedure:
-
Preparation of Peptide Solution: Reconstitute lyophilized this compound in sterile saline or aCSF to the desired concentration.
-
Animal Preparation: Anesthetize the animal and secure it in a stereotaxic apparatus.
-
Surgical Procedure: Expose the skull and drill a small hole over the target brain region (e.g., the lateral ventricle).
-
Injection: Slowly infuse the this compound solution into the target region using a Hamilton syringe.
-
Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesics and monitoring for recovery.
-
Behavioral Observation: At the designated time point post-injection, measure food intake and other relevant behavioral parameters.
Visualizing Workflows and Pathways
To further clarify the procedural and biological contexts of working with this compound, the following diagrams illustrate the handling and disposal workflow, as well as the galanin receptor signaling pathway.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
